molecular formula C7H13NO4 B556008 2-Aminopimelic acid CAS No. 627-76-9

2-Aminopimelic acid

Cat. No.: B556008
CAS No.: 627-76-9
M. Wt: 175.18 g/mol
InChI Key: JUQLUIFNNFIIKC-UHFFFAOYSA-N
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Description

2-Aminoheptanedioic acid, also known as α-aminopimelic acid, is a non-proteinogenic amino acid that serves as a versatile building block in scientific research . Its structure, featuring a seven-carbon dicarboxylic acid backbone with an amino group at the α-position, enables diverse applications in chemical biology and pharmaceutical development. This compound is particularly valuable in asymmetric synthesis and for the modification of peptide structures, where it can be used to create novel bioactive compounds with specific properties . In neuroscience research, the (S)-enantiomer of 2-aminoheptanedioic acid and its derivatives have been investigated as modulators of glutamate receptors, showing potential for studying neurodegenerative diseases due to their affinity for NMDA and AMPA receptors . Furthermore, its role extends to metabolic pathway investigations, where it acts as a substrate for enzyme specificity studies . In the field of industrial biotechnology, 2-aminoheptanedioic acid is a key intermediate in bioconversion processes aimed at the sustainable production of polymers such as nylon-7 and nylon-7,7 . For research requiring chiral specificity, the (S)-enantiomer is available and provides high enantiomeric purity for consistent results in stereospecific synthesis and studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminoheptanedioic acid
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InChI

InChI=1S/C7H13NO4/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12)
Source PubChem
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InChI Key

JUQLUIFNNFIIKC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(CCC(=O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H13NO4
Source PubChem
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DSSTOX Substance ID

DTXSID00978316
Record name 2-Aminoheptanedioic acid
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Molecular Weight

175.18 g/mol
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CAS No.

627-76-9, 3721-85-5
Record name 2-Aminopimelic acid
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Record name 2-Aminopimelic acid, DL-
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Record name alpha-Aminopimelic acid
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Record name (±)-2-aminopimelic acid
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Record name 2-AMINOPIMELIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to 2-Aminopimelic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of a Versatile Non-Proteinogenic Amino Acid with Therapeutic and Agricultural Potential

2-Aminopimelic acid, also known as 2-aminoheptanedioic acid, is a non-proteinogenic α-amino acid that has garnered significant interest in the scientific community. Its structural similarity to key biological molecules has positioned it as a noteworthy compound in both the realms of antibacterial drug discovery and plant growth regulation. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, its biological roles, and its potential applications, with a focus on the data and methodologies relevant to researchers and drug development professionals.

Chemical and Physical Properties

This compound is a dicarboxylic acid with an amino group at the α-position. Its structure and fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₇H₁₃NO₄[1]
Molecular Weight 175.18 g/mol [1]
IUPAC Name 2-aminoheptanedioic acid[1]
CAS Number 627-76-9 (for the racemic mixture)[1]
Synonyms 2-Aminoheptanedioic acid, α-Aminopimelic acid[1]
Melting Point 215-216 °C[2]
Density 1.3 ± 0.1 g/cm³[2]
XLogP3 -0.66[2]
Solubility Slightly soluble in water

Biological Significance and Mechanisms of Action

The biological activities of this compound are primarily attributed to its L-enantiomer, L-2-aminopimelic acid. It exhibits two distinct and significant biological roles: inhibition of bacterial cell wall synthesis and promotion of plant root development.

Inhibition of Diaminopimelate (DAP) Biosynthesis in Bacteria

A crucial area of interest for drug development is the ability of this compound derivatives to inhibit the diaminopimelic acid (DAP) biosynthesis pathway in bacteria. DAP is an essential component of the peptidoglycan cell wall of most bacteria, and its biosynthesis pathway is absent in mammals, making it an attractive target for novel antibiotics.[3]

L-2-aminopimelic acid acts as an analogue of tetrahydrodipicolinic acid (THDPA), an intermediate in the DAP pathway.[3] Specifically, it is a substrate for the enzyme succinyl-CoA:tetrahydrodipicolinate-N-succinyltransferase (DapD), a key enzyme in the pathway.[3] While L-2-aminopimelic acid itself does not possess significant antibacterial activity, its incorporation into di- or tripeptides facilitates its transport into bacterial cells via peptide transport systems.[3][4] Once inside the cell, intracellular peptidases are thought to cleave the peptide bonds, releasing high concentrations of this compound, which then inhibits DAP production, leading to an antibacterial effect.[3][5]

The DAP biosynthesis pathway is a multi-step enzymatic process that synthesizes meso-diaminopimelate, a precursor to lysine (B10760008) and a critical component of the bacterial cell wall. The pathway is a prime target for antibacterial agents.

DAP_Pathway cluster_0 DAP Biosynthesis Pathway Aspartate Aspartate Aspartyl-phosphate Aspartyl-phosphate Aspartate->Aspartyl-phosphate AspK Aspartate-semialdehyde Aspartate-semialdehyde Aspartyl-phosphate->Aspartate-semialdehyde Asd Dihydrodipicolinate Dihydrodipicolinate Aspartate-semialdehyde->Dihydrodipicolinate DapA Tetrahydrodipicolinate\n(THDPA) Tetrahydrodipicolinate (THDPA) Dihydrodipicolinate->Tetrahydrodipicolinate\n(THDPA) DapB N-Succinyl-L-2-amino-6-ketopimelate N-Succinyl-L-2-amino-6-ketopimelate Tetrahydrodipicolinate\n(THDPA)->N-Succinyl-L-2-amino-6-ketopimelate DapD N-Succinyl-LL-diaminopimelate N-Succinyl-LL-diaminopimelate N-Succinyl-L-2-amino-6-ketopimelate->N-Succinyl-LL-diaminopimelate DapC LL-Diaminopimelate LL-Diaminopimelate N-Succinyl-LL-diaminopimelate->LL-Diaminopimelate DapE meso-Diaminopimelate\n(mDAP) meso-Diaminopimelate (mDAP) LL-Diaminopimelate->meso-Diaminopimelate\n(mDAP) DapF L-Lysine L-Lysine meso-Diaminopimelate\n(mDAP)->L-Lysine LysA Peptidoglycan Peptidoglycan meso-Diaminopimelate\n(mDAP)->Peptidoglycan 2-Aminopimelic_acid_peptide 2-Aminopimelic acid peptide DapD DapD 2-Aminopimelic_acid_peptide->DapD Inhibition

Inhibition of the DAP biosynthesis pathway by this compound peptides.
Auxin-like Activity in Plants

In the field of agriculture, L-2-aminopimelic acid has been identified as a novel bioactive compound that mimics the activity of auxin, a class of plant hormones that play a crucial role in root development.[6] Studies have shown that the L-form stereoisomer of this compound can induce lateral root formation in various plant species.[6] This discovery opens up possibilities for its use as a plant growth regulator to enhance root systems, potentially leading to improved nutrient and water uptake and overall plant health. The precise signaling pathway through which it exerts its auxin-like effects is an active area of research.

A typical experimental workflow to evaluate the auxin-like activity of this compound on plant root formation involves the following steps:

Auxin_Workflow cluster_1 Plant Root Formation Assay Workflow Start Start Seed_Sterilization Surface sterilize seeds (e.g., Arabidopsis thaliana) Start->Seed_Sterilization Plating Plate seeds on nutrient agar (B569324) medium containing varying concentrations of L-2-aminopimelic acid and controls (e.g., IAA, mock) Seed_Sterilization->Plating Incubation Incubate plates vertically in a growth chamber under controlled light and temperature Plating->Incubation Observation Observe and quantify lateral root formation and primary root length over time Incubation->Observation Data_Analysis Statistically analyze the data to determine the effect of This compound on root architecture Observation->Data_Analysis End End Data_Analysis->End

Workflow for evaluating the auxin-like activity of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical methods. While specific detailed protocols are often proprietary or found within dense scientific literature, the general approaches for α-amino acid synthesis are applicable.

General Chemical Synthesis Strategies

Standard methods for the synthesis of α-amino acids that can be adapted for this compound include:

  • Amination of α-halo acids: This involves the reaction of an α-bromo pimelic acid derivative with ammonia (B1221849).

  • Strecker synthesis: This method involves the reaction of an appropriate aldehyde with ammonia and cyanide, followed by hydrolysis.

  • Amidomalonate synthesis: This is a variation of the malonic ester synthesis where an acetamidomalonic ester is alkylated with a suitable substrate, followed by hydrolysis and decarboxylation.

A more specific, though still general, approach for a related compound, 2,6-diaminopimelic acid, involves multi-step synthesis starting from protected amino acid precursors and utilizing techniques like ring-closing metathesis.[7]

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. Below are generalized protocols for key experiments involving this compound.

Protocol for Testing Antibacterial Activity of this compound Peptides

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound-containing peptides against a target bacterial strain.

Materials:

  • This compound peptide of interest

  • Bacterial strain (e.g., Escherichia coli)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Peptide Stock Solution: Dissolve the peptide in a suitable solvent (e.g., sterile water or DMSO) to a known concentration.

  • Prepare Bacterial Inoculum: Grow the bacterial strain overnight in the appropriate medium. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Perform a two-fold serial dilution of the peptide stock solution in the growth medium across the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (medium only) controls.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Applications in Drug Development

The unique properties of this compound and its derivatives make them promising candidates for drug development, particularly in the antibacterial space.

The inhibition of the DAP pathway by peptide derivatives of this compound presents a targeted approach to combating bacterial infections.[3] The specificity of this pathway to bacteria minimizes the potential for off-target effects in humans. The most potent derivative identified in early studies was (L-2-aminopimelyl)-L-alanine.[3]

Further research is needed to optimize the peptide carriers for efficient transport into a broader range of pathogenic bacteria and to assess the in vivo efficacy and safety of these compounds. To date, no specific drug candidates based on this compound have been publicly reported in advanced clinical trials.

Future Directions

The study of this compound is a burgeoning field with several exciting avenues for future research:

  • Optimization of Antibacterial Peptides: Designing and synthesizing novel peptide carriers to enhance the uptake of this compound into a wider spectrum of clinically relevant bacteria.

  • Elucidation of Plant Signaling Pathways: Investigating the precise molecular mechanisms by which L-2-aminopimelic acid mimics auxin to promote root growth.

  • Development of Novel Herbicides: Exploring the potential of inhibiting the DAP pathway in plants as a target for new herbicides.

  • Enzymatic Synthesis: Developing efficient enzymatic methods for the stereospecific synthesis of L- and D-2-aminopimelic acid to facilitate further research.

References

A Technical Guide to 2-Aminopimelic Acid: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 2-aminopimelic acid (2-APA), a non-proteinogenic amino acid. It details the compound's chemical structure, physicochemical and spectroscopic properties, and stereoisomers. The guide places a significant focus on its biological roles, particularly as an inhibitor of the diaminopimelic acid (DAP) biosynthesis pathway, a critical process for the survival of most bacteria. This inhibitory action makes 2-APA and its derivatives promising candidates for the development of novel antibacterial agents. Furthermore, its recently discovered role as an auxin mimic in plant physiology, promoting root morphogenesis, is explored. The document includes summaries of quantitative data, conceptual experimental protocols, and visualizations of key biological pathways and workflows to support researchers, scientists, and drug development professionals.

Introduction

This compound, systematically named 2-aminoheptanedioic acid, is an alpha-amino acid and a dicarboxylic acid.[1] Unlike the 20 common protein-forming amino acids, 2-APA is classified as non-proteinogenic.[1][2] It has garnered significant interest in the scientific community due to its presence in certain plants and its crucial role as a metabolite and inhibitor in bacterial pathways.[1][3]

The molecule contains a chiral center at the alpha-carbon (C2), and therefore exists as two stereoisomers: L-2-aminopimelic acid ((2S)-2-aminoheptanedioic acid) and D-2-aminopimelic acid ((2R)-2-aminoheptanedioic acid).[4][5] The L-stereoisomer, in particular, has been identified as the biologically active form in several contexts, including plant root development and bacterial enzyme interaction.[2][3] Its primary significance lies in its structural similarity to key intermediates in the diaminopimelic acid (DAP) pathway, which is essential for peptidoglycan cell wall synthesis and lysine (B10760008) biosynthesis in most bacteria.[6][7] This makes the DAP pathway a compelling target for antibiotic development.

Chemical Structure and Properties

Structure and Identification

This compound is an aliphatic amino acid with a seven-carbon chain, featuring a carboxyl group at each end (C1 and C7) and an amino group at the C2 position.

Physicochemical Properties

The key identifiers and physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 2-aminoheptanedioic acid[1][8]
Synonyms DL-α-Aminopimelic acid, 2-Aminoheptanedioate[8][9]
CAS Number 627-76-9 (for racemic mixture)[1][10]
Molecular Formula C₇H₁₃NO₄[1][8]
Molecular Weight 175.18 g/mol [1][9]
Appearance White to light yellow powder/crystal[11]
Melting Point 215-216 °C[9]
Boiling Point (Est.) 378.5 ± 37.0 °C at 760 mmHg[9]
Density (Est.) 1.3 ± 0.1 g/cm³[9]
Solubility Soluble in water, insoluble in organic solvents (general for amino acids)[12]
Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. While detailed spectra require direct experimental acquisition, the expected characteristic signals based on its functional groups are summarized below.

Spectroscopy TypeCharacteristic FeaturesReference(s)
¹H NMR Signals for N-H protons (broad, ~0.5-5.0 ppm), Cα-H proton (~2.3-3.0 ppm), and aliphatic chain protons. The addition of D₂O would cause the N-H signal to disappear.[1][13][14]
¹³C NMR Signals for two carboxyl carbons, one α-carbon attached to the nitrogen (deshielded, ~10-65 ppm), and other aliphatic carbons in the chain.[1][13]
IR Spectroscopy N-H stretching (two bands for primary amine, ~3350-3500 cm⁻¹), C=O stretching (strong, for carboxylic acids), O-H stretching (broad, for carboxylic acid), and C-H stretching.[1][14][15]
Mass Spectrometry A molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely show losses of H₂O, CO₂, and characteristic α-cleavage adjacent to the amine group.[1][14]

Biological Role and Significance

Role in Bacterial Metabolism: Inhibition of DAP Biosynthesis

The most studied biological role of this compound is its interaction with the diaminopimelic acid (DAP) biosynthesis pathway. DAP is a vital component of the peptidoglycan cell wall in nearly all bacteria and is the immediate precursor to lysine in the bacterial kingdom.[6][16]

L-2-aminopimelic acid acts as an acyclic analogue of tetrahydrodipicolinic acid (THDPA), a cyclic precursor in the DAP pathway.[3] It serves as a good substrate for the enzyme Succinyl-CoA:tetrahydrodipicolinate-N-succinyltransferase.[6] This interaction leads to a competitive inhibition of the normal enzymatic reaction, causing an accumulation of the THDPA precursor and disrupting the downstream production of DAP and lysine.[3][6] Since this pathway is absent in mammals, it represents an excellent target for developing selective antibacterial agents.[16]

dap_pathway_inhibition DAP Biosynthesis Pathway and Inhibition by 2-APA sub Aspartate + Pyruvate thdpa Tetrahydrodipicolinic acid (THDPA) sub->thdpa Multiple Steps enzyme DapD Enzyme (N-succinyltransferase) thdpa->enzyme succinyl N-Succinyl Intermediates dap meso-Diaminopimelic acid (DAP) succinyl->dap Multiple Steps lysine L-Lysine dap->lysine cellwall Bacterial Cell Wall (Peptidoglycan) dap->cellwall apa L-2-Aminopimelic Acid (Substrate Analogue) apa->enzyme Competitive Substrate enzyme->succinyl Succinyl-CoA enzyme->apa Build-up of THDPA

Caption: Inhibition of the DAP pathway by L-2-aminopimelic acid.

Antibacterial Potential of Derivatives

While this compound itself has poor antibacterial activity due to inefficient uptake by bacterial cells, its peptide derivatives have shown significant promise.[6] By incorporating 2-APA into di- or tripeptides (e.g., (L-2-aminopimelyl)-L-alanine), the molecule can hijack bacterial peptide transport systems to gain entry into the cytoplasm.[3][6] Once inside, intracellular peptidases are presumed to cleave the peptide bond, releasing high concentrations of 2-APA, which can then effectively inhibit DAP biosynthesis.[6][16] The antibacterial action of these peptides can be reversed by the addition of exogenous DAP, confirming their specific mechanism of action.[6]

Role in Plant Physiology

Recent studies have uncovered a novel role for L-2-aminopimelic acid in plant biology. It has been identified as a bioactive compound that acts as an auxin mimic, capable of inducing lateral root formation in a variety of plant species, including Arabidopsis.[2] This discovery highlights 2-APA as a potential plant growth regulator for agricultural applications and opens new avenues for research into the intricate metabolic pathways governing root morphogenesis.[2]

Key Experimental Methodologies

Synthesis of this compound Peptide Derivatives

A general protocol for synthesizing peptide derivatives of 2-APA for antibacterial testing involves standard peptide coupling techniques.

Objective: To synthesize a dipeptide, such as (L-2-aminopimelyl)-L-alanine, to enhance cellular uptake.

Methodology:

  • Protection: The amino group and one carboxyl group of L-2-aminopimelic acid are protected using standard protecting groups (e.g., Boc for the amino group, benzyl (B1604629) ester for the side-chain carboxyl group) to ensure specific coupling.

  • Activation: The remaining free carboxyl group of the protected 2-APA is activated using a coupling agent (e.g., DCC/HOBt or HATU).

  • Coupling: The activated 2-APA is reacted with the amino group of a second amino acid (e.g., L-alanine methyl ester) in an appropriate solvent (e.g., DMF or CH₂Cl₂) with a base (e.g., DIPEA).

  • Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidolysis with TFA for Boc, hydrogenolysis for benzyl esters) to yield the final dipeptide.

  • Purification and Characterization: The final product is purified using techniques like reverse-phase HPLC and its identity is confirmed by mass spectrometry and NMR spectroscopy.[16][17]

Assay for Inhibition of Diaminopimelic Acid (DAP) Production

This protocol outlines the workflow to determine if a 2-APA peptide derivative inhibits DAP production in intact bacterial cells.

Objective: To measure the effect of a 2-APA peptide on DAP synthesis in a Gram-negative bacterium (e.g., E. coli).

Methodology:

  • Cell Culture: Grow a culture of the target bacterium to the mid-logarithmic phase in a minimal medium.

  • Preparation of Resting Cells: Harvest the cells by centrifugation, wash them with a buffer solution lacking a nitrogen source to stop growth, and resuspend them to a known cell density.

  • Incubation: Divide the cell suspension into experimental groups: a negative control (buffer only), a positive control, and one or more concentrations of the 2-APA peptide derivative.

  • Inhibition Assay: Incubate the cell suspensions at 37°C for a defined period.

  • Cell Lysis and Analysis: After incubation, terminate the reaction, harvest the cells, and lyse them. Analyze the cell-free extract for DAP concentration, typically using HPLC after derivatization or an enzymatic assay.

  • Reversal Experiment (Optional): To confirm the mechanism, run a parallel experiment where the incubation medium is supplemented with the 2-APA peptide and an excess of DAP or a DAP-containing peptide. The reversal of antibacterial effects confirms the specific inhibition of the DAP pathway.[6][16]

experimental_workflow Workflow for Testing Antibacterial Activity of 2-APA Peptides start Start synthesis Synthesize & Purify 2-APA Peptide Derivative start->synthesis treat Treat Bacterial Cells with Peptide Derivative synthesis->treat culture Culture Gram-Negative Bacteria (e.g., E. coli) culture->treat measure_dap Measure Intracellular DAP Concentration treat->measure_dap measure_mic Determine Antibacterial Activity (e.g., MIC) treat->measure_mic result Inhibition of DAP Synthesis & Bacterial Growth? measure_dap->result Data measure_mic->result Data reversal Perform Reversal Assay (Add exogenous DAP) result->reversal Yes end End result->end No confirm Mechanism Confirmed reversal->confirm confirm->end

Caption: Experimental workflow for assessing 2-APA peptide bioactivity.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard laboratory precautions should be taken when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Handling should occur in a well-ventilated area.[9]

Conclusion

This compound is a multifaceted molecule with significant implications for both microbiology and plant science. Its core value to drug development professionals lies in its role as a specific inhibitor of the bacterial DAP pathway, a validated target for novel antibiotics. The development of peptide derivatives has successfully overcome the challenge of cellular uptake, creating potent antibacterial agents. Concurrently, its function as a plant growth regulator opens exciting possibilities in agriculture. This guide provides the foundational technical knowledge required for researchers to explore and harness the potential of this compound and its analogues in their respective fields.

References

A Technical Guide to 2-Aminopimelic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-aminopimelic acid, a non-proteinogenic amino acid with significant implications in antibacterial drug discovery and plant biology. This document details its physicochemical properties, outlines key experimental protocols for its use in research, and illustrates its role in relevant biochemical pathways.

Core Molecular and Physicochemical Properties

This compound, systematically known as 2-aminoheptanedioic acid, is an alpha-amino acid that plays a role as a bacterial metabolite and is a component of the cell wall peptidoglycan in some bacteria.[1][2] Its structure and properties are foundational to its biological functions and applications in research.

PropertyValueReference
Molecular Formula C₇H₁₃NO₄[1][2][3][4][5][6]
Molecular Weight 175.18 g/mol [1][2][3][5][6][7][8]
IUPAC Name 2-aminoheptanedioic acid[1][2]
CAS Number 627-76-9 (for DL form)[1][2]
Melting Point 215-216 °C[7]
Boiling Point 378.5 ± 37.0 °C at 760 mmHg[7]
Density 1.3 ± 0.1 g/cm³[7]
XLogP3 -2.6[2][5]
Flash Point 182.7 ± 26.5 °C[7]
Refractive Index 1.510[7]

Role in Diaminopimelic Acid (DAP) Biosynthesis Pathway

This compound is structurally related to key intermediates in the diaminopimelic acid (DAP) biosynthesis pathway. This pathway is essential for most bacteria for the synthesis of L-lysine and for the formation of peptidoglycan in their cell walls.[4][9] As this pathway is absent in mammals, it represents a prime target for the development of novel antibacterial agents. L-2-aminopimelic acid can act as a substrate for succinyl-CoA:tetrahydrodipicolinate-N-succinyltransferase, a key enzyme in the succinylase variant of the DAP pathway, leading to the inhibition of DAP production.[10]

DAP_Pathway Asp L-Aspartate ASA L-Aspartate-semialdehyde Asp->ASA ask DHDPS Dihydrodipicolinate ASA->DHDPS dapA Pyruvate Pyruvate Pyruvate->DHDPS THDPA Tetrahydrodipicolinate (THDPA) DHDPS->THDPA dapB NS_APA N-Succinyl-L-2-amino-6-ketopimelate THDPA->NS_APA dapD NS_DAP N-Succinyl-LL-diaminopimelate NS_APA->NS_DAP dapC LL_DAP LL-Diaminopimelate NS_DAP->LL_DAP dapE meso_DAP meso-Diaminopimelate LL_DAP->meso_DAP dapF Lysine (B10760008) L-Lysine meso_DAP->Lysine dapF Peptidoglycan Peptidoglycan (Cell Wall) meso_DAP->Peptidoglycan Inhibitor This compound (as peptide prodrug) Inhibitor->THDPA Competitive Substrate Peptide_Synthesis_Workflow Start Start: Fmoc-L-Ala-Wang Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple 3. Coupling (Fmoc-Apm(OtBu)-OH, HBTU, DIPEA) Deprotect1->Couple Wash 4. Washing Couple->Wash Cleave 5. Cleavage & Deprotection (TFA/TIS/H2O) Wash->Cleave Purify 6. Purification (RP-HPLC) Cleave->Purify Characterize 7. Characterization (MS, HPLC) Purify->Characterize End End: Purified Dipeptide Characterize->End

References

Stereoisomers of 2-Aminopimelic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Structure, Properties, and Biological Significance of (2S)-2-Aminopimelic Acid and (2R)-2-Aminopimelic Acid

This technical guide provides a comprehensive overview of the stereoisomers of 2-aminopimelic acid, a non-proteinogenic amino acid. It is intended for researchers, scientists, and professionals in the field of drug development and plant biology who are interested in the chemical properties, synthesis, and biological activity of these compounds. This document summarizes the available scientific knowledge, presents data in a structured format, and outlines the current understanding of the role of these stereoisomers in biological systems.

Introduction to this compound Stereoisomers

This compound, also known as 2-aminoheptanedioic acid, is an amino dicarboxylic acid with the chemical formula C₇H₁₃NO₄. The presence of a chiral center at the second carbon atom (C2) gives rise to two stereoisomers: (2S)-2-aminopimelic acid (the L-form) and (2R)-2-aminopimelic acid (the D-form). These enantiomers possess identical chemical formulas and connectivity but differ in the spatial arrangement of their atoms, leading to distinct biological activities.

The L-form of this compound has been identified as a bioactive compound in plants, where it functions as an auxin mimic, playing a role in root morphogenesis.[1] The differential biological activities of these stereoisomers underscore the importance of stereochemistry in molecular interactions within biological systems.

Physicochemical Properties

While detailed experimental data on the physicochemical properties of the individual stereoisomers of this compound are not extensively available in publicly accessible literature, computed properties provide valuable insights. A key distinguishing feature of enantiomers is their optical activity; however, specific rotation values for (2S)- and (2R)-2-aminopimelic acid are not consistently reported in major chemical databases.

Table 1: Physicochemical Properties of this compound Stereoisomers

Property(2S)-2-Aminopimelic Acid(2R)-2-Aminopimelic AcidRacemic (DL)-2-Aminopimelic Acid
IUPAC Name (2S)-2-aminoheptanedioic acid(2R)-2-aminoheptanedioic acid2-aminoheptanedioic acid
Synonyms L-2-Aminopimelic acid, L-ApmD-2-Aminopimelic acid, D-Apm(±)-2-Aminopimelic acid
Molecular Formula C₇H₁₃NO₄C₇H₁₃NO₄C₇H₁₃NO₄
Molecular Weight 175.18 g/mol 175.18 g/mol 175.18 g/mol
CAS Number 26630-55-7Not available627-76-9
PubChem CID 44671913899458101122
Computed XLogP3 -2.6-2.6-2.6
Specific Optical Rotation ([α]D) Data not availableData not available

Note: The properties listed are primarily based on data from PubChem.[2][3][4] The lack of experimentally determined specific rotation values is a notable gap in the current literature.

Synthesis and Chiral Resolution: Methodological Overview

The preparation of enantiomerically pure forms of this compound is crucial for studying their distinct biological roles. While specific, detailed protocols for the synthesis and resolution of this compound are not readily found in the literature, general methodologies for the enantioselective synthesis and chiral resolution of amino acids can be adapted.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly. Common strategies for the asymmetric synthesis of amino acids include:

  • Catalytic Asymmetric Hydrogenation: This involves the hydrogenation of a prochiral precursor, such as an α,β-unsaturated carboxylic acid derivative or an N-acylaminoacrylate, using a chiral catalyst.

  • Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which it is removed.

  • Enzymatic Synthesis: Enzymes, being inherently chiral, can catalyze stereoselective reactions to produce a single enantiomer of a desired amino acid.

Chiral Resolution of Racemic Mixtures

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. Established techniques for the resolution of amino acids include:

  • Diastereomeric Salt Crystallization: The racemic amino acid is reacted with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent.

  • Enzymatic Resolution: Enzymes can selectively act on one enantiomer in a racemic mixture. For example, an acylase can selectively hydrolyze the N-acyl derivative of an L-amino acid, allowing for the separation of the free L-amino acid from the unreacted N-acyl D-amino acid.

  • Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers.[5][6] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Experimental Workflow for Chiral Resolution by HPLC:

G General Workflow for Chiral HPLC Resolution racemic Racemic this compound dissolve Dissolve in Mobile Phase racemic->dissolve inject Inject into HPLC System dissolve->inject column Chiral Stationary Phase (CSP) Column inject->column separation Differential Interaction with CSP column->separation elution Sequential Elution of Enantiomers separation->elution detector Detection (e.g., UV, MS) elution->detector fractionation Fraction Collection detector->fractionation s_isomer (2S)-2-Aminopimelic Acid fractionation->s_isomer r_isomer (2R)-2-Aminopimelic Acid fractionation->r_isomer

Caption: A generalized workflow for the separation of this compound enantiomers using chiral HPLC.

Biological Activity and Signaling Pathways

The stereochemistry of this compound is a critical determinant of its biological function. To date, the most well-documented biological activity is associated with the L-stereoisomer in plants.

L-2-Aminopimelic Acid as an Auxin Mimic

Research has demonstrated that L-2-aminopimelic acid acts as an auxin mimic in plants, specifically in promoting the formation of lateral roots.[1] Auxins are a class of plant hormones that play a central role in regulating plant growth and development. The ability of L-2-aminopimelic acid to induce a response typically associated with auxin suggests that it may interact with the auxin signaling pathway.

The canonical auxin signaling pathway involves the perception of auxin by a family of F-box proteins, including TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins.[7][8][9] Auxin binding to these receptors promotes the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes.

While it is established that L-2-aminopimelic acid mimics auxin, the precise molecular mechanism, including the specific receptor(s) it binds to within the TIR1/AFB family and the subsequent downstream signaling events, remains an area for further investigation. Different auxins and auxin analogs can exhibit preferential binding to different receptors, leading to varied physiological responses.[10]

Conceptual Diagram of the Auxin Signaling Pathway:

G Canonical Auxin Signaling Pathway cluster_nucleus Nucleus AUX_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) AUX_IAA->ARF Inhibits Proteasome 26S Proteasome AUX_IAA->Proteasome Targets for Degradation ARG Auxin Responsive Genes ARF->ARG Activates/Represses TIR1_AFB TIR1/AFB Receptor SCF SCF Complex TIR1_AFB->SCF TIR1_AFB->Proteasome Targets for Degradation Response Gene Expression & Plant Growth ARG->Response Auxin Auxin or L-2-Aminopimelic Acid Auxin->TIR1_AFB Binds to Auxin->Proteasome Targets for Degradation

References

2-Aminopimelic Acid: A Nonproteinogenic Amino Acid with Dual Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminopimelic acid (2-APA) is a nonproteinogenic α-amino acid with significant potential in both agriculture and medicine. As a dicarboxylic acid analogue of lysine (B10760008), its L-enantiomer (L-2-APA) has been identified as a potent inhibitor of the diaminopimelic acid (DAP) biosynthesis pathway, a crucial process in the formation of the bacterial cell wall that is absent in mammals. This makes it an attractive target for the development of novel antibacterial agents. Furthermore, L-2-APA has been shown to act as an auxin mimic, promoting lateral root formation in plants, which could have applications in enhancing agricultural productivity. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activities, and the underlying mechanisms of action. It details experimental protocols for its synthesis and biological evaluation and presents key quantitative data in a structured format.

Introduction

Nonproteinogenic amino acids, those not found in the canonical 20 amino acids used for protein synthesis, represent a vast and largely untapped source of chemical diversity with significant biological activities. This compound (2-aminoheptanedioic acid) is one such molecule that has garnered interest for its dual roles in distinct biological systems.[1] Its structural similarity to key metabolic intermediates allows it to function as both a modulator of plant growth and an inhibitor of an essential bacterial metabolic pathway.

For drug development professionals, the primary interest in 2-APA lies in its ability to inhibit the diaminopimelic acid (DAP) biosynthesis pathway.[2] This pathway is essential for the synthesis of lysine and for the cross-linking of peptidoglycan in the cell walls of most bacteria.[3] As this pathway is absent in humans, it represents an ideal target for the development of antibiotics with high selectivity and potentially low toxicity.

In the field of agricultural science, the discovery that L-2-APA functions as an auxin mimic opens up new avenues for the development of plant growth regulators.[1] Auxins are a class of plant hormones that play a critical role in various aspects of plant development, including root formation. The ability of L-2-APA to promote lateral root growth could be harnessed to improve nutrient and water uptake in crops, leading to increased yields and stress tolerance.

This guide aims to provide a detailed technical resource for researchers and scientists working with or interested in this compound. It covers the fundamental chemistry, biological functions, and methodologies relevant to its study and application.

Physicochemical Properties

This compound is an alpha-amino acid with a seven-carbon backbone and two carboxylic acid groups. Its properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₃NO₄[4]
Molecular Weight 175.18 g/mol [4]
IUPAC Name 2-Aminoheptanedioic acid[4]
Synonyms α-Aminopimelic acid, 2-APA[4]
CAS Number 627-76-9[4]
Appearance White powder
Melting Point 215-216 °C
Solubility Soluble in water

Biological Activity and Mechanisms of Action

Antibacterial Activity: Inhibition of the Diaminopimelic Acid (DAP) Biosynthesis Pathway

The primary mechanism of 2-APA's antibacterial potential is the inhibition of the diaminopimelic acid (DAP) biosynthesis pathway. This pathway is a critical component of bacterial metabolism, leading to the synthesis of meso-diaminopimelic acid (m-DAP), an essential component for cross-linking the peptidoglycan cell wall in most Gram-negative and some Gram-positive bacteria.[3] The pathway also serves as the route for lysine biosynthesis in bacteria and plants.

L-2-APA acts as an analogue of tetrahydrodipicolinate (THDP), an early intermediate in the DAP pathway. Specifically, L-2-APA is a substrate for the enzyme tetrahydrodipicolinate N-succinyltransferase (DapD), which catalyzes the succinylation of THDP. While L-2-APA itself does not exhibit significant antibacterial activity due to poor uptake, its incorporation into di- or tripeptides facilitates its transport into bacterial cells via peptide transport systems. Once inside the cell, peptidases cleave the peptide bonds, releasing high concentrations of L-2-APA, which then inhibits the DAP pathway, leading to cell lysis. The most potent of these peptide conjugates studied to date is (L-2-aminopimelyl)-L-alanine.

Unsaturated derivatives of α-aminopimelic acid have also been shown to be potent inhibitors of another key enzyme in the pathway, meso-diaminopimelic acid D-dehydrogenase, with competitive and noncompetitive inhibition constants in the micromolar range.[5]

CompoundTarget EnzymeInhibition Constant (Ki)Inhibition Type
Unsaturated α-aminopimelic acid analog 1meso-diaminopimelic acid D-dehydrogenase5.3 µMCompetitive
Unsaturated α-aminopimelic acid analog 2meso-diaminopimelic acid D-dehydrogenase44 µMNoncompetitive

DAP_Pathway_Inhibition cluster_pathway Diaminopimelic Acid (DAP) Biosynthesis Pathway cluster_inhibition Inhibition by 2-APA Prodrug Aspartate L-Aspartate ASA L-Aspartate-semialdehyde Aspartate->ASA DHDPS Dihydrodipicolinate synthase (DapA) ASA->DHDPS Pyruvate Pyruvate Pyruvate->DHDPS DHDPR Dihydrodipicolinate reductase (DapB) DHDPS->DHDPR THDP Tetrahydrodipicolinate DHDPR->THDP DapD Tetrahydrodipicolinate N-succinyltransferase (DapD) THDP->DapD N_Succinyl_AEP N-Succinyl-L-2-amino-6-oxopimelate DapD->N_Succinyl_AEP Succinyl_CoA Succinyl-CoA Succinyl_CoA->DapD Aminotransferase Aminotransferase (DapC) N_Succinyl_AEP->Aminotransferase N_Succinyl_LL_DAP N-Succinyl-LL-diaminopimelate Aminotransferase->N_Succinyl_LL_DAP Desuccinylase Desuccinylase (DapE) N_Succinyl_LL_DAP->Desuccinylase LL_DAP LL-Diaminopimelate Desuccinylase->LL_DAP Epimerase Epimerase (DapF) LL_DAP->Epimerase meso_DAP meso-Diaminopimelate Epimerase->meso_DAP Decarboxylase Decarboxylase (LysA) meso_DAP->Decarboxylase Peptidoglycan Peptidoglycan (Cell Wall) meso_DAP->Peptidoglycan Lysine L-Lysine Decarboxylase->Lysine APA_Peptide (L-2-aminopimelyl)-L-alanine (Prodrug) Transport Peptide Transport APA_Peptide->Transport Uptake APA L-2-Aminopimelic Acid Transport->APA Uptake Peptidases Intracellular Peptidases Transport->Peptidases Cleavage APA->DapD Inhibition

Caption: Inhibition of the DAP biosynthesis pathway by a this compound prodrug.
Plant Growth Regulation: Auxin Mimicry

L-2-Aminopimelic acid has been identified as an auxin mimic that can induce lateral root formation in a variety of plant species.[1] Auxins are a class of plant hormones that are central to plant growth and development. The primary signaling pathway for auxin involves the perception of auxin by the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex.[6] In the absence of auxin, Aux/IAA transcriptional repressors bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.

When auxin is present, it acts as a "molecular glue," promoting the interaction between TIR1/AFB and the Aux/IAA proteins.[7] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins releases the ARFs, allowing them to activate the transcription of genes that mediate auxin responses, such as cell division and differentiation, leading to processes like lateral root formation. As an auxin mimic, L-2-APA is believed to bind to the TIR1/AFB co-receptors, initiating this signaling cascade.

Auxin_Signaling_Pathway cluster_low_auxin Low Auxin / No L-2-APA cluster_high_auxin High Auxin / L-2-APA Present Aux_IAA_low Aux/IAA Repressor ARF_low ARF Transcription Factor Aux_IAA_low->ARF_low Inhibition Aux_IAA_high Aux/IAA Repressor Auxin_Genes_low Auxin-Responsive Genes ARF_low->Auxin_Genes_low Repression ARF_high ARF Transcription Factor Auxin_Genes_high Auxin-Responsive Genes Auxin Auxin or L-2-APA TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB SCF SCF Complex TIR1_AFB->SCF Part of TIR1_AFB->SCF Forms Co-receptor SCF->Aux_IAA_high Ubiquitination Aux_IAA_high->SCF Forms Co-receptor Proteasome 26S Proteasome Aux_IAA_high->Proteasome Degradation ARF_high->Auxin_Genes_high Activation Ubiquitin Ubiquitin Response Plant Growth Response (e.g., Lateral Root Formation) Auxin_Genes_high->Response

Caption: Auxin signaling pathway and the proposed action of L-2-aminopimelic acid.

Experimental Protocols

General Protocol for the Synthesis of L-2-Aminopimelic Acid

Synthesis_Workflow Start Chiral Glycine (B1666218) Equivalent (e.g., from a Schiff base) Deprotonation Deprotonation (e.g., LDA, -78°C) Start->Deprotonation Alkylation Stereoselective Alkylation with a C5-electrophile (e.g., 5-bromopentanoic acid ester) Deprotonation->Alkylation Hydrolysis Acid Hydrolysis to remove chiral auxiliary and deprotect ester groups Alkylation->Hydrolysis Purification Purification (e.g., Ion-exchange chromatography) Hydrolysis->Purification Product L-2-Aminopimelic Acid Purification->Product

Caption: Generalized workflow for the asymmetric synthesis of L-2-aminopimelic acid.

Key Steps:

  • Protection and Chiral Auxiliary Attachment: A suitable chiral auxiliary is attached to glycine to control the stereochemistry of the subsequent alkylation.

  • Enolate Formation: The protected glycine derivative is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature to form a chiral enolate.

  • Alkylation: The enolate is reacted with an appropriate five-carbon electrophile containing a protected carboxylic acid at the terminal position (e.g., a 5-halopentanoate ester).

  • Deprotection and Hydrolysis: The chiral auxiliary and any protecting groups on the carboxylic acids are removed, typically by acid hydrolysis.

  • Purification: The final product is purified using techniques such as ion-exchange chromatography to yield enantiomerically pure L-2-aminopimelic acid.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of 2-APA peptides can be quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. The following is a standard protocol that can be adapted for this purpose.

Materials:

  • Test peptide ((L-2-aminopimelyl)-L-alanine)

  • Bacterial strains of interest (e.g., Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (polypropylene plates are recommended for peptides to prevent adsorption)

  • Sterile deionized water or 0.01% acetic acid for peptide dissolution

  • Bacterial incubator (37°C)

  • Microplate reader (optional, for OD measurements)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into a tube of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (e.g., OD₆₀₀ of 0.4-0.6).

    • Dilute the bacterial culture in fresh CAMHB to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Peptide Dilutions:

    • Prepare a stock solution of the test peptide in a suitable sterile solvent.

    • Perform serial two-fold dilutions of the peptide stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations. A typical final volume in each well is 50 or 100 µL.

  • Inoculation and Incubation:

    • Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.

    • Include a positive control well (bacteria in CAMHB without peptide) and a negative control well (CAMHB only, no bacteria or peptide).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the peptide at which there is no visible growth of the bacterium.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is the concentration that inhibits growth by a defined percentage (e.g., ≥90%) compared to the positive control.

Applications in Drug Development and Agriculture

The unique biological activities of this compound present exciting opportunities in both medicine and agriculture.

5.1. Drug Development:

  • Novel Antibiotics: The inhibition of the DAP pathway provides a validated target for the development of new antibacterial drugs. The use of peptide-based prodrugs of 2-APA is a promising strategy to overcome bacterial uptake limitations.

  • Combating Antibiotic Resistance: As the DAP pathway is a novel target, inhibitors of this pathway may be effective against bacteria that have developed resistance to existing classes of antibiotics.

  • High Selectivity: The absence of the DAP pathway in mammals suggests that inhibitors of this pathway are likely to have a high therapeutic index with minimal off-target effects.

5.2. Agriculture:

  • Plant Growth Regulators: The auxin-mimicking properties of L-2-APA can be exploited to develop new products that enhance root development in crops.

  • Improved Crop Yields: Enhanced lateral root formation can lead to more efficient water and nutrient absorption, potentially increasing crop yields and improving drought tolerance.

  • Sustainable Agriculture: The development of more effective plant growth regulators can contribute to more sustainable agricultural practices by reducing the need for fertilizers and irrigation.

Conclusion

This compound is a fascinating nonproteinogenic amino acid that stands at the intersection of drug discovery and agricultural innovation. Its ability to selectively inhibit a vital bacterial metabolic pathway makes it a compelling lead for the development of new antibiotics. Concurrently, its function as a plant growth regulator highlights its potential to contribute to global food security. Further research into the synthesis of more potent and bioavailable derivatives, along with a deeper understanding of its interactions with biological targets, will be crucial in realizing the full therapeutic and agricultural potential of this versatile molecule. This guide provides a foundational resource for scientists and researchers to explore and harness the unique properties of this compound.

References

The Natural Occurrence of 2-Aminopimelic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 2-Aminopimelic acid (2-APA), a non-proteinogenic amino acid. The document details its presence in various organisms, its biological roles, and methodologies for its study, with a focus on its potential in drug development.

Introduction to this compound

This compound (2-APA) is an alpha-amino acid with a seven-carbon backbone, structurally similar to the proteinogenic amino acids glutamic acid and aspartic acid. It exists as two stereoisomers, L-2-APA and D-2-APA, with the L-isomer being the biologically active form in the contexts discovered so far. While not incorporated into proteins, 2-APA plays significant roles in bacterial metabolism and, as recently discovered, in plant development.

Natural Occurrence of this compound

The natural occurrence of this compound is documented in bacteria and a limited number of plant species. Quantitative data on its concentration in these organisms is currently scarce in publicly available literature.

Bacteria

This compound is recognized as a component of the cell wall peptidoglycan in some bacteria.[1][2] Its primary role in the bacterial kingdom is linked to the biosynthesis of diaminopimelic acid (DAP), an essential component of the cell wall in many bacterial species.

Plants

The presence of this compound has been reported in a few plant species, including those from the Indigofera and Asplenium genera.[1][3] Specifically, it has been identified in Indigofera hirsuta and Indigofera schimperi.[1] The L-stereoisomer, (2S)-2-aminoheptanedioic acid, has been reported in Asplenium wilfordii.[3] Despite the analysis of amino acid content in various Indigofera species, 2-APA is not always detected, suggesting its presence may be species-specific or in low concentrations.

Table 1: Documented Natural Occurrence of this compound

KingdomPhylum/DivisionGenusSpeciesTissues/Comments
BacteriaVariesVariesVariesComponent of cell wall peptidoglycan.
PlantaeTracheophytaIndigoferahirsuta, schimperiSpecific tissues not detailed in the available literature.
PlantaeTracheophytaAspleniumwilfordiiL-isomer identified.

Biological Roles and Drug Development Implications

The known biological activities of this compound are centered on its interaction with key metabolic pathways, making it a molecule of interest for drug development, particularly in the creation of novel antibacterial agents.

Inhibition of Diaminopimelic Acid (DAP) Biosynthesis

The most well-characterized biological role of L-2-Aminopimelic acid is its function as an inhibitor of diaminopimelic acid (DAP) biosynthesis in bacteria.[4][5] The DAP pathway is crucial for the synthesis of lysine (B10760008) and for the construction of the peptidoglycan cell wall in many bacteria. L-2-APA acts as a substrate for the enzyme succinyl-CoA:tetrahydrodipicolinate-N-succinyltransferase, a key enzyme in the DAP pathway.[4][5] By competing with the natural substrate, L-2-APA can disrupt the synthesis of DAP.

While L-2-APA itself does not exhibit potent antibacterial activity due to poor uptake by bacterial cells, it has been successfully utilized as a warhead in peptide-drug conjugates.[4] Di- or tripeptides containing L-2-APA are actively transported into bacterial cells via peptide transport systems.[4][5] Once inside the cytoplasm, peptidases cleave the peptide bonds, releasing high concentrations of L-2-APA, which then effectively inhibits DAP biosynthesis, leading to bacterial cell death.[4][5] This strategy has been shown to achieve intracellular concentrations of up to 30 mM of 2-APA.[4][5]

DAP_Inhibition cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Peptide_L2APA Peptide-L-2-APA Conjugate Peptide_Transporter Peptide Transporter Peptide_L2APA->Peptide_Transporter Uptake Peptidases Peptidases Peptide_Transporter->Peptidases Transport L2APA L-2-Aminopimelic Acid L2APA->Inhibition Peptidases->L2APA Cleavage DAP_Pathway Diaminopimelic Acid (DAP) Biosynthesis Cell_Wall Bacterial Cell Wall Synthesis DAP_Pathway->Cell_Wall Inhibition->DAP_Pathway Inhibition

Mechanism of Action for Peptide-L-2-APA Conjugates.
Auxin Mimicry in Plants

A recent groundbreaking study has revealed a novel biological role for L-2-Aminopimelic acid in the plant kingdom. It has been identified as an auxin mimic that can induce lateral root formation in a variety of plant species.[6] Auxins are a class of plant hormones that play a pivotal role in regulating plant growth and development. The ability of L-2-APA to mimic auxin activity opens up new avenues for its potential application in agriculture as a plant growth regulator. The precise signaling pathway through which L-2-APA exerts its auxin-like effects is a subject of ongoing research.

Biosynthesis of this compound

The complete biosynthetic pathway for this compound has not been fully elucidated. However, based on its structure and the known pathways for other amino acids, a hypothetical pathway can be proposed. It is likely derived from intermediates of the central carbon metabolism, such as the Krebs cycle. One plausible route could involve the modification of α-ketoadipate, an intermediate in the biosynthesis of lysine in some organisms.

Hypothetical_Biosynthesis Krebs_Cycle Krebs Cycle Intermediates (e.g., α-Ketoglutarate) Alpha_Ketoadipate α-Ketoadipate Krebs_Cycle->Alpha_Ketoadipate Chain_Elongation Chain Elongation Steps Alpha_Ketoadipate->Chain_Elongation Amination Amination (Transaminase) Chain_Elongation->Amination 2_APA This compound Amination->2_APA

Hypothetical Biosynthetic Pathway for this compound.

Experimental Protocols

The study of this compound from natural sources involves its extraction, separation, identification, and quantification. The following sections outline a general methodology that can be adapted for various biological matrices.

Extraction of Free Amino Acids
  • Sample Preparation : Lyophilize and grind the biological material (e.g., plant tissue, bacterial cells) to a fine powder.

  • Extraction Solvent : Use a polar solvent system, such as 80% methanol (B129727) or a chloroform/methanol/water mixture, to extract free amino acids.

  • Homogenization : Homogenize the powdered sample with the extraction solvent using a sonicator or a mechanical homogenizer.

  • Centrifugation : Centrifuge the homogenate to pellet solid debris.

  • Supernatant Collection : Carefully collect the supernatant containing the extracted amino acids.

  • Drying and Reconstitution : Evaporate the solvent from the supernatant under a stream of nitrogen or using a rotary evaporator. Reconstitute the dried extract in a suitable buffer for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Derivatization : As 2-APA lacks a strong chromophore, pre-column derivatization is necessary for sensitive detection. Common derivatizing agents for amino acids include o-phthalaldehyde (B127526) (OPA) for fluorescence detection or phenylisothiocyanate (PITC) for UV detection.

  • Chromatographic Separation :

    • Column : Use a reversed-phase C18 column.

    • Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

    • Detection : A fluorescence detector (for OPA derivatives) or a UV detector (for PITC derivatives) is used.

  • Quantification : Prepare a standard curve using a pure standard of this compound. The concentration in the sample is determined by comparing its peak area to the standard curve.

Identification by Mass Spectrometry (MS)
  • LC-MS/MS : Couple the HPLC system to a tandem mass spectrometer for unambiguous identification and sensitive quantification.

  • Ionization : Use electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) : For targeted quantification, monitor specific precursor-to-product ion transitions for 2-APA. The precursor ion will be [M+H]+, and product ions will be generated by fragmentation of the molecule.

Experimental_Workflow Sample Biological Sample (Plant or Bacterial) Extraction Extraction of Free Amino Acids Sample->Extraction Derivatization Pre-column Derivatization (e.g., OPA) Extraction->Derivatization HPLC HPLC Separation (Reversed-Phase C18) Derivatization->HPLC Detection Detection (Fluorescence or MS) HPLC->Detection Quantification Quantification (Standard Curve) Detection->Quantification Identification Identification (Mass Spectrometry) Detection->Identification

General Experimental Workflow for 2-APA Analysis.

Conclusion and Future Perspectives

This compound is a naturally occurring non-proteinogenic amino acid with significant biological activities. Its role as an inhibitor of bacterial DAP biosynthesis makes it a promising lead for the development of novel antibacterial agents, particularly when delivered as a peptide conjugate. The recent discovery of its auxin-mimicking properties in plants opens up exciting new research avenues and potential applications in agriculture. Further research is needed to fully elucidate its biosynthetic pathway, understand its signaling mechanisms in plants, and to quantify its natural abundance in a wider range of organisms. The methodologies outlined in this guide provide a framework for researchers to explore the fascinating biology and therapeutic potential of this unique amino acid.

References

2-Aminopimelic acid in bacterial cell wall synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Aminopimelic Acid in Bacterial Cell Wall Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial cell wall, a structure essential for survival, is primarily composed of peptidoglycan (PG). A unique component of this macromolecule in most bacteria, particularly Gram-negative species, is meso-diaminopimelic acid (mDAP), which is critical for the structural integrity of the cell wall. The biosynthetic pathway leading to mDAP is absent in mammals, making it an exemplary target for novel antibacterial agents. This technical guide provides a comprehensive overview of the diaminopimelate (DAP) pathway, the role of this compound (APA) as a key chemical probe and a constituent of targeted inhibitors, and the methodologies used to study this vital bacterial process. We delve into the enzymatic steps, present quantitative data on enzyme kinetics and inhibition, detail experimental protocols, and visualize the complex biological pathways and workflows.

Introduction: The Centrality of Peptidoglycan and the DAP Pathway

Bacteria are encased in a rigid, mesh-like cell wall composed of peptidoglycan (PG), which provides structural support and protection against osmotic lysis.[1][2] This structure consists of glycan strands of alternating N-acetylmuramic acid (MurNAc) and N-acetylglucosamine (GlcNAc) cross-linked by short peptide stems.[3][4] In most Gram-negative bacteria and certain Gram-positive species, the peptide stem is typically L-Ala-γ-D-Glu-mDAP-D-Ala-D-Ala.[3][4][5] The meso-diaminopimelic acid (mDAP) at the third position is crucial for forming the cross-links that give the peptidoglycan its strength.[4][6][7]

The biosynthesis of mDAP and its subsequent conversion to L-lysine (in pathways where lysine (B10760008) is the final product) occurs via the Diaminopimelate (DAP) pathway.[8][9] This metabolic route is exclusive to bacteria and plants, rendering it an ideal target for developing antibiotics with high specificity and low host toxicity.[6][8] this compound (APA), a close structural analog of key intermediates in this pathway, has emerged as a valuable tool for its study and inhibition. While not a primary component of the cell wall itself, APA serves as a substrate for pathway enzymes and has been incorporated into peptide-based inhibitors that target DAP synthesis.[10][11]

The Diaminopimelate (DAP) Biosynthetic Pathway

The synthesis of mDAP begins with L-aspartate and pyruvate (B1213749) and proceeds through the common intermediate L-2,3,4,5-tetrahydrodipicolinate (THDPA).[9][12] From THDPA, bacteria employ one of four distinct enzymatic routes to produce mDAP.[9][12][13]

  • Common Pathway (Aspartate to THDPA): This initial sequence is shared among all four variants and is catalyzed by the enzymes Aspartokinase (LysC), Aspartate-semialdehyde dehydrogenase (Asd), Dihydrodipicolinate synthase (DapA), and Dihydrodipicolinate reductase (DapB).[9][14]

  • Variant Pathways (THDPA to meso-DAP):

    • The Succinylase Pathway: The most common route, found in bacteria like Escherichia coli, involves four enzymatic steps using succinylated intermediates.[6][12] The key enzymes are Tetrahydrodipicolinate N-succinyltransferase (DapD), N-succinyl-diaminopimelate aminotransferase (DapC), N-succinyl-diaminopimelate desuccinylase (DapE), and Diaminopimelate epimerase (DapF).[12][15][16]

    • The Acetylase Pathway: Similar to the succinylase pathway but utilizes acetylated intermediates. It is found in certain Bacillus species.[6][12]

    • The Dehydrogenase Pathway: A more direct, single-step conversion of THDPA to mDAP catalyzed by meso-diaminopimelate dehydrogenase (Ddh), which directly incorporates ammonium.[6][9][12] This pathway is present in bacteria such as Corynebacterium glutamicum and Bacillus sphaericus.[6][12]

    • The Aminotransferase Pathway: A recently discovered pathway where L,L-diaminopimelate aminotransferase (DapL) converts THDPA directly to L,L-DAP in a single step.[9][14]

Peptidoglycan_Synthesis Lipid II Synthesis and Incorporation into Peptidoglycan cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior UDP_MurNAc UDP-MurNAc UDP_M_Ala UDP-MurNAc-L-Ala UDP_MurNAc->UDP_M_Ala MurC (+ L-Ala) UDP_M_Glu UDP-MurNAc-L-Ala-D-Glu UDP_M_Ala->UDP_M_Glu MurD (+ D-Glu) UDP_M_DAP UDP-MurNAc-L-Ala-D-Glu-mDAP UDP_M_Glu->UDP_M_DAP MurE (+ mDAP) UDP_M_Penta UDP-MurNAc-pentapeptide UDP_M_DAP->UDP_M_Penta MurF (+ D-Ala-D-Ala) Lipid_I Lipid I UDP_M_Penta->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG (+ UDP-GlcNAc) Flipped_Lipid_II Lipid II Lipid_II->Flipped_Lipid_II MurJ (Flipper) PG_Polymer Growing Peptidoglycan Chain Flipped_Lipid_II->PG_Polymer Transglycosylase (TG) Crosslinked_PG Cross-linked Peptidoglycan PG_Polymer->Crosslinked_PG Transpeptidase (TP) DapE_Assay_Workflow start Start prep Prepare Reaction Mix (Buffer + Substrate ± Inhibitor) in 96-well plate start->prep initiate Initiate Reaction (Add DapE Enzyme) prep->initiate incubate Incubate at 37°C initiate->incubate stop Stop Reaction incubate->stop ninhydrin Add Ninhydrin Reagent & Heat for Color Development stop->ninhydrin read Measure Absorbance (570 nm) ninhydrin->read analyze Analyze Data (Calculate Activity / IC50) read->analyze end End analyze->end

References

The Discovery and Significance of 2-Aminopimelic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminopimelic acid (2-aminoheptanedioic acid), a non-proteinogenic α-amino acid, holds a significant position in biochemical research, primarily due to its pivotal role as an intermediate and modulator in critical metabolic pathways. While the precise initial discovery and isolation of this compound are not prominently documented in readily available literature, its synthesis and biological importance have been subjects of extensive study. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, its well-established role as an inhibitor of diaminopimelic acid (DAP) biosynthesis in bacteria, and its recently discovered function as an auxin mimic in plants. Detailed experimental protocols for its chemical synthesis and relevant quantitative data are presented to facilitate further research and application in drug development and agricultural science.

Introduction

This compound is a dicarboxylic amino acid with the chemical formula C₇H₁₃NO₄. Its structure, featuring a seven-carbon chain with an amino group at the α-position, allows for diverse chemical reactivity and biological activity. Although its natural occurrence has been reported in plants such as Indigofera hirsuta, Indigofera schimperi, and Asplenium wilfordii, the primary focus of scientific inquiry has been on its synthesis and its interactions with bacterial and plant metabolic pathways.

This guide will delve into the core aspects of this compound, providing researchers and drug development professionals with a detailed understanding of its synthesis, biological functions, and the experimental methodologies to study it.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₇H₁₃NO₄
Molecular Weight 175.18 g/mol
IUPAC Name 2-Aminoheptanedioic acid
CAS Number 627-76-9 (DL-form)
Appearance White crystalline solid
Solubility Soluble in water

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through classical methods of α-amino acid synthesis, such as the Strecker synthesis and the amidomalonate synthesis. These methods provide a reliable means of obtaining the compound for research purposes.

Experimental Protocol: Strecker Synthesis

The Strecker synthesis is a two-step process that involves the formation of an α-amino nitrile from an aldehyde, followed by hydrolysis to yield the α-amino acid.

Step 1: Formation of α-Aminonitrile

  • Reaction Setup: In a well-ventilated fume hood, combine one equivalent of 5-formylpentanoic acid (the aldehyde precursor) with a solution of ammonium (B1175870) chloride (NH₄Cl) in aqueous ammonia.

  • Addition of Cyanide: To this mixture, add a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) dropwise while maintaining the temperature at 0-10 °C with an ice bath.

  • Reaction: Stir the mixture at room temperature for several hours to allow for the formation of the α-aminonitrile. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 2: Hydrolysis of α-Aminonitrile

  • Acid Hydrolysis: To the α-aminonitrile solution, add a strong acid such as hydrochloric acid (HCl) and heat the mixture under reflux for several hours.

  • Work-up: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting crude amino acid is then purified by recrystallization or ion-exchange chromatography.

Experimental Protocol: Amidomalonate Synthesis

The amidomalonate synthesis is a versatile method that utilizes diethyl acetamidomalonate as a key reagent.

  • Deprotonation: Dissolve diethyl acetamidomalonate in a suitable solvent like ethanol. Add one equivalent of a strong base, such as sodium ethoxide (NaOEt), to form the enolate.

  • Alkylation: To the enolate solution, add one equivalent of a suitable alkylating agent. For the synthesis of this compound, an appropriate ω-halo-pentanoic acid ester (e.g., ethyl 5-bromopentanoate) would be used. Allow the reaction to proceed at room temperature or with gentle heating.

  • Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed and decarboxylated by heating with a strong acid (e.g., aqueous HCl). This step removes the acetyl and ester protecting groups and the malonic ester group, yielding this compound.

  • Purification: The final product is purified by recrystallization or ion-exchange chromatography.

Strecker_Synthesis_Workflow Aldehyde 5-Formylpentanoic Acid Amino_Nitrile α-Aminonitrile Aldehyde->Amino_Nitrile Strecker Reaction Ammonia_Cyanide NH₃, HCN Ammonia_Cyanide->Amino_Nitrile Amino_Acid This compound Amino_Nitrile->Amino_Acid Hydrolysis Acid_Hydrolysis H₃O⁺, Δ Acid_Hydrolysis->Amino_Acid

Caption: Workflow of the Strecker synthesis for this compound.

Biological Significance and Signaling Pathways

This compound is a molecule of significant interest due to its involvement in key biological pathways, particularly in bacteria and plants.

Inhibition of Diaminopimelic Acid (DAP) Biosynthesis

In many bacteria, the diaminopimelic acid (DAP) pathway is essential for the biosynthesis of L-lysine, an essential amino acid, and for the construction of the peptidoglycan cell wall. L-2-Aminopimelic acid acts as an analog of an intermediate in this pathway and has been shown to be a substrate for certain enzymes, leading to the inhibition of DAP biosynthesis.[1] This makes the DAP pathway an attractive target for the development of novel antibacterial agents.

The inhibition of the DAP pathway by L-2-aminopimelic acid disrupts the synthesis of essential cellular components, ultimately leading to bacterial cell death. Peptides containing L-2-aminopimelic acid have been synthesized and shown to have antibacterial activity, as they can be transported into bacterial cells where the amino acid is released to exert its inhibitory effect.[1]

DAP_Pathway_Inhibition cluster_DAP_Pathway Diaminopimelic Acid (DAP) Pathway Aspartate Aspartate Intermediates Pathway Intermediates Aspartate->Intermediates DAP Diaminopimelic Acid Intermediates->DAP Lysine L-Lysine DAP->Lysine Peptidoglycan Peptidoglycan DAP->Peptidoglycan Protein Synthesis Protein Synthesis Lysine->Protein Synthesis Bacterial Cell Wall Bacterial Cell Wall Peptidoglycan->Bacterial Cell Wall Two_APA L-2-Aminopimelic Acid Two_APA->Inhibition Inhibits Inhibition->Intermediates Auxin_Mimicry cluster_Auxin_Signaling Auxin Signaling Pathway Auxin Auxin (e.g., IAA) Receptor Auxin Receptor Auxin->Receptor Gene_Expression Auxin-responsive Gene Expression Receptor->Gene_Expression Root_Development Lateral Root Formation Gene_Expression->Root_Development Two_APA L-2-Aminopimelic Acid Two_APA->Receptor Mimics Auxin

References

A Comprehensive Technical Guide to 2-Aminopimelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-aminopimelic acid, a non-proteinogenic amino acid of significant interest in various scientific fields. It covers its fundamental properties, biological roles, and potential therapeutic applications, with a focus on data relevant to research and development.

Chemical Identity and Properties

The cornerstone of understanding any chemical entity is its precise nomenclature and physical characteristics.

IUPAC Name: The systematic and unambiguous name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 2-aminoheptanedioic acid .[1][2][3][4] This name is derived from its structure: a heptanedioic acid backbone with an amino group substituted at the second carbon atom. It is also referred to as DL-α-Aminopimelic acid.[5]

Synonyms: In scientific literature and commercial listings, this compound is known by several other names, including alpha-aminopimelic acid, 2-aminopimelate, and Apm.[3][4]

Stereoisomerism: The molecule exists as different stereoisomers. The (2S)-2-aminoheptanedioic acid, or L-2-aminopimelic acid, is a notable form with specific biological activities.[6]

Table 1: Physicochemical Properties of 2-Aminoheptanedioic Acid

PropertyValueSource
Molecular Formula C7H13NO4[1][2]
Molecular Weight 175.18 g/mol [1][6]
CAS Number 627-76-9[1][2]
Water Solubility 12.6 g/L[3]
logP -2.6 to -3.2[3][6]
pKa (Strongest Acidic) 2.13[3]
pKa (Strongest Basic) 9.53[3]

Biological Significance and Therapeutic Potential

This compound and its derivatives are implicated in several biological processes, making them attractive targets for drug development.

Bacterial Cell Wall Synthesis: this compound is a component of the cell wall peptidoglycan in some bacteria.[1][4] Its diamino derivative, diaminopimelic acid (DAP), is a crucial cross-linking element in the peptidoglycan of most Gram-negative bacteria.[7] This unique presence in bacteria and absence in animals makes the DAP biosynthesis pathway a prime target for the development of novel antibiotics.

Antibacterial Drug Development: Research has shown that peptides containing L-2-aminopimelic acid can act as antibacterial agents.[8][9] These peptides are transported into bacterial cells where they inhibit diaminopimelic acid biosynthesis, leading to cell lysis.[8][10] Specifically, they can inhibit the enzyme succinyl-CoA:tetrahydrodipicolinate-N-succinyltransferase, a key player in the DAP biosynthetic pathway.[8] (L-2-aminopimelyl)-L-alanine was identified as a potent derivative among those tested.[8]

Plant Growth Regulation: Recent studies have identified l-2-aminopimelic acid as a bioactive compound that can induce lateral root formation in various plant species.[11] It is suggested to act as an auxin mimic, indicating its potential application in agriculture as a root growth regulator.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental approaches cited in the literature.

Synthesis of this compound Derivatives: A common strategy for synthesizing derivatives of this compound for research and therapeutic development involves peptide synthesis. A general protocol is as follows:

  • Starting Material: Commercially available Boc-L-aspartic acid α-t-butyl ester can be used as a starting material.[12]

  • Weinreb Amide Formation: The starting material is converted to a Weinreb amide in quantitative yield using N,O-dimethyl hydroxylamine (B1172632) hydrochloride in the presence of TBTU and HOBt.[12]

  • β-Ketophosphonate Ester Formation: The Weinreb amide reacts with the anion of dimethyl methylphosphonate (B1257008) to yield a β-ketophosphonate ester.[12]

  • Horner-Wadsworth-Emmons Reaction: The β-ketophosphonate ester undergoes a Horner-Wadsworth-Emmons reaction with an appropriate aldehyde (e.g., benzaldehyde) under basic conditions to produce an E-enone.[12]

  • Stereoselective Reduction: The enone is then subjected to substrate- or reagent-controlled stereoselective reduction (e.g., using L-selectride) to yield the desired allylic alcohol diastereomer.[12]

  • Further Modifications: The resulting allylic alcohol can undergo further reactions such as an Overman rearrangement to introduce a second amino group, leading to the synthesis of diaminopimelic acid analogues.[12]

Inhibition Assays for Diaminopimelic Acid Biosynthesis: To assess the antibacterial activity of this compound peptides, researchers typically perform the following experiments:

  • Cell-Free Enzyme Assays: The inhibitory effect on key enzymes in the DAP pathway, such as succinyl-CoA:tetrahydrodipicolinate-N-succinyltransferase, is measured. This involves incubating the purified enzyme with its substrates and varying concentrations of the inhibitor peptide. The formation of the product is monitored, often spectrophotometrically.[8]

  • Whole-Cell Assays: The ability of the peptides to inhibit DAP production in intact bacterial cells is evaluated. This is typically done by growing bacteria in the presence of the test compounds and then measuring the intracellular accumulation of pathway intermediates (like tetrahydrodipicolinic acid) or the depletion of DAP.[8]

  • Antimicrobial Susceptibility Testing: Standard methods like broth microdilution or disk diffusion assays are used to determine the minimum inhibitory concentration (MIC) of the peptide derivatives against a panel of clinically relevant bacteria.[8]

Key Pathways and Workflows

Visualizing the complex biological and chemical processes involving this compound is essential for a clear understanding.

Diaminopimelic_Acid_Biosynthesis_Inhibition cluster_pathway Diaminopimelic Acid (DAP) Biosynthesis Pathway (Simplified) cluster_inhibition Inhibition by this compound Peptides Aspartate Aspartate Tetrahydrodipicolinate Tetrahydrodipicolinic Acid (THDPA) Aspartate->Tetrahydrodipicolinate Multiple Steps N_Succinyl_L_2_amino_6_ketopimelate N-Succinyl Intermediate Tetrahydrodipicolinate->N_Succinyl_L_2_amino_6_ketopimelate DAP Succinyltransferase DAP Diaminopimelic Acid (DAP) N_Succinyl_L_2_amino_6_ketopimelate->DAP Multiple Steps Lysine Lysine DAP->Lysine Peptidoglycan Bacterial Cell Wall Peptidoglycan DAP->Peptidoglycan Peptide This compound Peptide Peptide->Inhibition Inhibits

Figure 1: Simplified schematic of the diaminopimelic acid (DAP) biosynthesis pathway and the inhibitory action of this compound peptides on DAP succinyltransferase.

Synthetic_Workflow Start Boc-L-aspartic acid α-t-butyl ester Weinreb_Amide Weinreb Amide Formation Start->Weinreb_Amide Ketophosphonate β-Ketophosphonate Ester Formation Weinreb_Amide->Ketophosphonate HWE Horner-Wadsworth-Emmons Reaction Ketophosphonate->HWE Enone E-Enone Intermediate HWE->Enone Reduction Stereoselective Reduction Enone->Reduction Allylic_Alcohol Allylic Alcohol Reduction->Allylic_Alcohol Overman Overman Rearrangement Allylic_Alcohol->Overman Final_Product Diaminopimelic Acid Analogue Overman->Final_Product

Figure 2: A generalized workflow for the synthesis of diaminopimelic acid analogues starting from a protected aspartic acid derivative.

Conclusion

2-Aminoheptanedioic acid is a molecule with diverse and significant biological roles. Its involvement in essential bacterial pathways presents a compelling opportunity for the development of novel antibiotics. Furthermore, its newly discovered role in plant development opens up avenues for agricultural applications. The synthetic methodologies and experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals to further explore the potential of this versatile amino acid. The continued investigation into its mechanisms of action and the development of potent and selective derivatives are critical for translating its scientific promise into tangible therapeutic and agricultural solutions.

References

physical and chemical properties of 2-Aminopimelic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopimelic acid, also known as 2-aminoheptanedioic acid, is a non-proteinogenic α-amino acid. It is a derivative of pimelic acid, a seven-carbon dicarboxylic acid, with an amino group at the α-position. This compound and its derivatives are of significant interest in various scientific fields due to their roles in biological systems and their potential as therapeutic agents and agricultural chemicals.

Biologically, this compound is a known component of the cell wall peptidoglycan in some bacteria, making its biosynthetic pathway a potential target for novel antibacterial drugs.[1] Furthermore, the L-stereoisomer of this compound has been identified as an auxin mimic that can induce lateral root formation in plants, highlighting its potential in agricultural applications.[2][3] This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols, and a visualization of its role in relevant biological pathways.

Physical and Chemical Properties

This compound is a white to off-white solid at room temperature. Its properties are summarized in the tables below, providing a comprehensive overview for researchers.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₇H₁₃NO₄[4]
Molecular Weight 175.18 g/mol [4]
Appearance White to off-white solid
Melting Point 215-216 °C[5]
Boiling Point 378.5 ± 37.0 °C (Predicted)[5]
Solubility Soluble in water.
Chemical and Spectroscopic Properties
PropertyValueSource(s)
IUPAC Name 2-Aminoheptanedioic acid[4]
CAS Number 627-76-9 (for DL form)[1]
pKa (Strongest Acidic) ~2.13 (Predicted)[6]
pKa (Strongest Basic) ~9.53 (Predicted)[6]
¹H NMR Spectroscopy Data available, specific peak assignments not provided in searched literature.[7]
¹³C NMR Spectroscopy Data available, specific peak assignments not provided in searched literature.[7]
Mass Spectrometry Spectra available in public databases.[1]
Infrared Spectroscopy Spectra available in public databases.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of DL-2-aminopimelic acid, adapted from established procedures for amino acid synthesis.

Synthesis of DL-2-Aminopimelic Acid via Diethyl Acetamidomalonate

This protocol is based on the well-established malonic ester synthesis of amino acids.

Workflow for the Synthesis of DL-2-Aminopimelic Acid

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis and Decarboxylation A Diethyl Acetamidomalonate D Diethyl 2-acetamido-2-(4-cyanobutyl)malonate A->D 1. B Sodium Ethoxide B->D 2. C 5-Bromovaleronitrile (B1265816) C->D 3. In Ethanol (B145695) E Diethyl 2-acetamido-2-(4-cyanobutyl)malonate G DL-2-Aminopimelic Acid E->G Reflux F Aqueous HCl F->G

Caption: Workflow for the synthesis of DL-2-Aminopimelic Acid.

Materials:

  • Diethyl acetamidomalonate

  • Sodium metal

  • Absolute ethanol

  • 5-Bromovaleronitrile

  • Concentrated hydrochloric acid

  • Anhydrous diethyl ether

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal in absolute ethanol under a nitrogen atmosphere to prepare a solution of sodium ethoxide.

  • Alkylation: To the sodium ethoxide solution, add diethyl acetamidomalonate dropwise with stirring. After the addition is complete, add 5-bromovaleronitrile dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Work-up: After cooling, filter the reaction mixture to remove sodium bromide. Evaporate the ethanol from the filtrate under reduced pressure to obtain crude diethyl 2-acetamido-2-(4-cyanobutyl)malonate.

  • Hydrolysis and Decarboxylation: Add concentrated hydrochloric acid to the crude product and reflux the mixture for several hours. This step hydrolyzes the ester and amide groups and the nitrile group, followed by decarboxylation.

  • Isolation: Cool the reaction mixture and evaporate the hydrochloric acid under reduced pressure. The residue is crude DL-2-aminopimelic acid.

Purification of DL-2-Aminopimelic Acid

1. Recrystallization from Water/Ethanol

This method is suitable for obtaining a crystalline product of high purity.

Procedure:

  • Dissolve the crude DL-2-aminopimelic acid in a minimum amount of hot water.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Filter the hot solution through a pre-heated funnel to remove the charcoal and any insoluble impurities.

  • To the hot filtrate, slowly add ethanol until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

  • Dry the purified crystals in a vacuum oven.

2. Ion-Exchange Chromatography

This method is effective for removing ionic impurities and for separating the amino acid from other charged molecules.

Workflow for Purification by Ion-Exchange Chromatography

G A Crude this compound Solution B Cation-Exchange Column (H+ form) A->B Load C Wash with Deionized Water B->C Bind D Elute with Aqueous Ammonia (B1221849) C->D Remove Impurities E Collect Fractions D->E F Evaporate Ammonia E->F G Pure this compound F->G

Caption: General workflow for purification via ion-exchange chromatography.

Materials:

  • Strongly acidic cation-exchange resin (e.g., Dowex 50W)

  • Hydrochloric acid (for resin activation)

  • Aqueous ammonia (for elution)

  • Chromatography column

Procedure:

  • Resin Preparation: Swell the cation-exchange resin in deionized water and pack it into a chromatography column. Wash the resin sequentially with water, hydrochloric acid, and then water again until the eluate is neutral to bring it to the H⁺ form.

  • Sample Loading: Dissolve the crude DL-2-aminopimelic acid in a small amount of deionized water and adjust the pH to be acidic (e.g., pH 2-3) with HCl. Apply the solution to the top of the prepared column.

  • Washing: Wash the column with several column volumes of deionized water to remove any unbound impurities.

  • Elution: Elute the bound this compound from the resin using a dilute aqueous ammonia solution (e.g., 2 M NH₄OH).

  • Fraction Collection and Analysis: Collect the eluate in fractions and monitor for the presence of the amino acid using a suitable method (e.g., ninhydrin (B49086) test or TLC).

  • Isolation: Combine the fractions containing the pure amino acid and remove the ammonia and water by rotary evaporation to yield the purified DL-2-aminopimelic acid.

Biological Signaling Pathways

Diaminopimelic Acid (DAP) Biosynthesis Pathway

This compound is an analog of tetrahydrodipicolinate, an intermediate in the diaminopimelic acid (DAP) biosynthesis pathway. This pathway is essential for the synthesis of lysine (B10760008) and peptidoglycan in most bacteria.[8] Inhibitors of this pathway are attractive candidates for antibacterial drugs.

Diaminopimelic Acid (DAP) Biosynthesis Pathway

G cluster_aspartate Aspartate Pathway cluster_succinylase Succinylase Branch cluster_final Final Steps Asp L-Aspartate ASA L-Aspartate-semialdehyde Asp->ASA DHDPS Dihydrodipicolinate synthase ASA->DHDPS Pyruvate THDP Tetrahydrodipicolinate DHDPS->THDP DapD Tetrahydrodipicolinate N-succinyltransferase THDP->DapD Succinyl-CoA N_Succinyl_LL_DAP N-Succinyl-LL-diaminopimelate DapD->N_Succinyl_LL_DAP DapE N-Succinyl-diaminopimelate desuccinylase N_Succinyl_LL_DAP->DapE LL_DAP LL-Diaminopimelate DapE->LL_DAP DapF Diaminopimelate epimerase LL_DAP->DapF meso_DAP meso-Diaminopimelate DapF->meso_DAP LysA Diaminopimelate decarboxylase meso_DAP->LysA Lysine L-Lysine LysA->Lysine Inhibition This compound (Analog of THDP) Inhibition->DapD Inhibits

Caption: The succinylase branch of the diaminopimelic acid (DAP) biosynthesis pathway and the inhibitory role of this compound.

Auxin Mimicry and Signaling

L-2-Aminopimelic acid has been shown to act as an auxin mimic, inducing lateral root formation in plants.[2] While the precise mechanism is still under investigation, it is hypothesized to interact with the auxin signaling pathway. A key part of this pathway involves the TIR1/AFB family of F-box proteins, which act as auxin receptors. Upon auxin binding, TIR1/AFB proteins target Aux/IAA transcriptional repressors for degradation, leading to the expression of auxin-responsive genes.

Simplified Auxin Signaling Pathway (TIR1/AFB-mediated)

G cluster_low_auxin Low Auxin cluster_high_auxin High Auxin / 2-APA Aux_IAA_low Aux/IAA Repressor ARF_low Auxin Response Factor (ARF) Aux_IAA_low->ARF_low Binds and Represses Gene_low Auxin-Responsive Genes ARF_low->Gene_low Transcription OFF Auxin Auxin or This compound TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF SCF Complex TIR1_AFB->SCF Aux_IAA_high Aux/IAA Repressor SCF->Aux_IAA_high Ubiquitination Proteasome 26S Proteasome Aux_IAA_high->Proteasome Degradation ARF_high Auxin Response Factor (ARF) Gene_high Auxin-Responsive Genes ARF_high->Gene_high Transcription ON

References

The Function of 2-Aminopimelic Acid in Plant Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminopimelic acid (2APA), a nonproteinogenic amino acid, has recently emerged as a significant regulator of plant development. This technical guide synthesizes the current understanding of 2APA's function, focusing on its role as an auxin mimic that primarily influences root architecture. We provide an in-depth analysis of its effects on root morphogenesis, hypothesize its position within the auxin signaling pathway, and present detailed experimental protocols for its study. Quantitative data from existing literature are summarized, and logical and experimental workflows are visualized to facilitate further research into this promising bioactive compound.

Introduction

The discovery of novel molecules that modulate plant growth and development is of paramount importance for both fundamental plant biology and agricultural applications. Nonproteinogenic amino acids, which are not incorporated into proteins, represent a diverse class of metabolites with often uncharacterized physiological roles. L-2-Aminopimelic acid (2APA) has been identified as a bioactive compound with a pronounced effect on plant root systems[1]. This guide provides a comprehensive overview of the known functions of 2APA in plant development, with a focus on its auxin-like activities.

Core Function: An Auxin Mimic in Root Development

The primary and most well-documented function of L-2-aminopimelic acid in plant development is its role in promoting the formation of lateral roots.[1] It acts as an auxin mimic, inducing a significant increase in lateral root density in a variety of plant species.

Effects on Root Architecture

Application of L-2-aminopimelic acid to plant growth media leads to a marked increase in the number of lateral roots, a phenotype characteristic of exogenous auxin application. This suggests that 2APA either directly interacts with the auxin signaling pathway or is metabolized into a compound that does.

Quantitative Data on this compound's Effect on Root Development

Plant Species2APA ConcentrationObserved Effect on Root DevelopmentReference
Arabidopsis thalianaNot specified in abstractInduction of lateral root formation[1]
VariousNot specified in abstractInduction of lateral root formation[1]

Note: Further research is required to establish detailed dose-response curves for lateral root density, primary root length, and other root architectural parameters in response to a range of 2APA concentrations.

Hypothesized Signaling Pathway

Given that L-2-aminopimelic acid acts as an auxin mimic, it is hypothesized to interact with the canonical auxin signaling pathway. This pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which then target Aux/IAA transcriptional repressors for degradation, leading to the expression of auxin-responsive genes. While direct binding of 2APA to TIR1/AFB receptors has not yet been experimentally demonstrated, its physiological effects strongly suggest an interaction at this level.

Auxin_Signaling_Pathway cluster_nucleus Nucleus TIR1_AFB TIR1/AFB Receptor Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibition Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activation Lateral_Root_Formation Lateral Root Formation Auxin_Response_Genes->Lateral_Root_Formation Two_APA L-2-Aminopimelic Acid (Auxin Mimic) Two_APA->TIR1_AFB Hypothesized Binding Auxin Auxin (IAA) Auxin->TIR1_AFB Binding

Figure 1: Hypothesized signaling pathway of L-2-aminopimelic acid as an auxin mimic.

Experimental Protocols

The following protocols are adapted from established methods for studying auxin-related root phenotypes and can be specifically applied to investigate the effects of this compound.

General Experimental Workflow for Assessing 2APA's Effect on Root Development

Experimental_Workflow start Start sterilize Surface Sterilize Arabidopsis Seeds start->sterilize plate Plate seeds on MS medium with varying 2APA concentrations (e.g., 0, 1, 10, 50, 100 µM) sterilize->plate grow Grow vertically in a controlled environment (e.g., 16h light/8h dark, 22°C) for 7-10 days plate->grow image Image plates with a high-resolution scanner or camera grow->image quantify Quantify Root Parameters: - Primary root length - Lateral root number - Lateral root density (LRs/cm primary root) image->quantify analyze Statistical Analysis (e.g., ANOVA, t-test) quantify->analyze end End analyze->end

Figure 2: General workflow for quantifying the effect of this compound on root architecture.
Detailed Protocol for Seedling Growth and Treatment

  • Seed Sterilization:

    • Place Arabidopsis thaliana (e.g., Col-0 ecotype) seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol (B145695) and incubate for 5 minutes.

    • Remove ethanol and add 1 mL of 50% (v/v) commercial bleach containing 0.05% (v/v) Tween-20.

    • Incubate for 10 minutes with occasional vortexing.

    • Wash seeds five times with sterile distilled water.

    • Resuspend seeds in 0.1% (w/v) sterile agar (B569324) solution.

  • Plating and Growth Conditions:

    • Prepare Murashige and Skoog (MS) medium, including 1% (w/v) sucrose (B13894) and 0.8% (w/v) agar, and adjust the pH to 5.7.

    • Autoclave the medium and cool to approximately 50-60°C.

    • Add filter-sterilized L-2-aminopimelic acid to achieve the desired final concentrations (e.g., 0 µM, 1 µM, 10 µM, 50 µM, 100 µM). A stock solution of 2APA can be prepared in water.

    • Pour the medium into square petri dishes.

    • Once solidified, carefully pipette the sterilized seeds in a line at the top of each plate.

    • Seal the plates with breathable tape and place them vertically in a growth chamber with a controlled photoperiod (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 22°C).

Quantification of Root Phenotypes
  • Image Acquisition:

    • After the desired growth period (e.g., 7-10 days), place the petri dishes on a flatbed scanner and scan at high resolution (e.g., 600 dpi).

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ with the NeuronJ plugin or specialized root analysis software like RhizoVision Explorer) to measure:

      • Primary Root Length: Trace the main root from the root-shoot junction to the tip.

      • Lateral Root Number: Count all emerged lateral roots.

      • Lateral Root Density: Calculate the number of lateral roots per centimeter of the primary root.

Transcriptomic Analysis (Microarray or RNA-Seq)

To understand the molecular mechanisms underlying 2APA's effects, a transcriptomic analysis of treated roots can be performed.

  • Plant Material and Treatment:

    • Grow Arabidopsis seedlings in liquid MS medium for a specified period (e.g., 5-7 days).

    • Add L-2-aminopimelic acid to the liquid medium to the desired final concentration. Include a mock treatment (e.g., water or the solvent for the 2APA stock) as a control.

    • Harvest root tissue at various time points after treatment (e.g., 1h, 3h, 6h, 24h) and immediately freeze in liquid nitrogen.

  • RNA Extraction and Analysis:

    • Extract total RNA from the frozen root tissue using a commercially available plant RNA extraction kit.

    • Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

    • For microarray analysis, label the RNA and hybridize it to an Arabidopsis gene chip (e.g., Affymetrix ATH1).

    • For RNA-Seq, prepare sequencing libraries and perform high-throughput sequencing.

    • Analyze the data to identify differentially expressed genes between 2APA-treated and control samples.

    • Perform Gene Ontology (GO) and pathway analysis to identify enriched biological processes and signaling pathways. A focus should be placed on genes related to auxin signaling and lateral root development.

Other Developmental Roles

Currently, there is limited information available regarding the function of this compound in other aspects of plant development, such as shoot architecture, flowering time, or embryogenesis. The primary focus of existing research has been on its significant impact on root morphogenesis. Further investigation is needed to explore the broader developmental roles of this compound.

Metabolic Fate

The metabolic fate of exogenously applied this compound in plants is not yet well understood. It is a nonproteinogenic amino acid, meaning it is not incorporated into proteins. It is possible that it is catabolized through pathways related to lysine (B10760008) metabolism, but this remains to be experimentally verified. Understanding its metabolic turnover and potential conversion to other bioactive compounds is a key area for future research.

Conclusion and Future Directions

L-2-Aminopimelic acid has been identified as a potent regulator of plant root development, acting as an auxin mimic to promote lateral root formation. This technical guide provides a summary of its known functions, hypothesized signaling pathway, and detailed experimental protocols to facilitate further research. Key areas for future investigation include:

  • Molecular Mechanism: Elucidating the direct molecular target(s) of 2APA, including its potential binding to TIR1/AFB auxin receptors.

  • Dose-Response and Structure-Activity Relationships: Establishing detailed quantitative data on the effects of a range of 2APA concentrations and related analogs on root development.

  • Broader Developmental Roles: Investigating the effects of 2APA on shoot development, flowering, and other aspects of the plant life cycle.

  • Metabolic Fate: Tracing the uptake, transport, and catabolism of 2APA within the plant.

A deeper understanding of this compound's function and mechanism of action holds significant promise for the development of novel biostimulants and tools for modulating plant architecture for improved agricultural productivity.

References

Methodological & Application

Synthesis of 2-Aminopimelic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 2-aminopimelic acid, a non-proteinogenic amino acid with significant potential in drug development and biological research. These guidelines are intended for researchers, scientists, and professionals in the fields of medicinal chemistry, biochemistry, and pharmacology.

Introduction

This compound, also known as 2-aminoheptanedioic acid, is a dicarboxylic amino acid that serves as a crucial building block in various bioactive molecules.[1] It is a component of the bacterial cell wall peptidoglycan and a key intermediate in the biosynthesis of lysine (B10760008) in many bacteria.[1][2] Due to its integral role in bacterial physiology, the pathways involving this compound and its derivatives, such as 2,6-diaminopimelic acid (DAP), are attractive targets for the development of novel antibacterial agents.[2][3] Furthermore, recent studies have revealed its role as an auxin mimic in plants, highlighting its potential in agricultural applications.[4]

This document outlines two primary chemical synthesis routes for this compound: the Strecker synthesis and the amination of α-bromopimelic acid. Detailed protocols, quantitative data, and workflow diagrams are provided to facilitate its synthesis and application in a research setting.

Synthesis Methodologies

Two robust methods for the synthesis of racemic this compound are presented below. These methods are well-established in the field of amino acid synthesis and can be adapted for the specific preparation of this compound.

Method 1: Strecker Synthesis

The Strecker synthesis is a classic and versatile method for preparing α-amino acids from aldehydes or ketones.[5][6][7] The synthesis proceeds in two main steps: the formation of an α-aminonitrile from an aldehyde, ammonia (B1221849), and cyanide, followed by the hydrolysis of the nitrile to a carboxylic acid.[5][6]

Experimental Workflow: Strecker Synthesis

Strecker_Synthesis Start Pimelic Acid Derivative (e.g., 6-formylhexanoic acid) Step1 Imination with Ammonia Start->Step1 Intermediate1 Imine Intermediate Step1->Intermediate1 Step2 Nucleophilic attack by Cyanide Intermediate1->Step2 Intermediate2 α-Aminonitrile Step2->Intermediate2 Step3 Acid Hydrolysis Intermediate2->Step3 Product This compound Step3->Product

Caption: Workflow for the Strecker synthesis of this compound.

Protocol 1: Strecker Synthesis of this compound

Materials:

Procedure:

  • α-Aminonitrile Formation:

    • In a well-ventilated fume hood, dissolve 6-oxohexanoic acid in an aqueous ammonia solution.

    • To this solution, add a solution of ammonium chloride followed by the slow, portion-wise addition of potassium cyanide.

    • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, extract the aqueous layer with diethyl ether to remove any unreacted aldehyde.

  • Hydrolysis:

    • Carefully acidify the aqueous layer containing the α-aminonitrile with concentrated hydrochloric acid.

    • Reflux the acidified solution for 6-12 hours to hydrolyze the nitrile group to a carboxylic acid.

    • Neutralize the reaction mixture with a sodium hydroxide solution to the isoelectric point of this compound to precipitate the product.

  • Purification:

    • Collect the crude product by filtration.

    • Recrystallize the crude product from a mixture of water and ethanol to obtain pure this compound.

    • Dry the purified product under vacuum.

Quantitative Data:

ParameterValue
Yield 40-60%
Purity (HPLC) >95%
Melting Point ~295 °C (dec.)

Note: Yields can vary based on the specific starting materials and reaction conditions.

Method 2: Amination of α-Bromopimelic Acid

This method involves the synthesis of an α-halo acid intermediate, followed by nucleophilic substitution with ammonia to introduce the amino group. The key steps are the Hell-Volhard-Zelinsky bromination of pimelic acid, followed by amination.

Experimental Workflow: Amination of α-Bromopimelic Acid

Amination_Synthesis Start Pimelic Acid Step1 Hell-Volhard-Zelinsky Bromination (PBr₃, Br₂) Start->Step1 Intermediate 2-Bromopimelic Acid Step1->Intermediate Step2 Amination (excess NH₃) Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for the synthesis via amination of 2-bromopimelic acid.

Protocol 2: Synthesis of this compound via Bromination and Amination

Part A: Synthesis of 2-Bromopimelic Acid

Materials:

  • Pimelic acid

  • Red phosphorus

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄, anhydrous)

  • Hydrochloric acid (HCl, dilute)

Procedure:

  • Bromination:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place pimelic acid and a catalytic amount of red phosphorus.

    • Heat the mixture gently and add bromine dropwise from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be scrubbed.

    • After the addition of bromine is complete, reflux the mixture until the reaction is complete (monitored by the disappearance of the red bromine color).

    • Cool the reaction mixture and slowly add water to hydrolyze the acyl bromide intermediate.

    • Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain crude 2-bromopimelic acid.

Part B: Amination of 2-Bromopimelic Acid

Materials:

  • 2-Bromopimelic acid

  • Concentrated ammonium hydroxide solution

  • Ethanol

Procedure:

  • Amination:

    • Dissolve the crude 2-bromopimelic acid in a concentrated aqueous solution of ammonium hydroxide.

    • Seal the reaction vessel and stir at room temperature for several days, or gently heat to accelerate the reaction.

    • Monitor the reaction by TLC.

  • Purification:

    • Once the reaction is complete, concentrate the solution under reduced pressure to remove excess ammonia.

    • Adjust the pH to the isoelectric point to precipitate the this compound.

    • Collect the precipitate by filtration and recrystallize from a water/ethanol mixture.

    • Dry the purified product under vacuum.

Quantitative Data:

ParameterValue
Yield 50-70% (overall)
Purity (HPLC) >97%
Melting Point ~295 °C (dec.)

Note: Yields are dependent on the efficiency of both the bromination and amination steps.

Applications in Drug Development and Research

This compound and its derivatives are of significant interest in drug development, primarily as inhibitors of bacterial cell wall biosynthesis.

Inhibition of Diaminopimelate (DAP) Pathway

The diaminopimelate (DAP) pathway is essential for the synthesis of lysine and for the cross-linking of peptidoglycan in the cell walls of most bacteria.[2] L-2-Aminopimelic acid can act as a substrate analogue for enzymes in this pathway, such as tetrahydrodipicolinate N-succinyltransferase.[3] While this compound itself may have weak antibacterial activity, it can be incorporated into peptides that are actively transported into bacterial cells, where they are cleaved to release the active inhibitor, thereby disrupting cell wall synthesis and leading to bacterial cell death.[3]

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

DAP_Pathway_Inhibition cluster_bacterium Bacterial Cell Transport Peptide Transport System Peptidases Intracellular Peptidases Transport->Peptidases Internalization AP This compound (Active Inhibitor) Peptidases->AP Cleavage DAP_Pathway Diaminopimelate Biosynthesis Pathway Cell_Wall Peptidoglycan Cell Wall DAP_Pathway->Cell_Wall Precursor Synthesis Lysis Cell Lysis Cell_Wall->Lysis Weakened Wall Peptide 2-AP-Peptide (Prodrug) Peptide->Transport Uptake AP->DAP_Pathway Inhibition

Caption: Mechanism of action for this compound-containing peptides.

These protocols and application notes provide a foundation for the synthesis and utilization of this compound in a research context. The provided data and diagrams are intended to facilitate experimental design and a deeper understanding of the compound's biological significance.

References

Enantioselective Synthesis of L-2-Aminopimelic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-2-Aminopimelic acid, a non-proteinogenic amino acid, is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Its unique seven-carbon dicarboxylic acid structure with a single chiral center at the alpha-position makes it an attractive component for introducing conformational constraints and specific binding properties in peptidomimetics and other complex molecular architectures. The development of efficient and highly enantioselective synthetic routes to access the L-enantiomer is of significant interest to researchers in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of L-2-aminopimelic acid, focusing on established and robust methodologies.

Synthetic Strategies Overview

Several key strategies have been successfully employed for the asymmetric synthesis of α-amino acids, which can be adapted for the preparation of L-2-aminopimelic acid. These include:

  • Chiral Auxiliary-Mediated Synthesis: This classical approach involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate to direct a stereoselective transformation. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.

  • Catalytic Asymmetric Hydrogenation: This highly efficient method utilizes a chiral metal catalyst to stereoselectively hydrogenate a prochiral olefin precursor, typically an enamine or a dehydroamino acid derivative.

  • Chemo-enzymatic Synthesis: This strategy leverages the high stereoselectivity of enzymes, such as transaminases, to catalyze the key stereocenter-forming step.

The following sections will provide detailed protocols for these approaches, along with expected outcomes based on analogous transformations reported in the literature.

Data Presentation

The following table summarizes typical quantitative data for the different synthetic routes described in this document. Please note that these values are representative and may vary depending on the specific substrate and reaction conditions.

Synthetic MethodKey Reagents/CatalystsTypical Yield (%)Typical Enantiomeric Excess (e.e.) (%)
Chiral Auxiliary (Evans Oxazolidinone)Evans auxiliary, Pimelic acid derivative, Alkylating agent60-80>95
Catalytic Asymmetric HydrogenationRh(I) or Ru(II) complex with chiral phosphine (B1218219) ligand85-95>98
Chemo-enzymatic (Transaminase)ω-Transaminase, Amino donor (e.g., isopropylamine)70-90>99

Experimental Protocols

Chiral Auxiliary-Mediated Synthesis using an Evans Oxazolidinone

This protocol describes the asymmetric alkylation of a chiral N-acyloxazolidinone derived from pimelic acid. The Evans chiral auxiliary provides excellent stereocontrol, leading to high diastereoselectivity in the alkylation step.

Workflow Diagram:

G cluster_0 Step 1: Acylation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Auxiliary Cleavage & Deprotection A Pimelic acid monomethyl ester C N-Acyl Oxazolidinone A->C Pivaloyl chloride, Et3N B Evans Auxiliary B->C D Deprotonation (LDA) C->D E Electrophilic Amination D->E Di-tert-butyl azodicarboxylate F Alkylated Product E->F G Hydrolysis (LiOH/H2O2) F->G H L-2-Aminopimelic acid G->H

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Protocol:

  • Acylation of the Chiral Auxiliary:

    • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) at 0 °C, add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.

    • Stir the resulting solution for 30 minutes at 0 °C.

    • In a separate flask, activate pimelic acid monomethyl ester (1.1 eq) with pivaloyl chloride (1.1 eq) and triethylamine (B128534) (1.2 eq) in anhydrous THF at 0 °C for 1 hour.

    • Cannulate the activated acid solution into the lithium salt of the oxazolidinone at -78 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate (B1210297).

    • Purify the crude product by flash column chromatography to yield the N-acyloxazolidinone.

  • Asymmetric Electrophilic Amination:

    • Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C.

    • Add freshly prepared lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 30 minutes to form the enolate.

    • Add a solution of di-tert-butyl azodicarboxylate (1.2 eq) in THF dropwise.

    • Stir the reaction at -78 °C for 2 hours.

    • Quench the reaction with saturated aqueous NaHCO3 and extract with ethyl acetate.

    • Purify the product by flash column chromatography.

  • Auxiliary Cleavage and Deprotection:

    • Dissolve the aminated product in a 3:1 mixture of THF and water (0.1 M) and cool to 0 °C.

    • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (B78521) (2.0 eq, 1 M).

    • Stir the reaction vigorously at 0 °C for 4 hours.

    • Quench the excess peroxide with aqueous sodium sulfite.

    • Acidify the aqueous layer with 1 M HCl and extract the chiral auxiliary with dichloromethane.

    • Further acidify the aqueous layer to pH 2 and purify the crude L-2-aminopimelic acid by ion-exchange chromatography.

Catalytic Asymmetric Hydrogenation

This protocol outlines the synthesis of L-2-aminopimelic acid via the asymmetric hydrogenation of a dehydroamino acid precursor. The choice of a chiral phosphine ligand is crucial for achieving high enantioselectivity.

Workflow Diagram:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Deprotection A Dimethyl 2-oxopimelate B Dehydroamino acid derivative A->B NH4OAc, Ac2O C Hydrogenation B->C H2, [Rh(COD)(DIPAMP)]+BF4- D Hydrolysis C->D 6M HCl, reflux E L-2-Aminopimelic acid D->E

Caption: Workflow for Catalytic Asymmetric Hydrogenation.

Protocol:

  • Synthesis of the Dehydroamino Acid Precursor:

    • Synthesize dimethyl 2-oxopimelate from commercially available starting materials.

    • A mixture of dimethyl 2-oxopimelate (1.0 eq), ammonium (B1175870) acetate (2.0 eq), and acetic anhydride (B1165640) (1.5 eq) is heated at 100 °C for 2 hours.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the precipitate by filtration, wash with water, and dry to obtain the α-acetamido-α,β-dehydroamino acid derivative.

  • Asymmetric Hydrogenation:

    • In a high-pressure reactor, dissolve the dehydroamino acid precursor (1.0 eq) in degassed methanol (B129727) (0.1 M).

    • Add the chiral catalyst, for example, [Rh(COD)(DIPAMP)]+BF4- (0.01 eq).

    • Pressurize the reactor with hydrogen gas (5 bar) and stir the reaction at room temperature for 24 hours.

    • Carefully release the pressure and concentrate the reaction mixture under reduced pressure.

    • Purify the product by column chromatography.

  • Deprotection:

    • Reflux the protected amino acid in 6 M hydrochloric acid for 6 hours.

    • Cool the solution and concentrate it under reduced pressure.

    • Purify the resulting L-2-aminopimelic acid hydrochloride by recrystallization or ion-exchange chromatography.

Chemo-enzymatic Synthesis using a Transaminase

This protocol utilizes a stereoselective transaminase to convert a keto-acid precursor into the desired L-amino acid. The use of an amino donor like isopropylamine (B41738) drives the reaction to completion, with acetone (B3395972) being a volatile byproduct.

Workflow Diagram:

G cluster_0 Step 1: Keto-acid Synthesis cluster_1 Step 2: Biocatalytic Transamination cluster_2 Step 3: Product Isolation A Pimelic acid derivative B 2-Oxopimelic acid A->B Oxidation C Transamination Reaction B->C ω-Transaminase, Isopropylamine, PLP D Purification C->D Ion-exchange chromatography E L-2-Aminopimelic acid D->E

Caption: Workflow for Chemo-enzymatic Synthesis.

Protocol:

  • Synthesis of 2-Oxopimelic Acid:

    • Prepare 2-oxopimelic acid from a suitable pimelic acid derivative through an appropriate oxidation method.

  • Biocatalytic Transamination:

    • In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.5).

    • Add 2-oxopimelic acid (e.g., 50 mM), pyridoxal (B1214274) 5'-phosphate (PLP) (1 mM), and the ω-transaminase (e.g., from Chromobacterium violaceum or an engineered variant).

    • Add the amino donor, isopropylamine (e.g., 500 mM).

    • Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.

    • Monitor the reaction progress by HPLC or LC-MS.

  • Product Isolation and Purification:

    • Once the reaction is complete, terminate it by adding acid (e.g., HCl) to denature the enzyme.

    • Centrifuge the mixture to remove the precipitated protein.

    • Apply the supernatant to a strong cation exchange resin.

    • Wash the resin with water to remove unreacted starting material and other impurities.

    • Elute the L-2-aminopimelic acid using an aqueous ammonia (B1221849) solution.

    • Lyophilize the collected fractions to obtain the pure product.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals and conducting the described reactions.

Protocol for the Solid-Phase Synthesis of Peptides Containing 2-Aminopimelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopimelic acid (Apm) is a non-proteinogenic amino acid that has garnered interest in drug discovery, particularly in the development of novel antibacterial agents. Peptides incorporating Apm have been shown to inhibit diaminopimelic acid (DAP) biosynthesis, a crucial pathway in bacterial cell wall formation.[1][2] This document provides a detailed protocol for the synthesis, purification, and characterization of peptides containing this compound using Fmoc-based solid-phase peptide synthesis (SPPS). The methodologies described herein are intended to provide a comprehensive guide for researchers aiming to incorporate this unique amino acid into peptide sequences for various applications.

The synthesis of peptides containing this compound follows the well-established Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy.[3][4] This approach involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid support. The side chain of this compound, which contains a γ-carboxyl group, requires protection to prevent unwanted side reactions during synthesis. The tert-butyl (tBu) protecting group is ideal for this purpose as it is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and is readily cleaved under acidic conditions during the final cleavage and deprotection step.[3][5] The key building block for this process is therefore Fmoc-L-Apm(OtBu)-OH .

Synthesis of the Fmoc-L-Apm(OtBu)-OH Building Block

While Fmoc-L-Apm(OtBu)-OH is commercially available from several suppliers, a general procedure for its synthesis, analogous to the preparation of similar protected amino acids like Fmoc-Glu(OtBu)-OH, is outlined below. This involves the selective protection of the γ-carboxyl group as a tert-butyl ester, followed by the introduction of the Fmoc group onto the α-amino group.

Experimental Protocol:
  • Preparation of L-2-Aminopimelic acid γ-tert-butyl ester (H-Apm(OtBu)-OH):

    • This step can be achieved through methods such as the acid-catalyzed reaction of L-2-aminopimelic acid with isobutylene (B52900) or by using pre-protected starting materials where one carboxyl group is masked, allowing for selective esterification of the other.

  • Fmoc Protection:

    • Dissolve H-Apm(OtBu)-OH in a suitable solvent system (e.g., a mixture of 1,4-dioxane (B91453) and water).

    • Add a base such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA) to adjust the pH.

    • Slowly add a solution of Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride in 1,4-dioxane to the amino acid solution while maintaining the pH.

    • Allow the reaction to stir at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

    • Upon completion, acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield Fmoc-L-Apm(OtBu)-OH as a white solid.

Solid-Phase Peptide Synthesis (SPPS) of an Apm-Containing Peptide

This protocol describes the manual synthesis of a model peptide, Ac-Ala-Apm-Ala-NH₂, on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials and Reagents:
  • Rink Amide MBHA resin

  • Fmoc-L-Ala-OH

  • Fmoc-L-Apm(OtBu)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Acetic anhydride (B1165640)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

Experimental Protocol:
  • Resin Preparation:

    • Place the Rink Amide resin in a reaction vessel and swell in DMF for 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (First Residue: Fmoc-L-Ala-OH):

    • In a separate vial, dissolve Fmoc-L-Ala-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test. If the test is positive (blue beads), repeat the coupling step.

    • Once the coupling is complete (negative ninhydrin test), drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Peptide Chain Elongation (Incorporation of Fmoc-L-Apm(OtBu)-OH and subsequent Fmoc-L-Ala-OH):

    • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for the incorporation of Fmoc-L-Apm(OtBu)-OH and then for the final Fmoc-L-Ala-OH.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Prepare a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.

    • Add the solution to the resin and agitate for 30 minutes.

    • Drain and wash the resin with DMF (3 times), DCM (3 times), and finally with methanol (B129727) (3 times).

    • Dry the resin under vacuum.

  • Cleavage and Global Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether twice more.

    • Dry the crude peptide pellet under vacuum.

Purification and Characterization

Experimental Protocol:
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

    • Use a linear gradient of acetonitrile in water, both containing 0.1% TFA.

    • Collect fractions corresponding to the major peak and combine them.

    • Lyophilize the pure fractions to obtain the final peptide as a white fluffy powder.

  • Characterization:

    • Confirm the purity of the final peptide by analytical RP-HPLC.

    • Verify the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight.

Quantitative Data Summary

The following table presents expected outcomes for the synthesis of a short Apm-containing peptide based on typical yields and purities achieved in Fmoc-SPPS.

ParameterExpected ValueMethod of Determination
Crude Peptide Yield 50-70% (based on initial resin loading)Gravimetric analysis
Purity of Crude Peptide 40-60%Analytical RP-HPLC
Final Peptide Yield (after purification) 10-25%Gravimetric analysis
Final Peptide Purity >95%Analytical RP-HPLC
Identity Confirmation Expected Mass ± 1 DaMass Spectrometry (ESI-MS)

Visualizations

Signaling Pathway and Experimental Workflow

// Nodes Resin [label="Rink Amide Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Swell [label="Swell Resin\nin DMF", fillcolor="#FFFFFF", fontcolor="#202124"]; Deprotect1 [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="Wash\n(DMF, DCM)", fillcolor="#FFFFFF", fontcolor="#202124"]; Couple_Ala1 [label="Couple\nFmoc-Ala-OH\n(HBTU/HOBt/DIPEA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash2 [label="Wash", fillcolor="#FFFFFF", fontcolor="#202124"]; Deprotect2 [label="Fmoc Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash3 [label="Wash", fillcolor="#FFFFFF", fontcolor="#202124"]; Couple_Apm [label="Couple\nFmoc-Apm(OtBu)-OH", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash4 [label="Wash", fillcolor="#FFFFFF", fontcolor="#202124"]; Deprotect3 [label="Fmoc Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash5 [label="Wash", fillcolor="#FFFFFF", fontcolor="#202124"]; Couple_Ala2 [label="Couple\nFmoc-Ala-OH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash6 [label="Wash", fillcolor="#FFFFFF", fontcolor="#202124"]; Deprotect4 [label="Final Fmoc\nDeprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash7 [label="Wash", fillcolor="#FFFFFF", fontcolor="#202124"]; Acetylate [label="N-terminal Acetylation\n(Ac₂O/DIPEA)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash8 [label="Wash & Dry", fillcolor="#FFFFFF", fontcolor="#202124"]; Cleave [label="Cleavage & Deprotection\n(TFA/TIS/H₂O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Precipitate [label="Precipitate\nin cold Ether", fillcolor="#FFFFFF", fontcolor="#202124"]; Purify [label="RP-HPLC\nPurification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterize [label="Characterization\n(HPLC, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Peptide [label="Pure Apm-Peptide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Resin -> Swell; Swell -> Deprotect1; Deprotect1 -> Wash1; Wash1 -> Couple_Ala1; Couple_Ala1 -> Wash2; Wash2 -> Deprotect2; Deprotect2 -> Wash3; Wash3 -> Couple_Apm; Couple_Apm -> Wash4; Wash4 -> Deprotect3; Deprotect3 -> Wash5; Wash5 -> Couple_Ala2; Couple_Ala2 -> Wash6; Wash6 -> Deprotect4; Deprotect4 -> Wash7; Wash7 -> Acetylate; Acetylate -> Wash8; Wash8 -> Cleave; Cleave -> Precipitate; Precipitate -> Purify; Purify -> Characterize; Characterize -> Final_Peptide; }

Caption: Workflow for the solid-phase synthesis of an Apm-containing peptide.

// Relationships Peptide -> Base [label="Stepwise\nDeprotection"]; Base -> Fmoc; Base -> SideChain [style=invis]; Base -> ResinLink [style=invis];

Peptide -> Acid [label="Final\nCleavage"]; Acid -> FinalPeptide; Acid -> AllGroups; }

Caption: Orthogonal protection strategy in Fmoc-SPPS of Apm-peptides.

References

Application of 2-Aminopimelic Acid in Antibacterial Research: A Detailed Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

2-Aminopimelic acid (Apm) is a synthetic amino acid that has garnered significant interest in antibacterial research due to its targeted mechanism of action against a crucial biosynthetic pathway in bacteria. While Apm itself exhibits weak to no antibacterial activity due to poor cellular uptake, its incorporation into small peptides transforms it into a potent "pro-drug." This strategy leverages bacterial peptide transport systems to deliver the inhibitory Apm molecule into the cytoplasm, where it disrupts the diaminopimelic acid (DAP) pathway. This pathway is essential for the biosynthesis of lysine (B10760008) and peptidoglycan, a critical component of the bacterial cell wall, particularly in Gram-negative bacteria. The absence of this pathway in humans makes it an attractive target for the development of selective antibacterial agents.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the antibacterial potential of this compound and its peptide derivatives.

Data Presentation

Peptide CompoundBacterial StrainMIC (µg/mL)Reference
(L-2-aminopimelyl)-L-alanineEscherichia coliData not availableBerges et al., 1986
(L-2-aminopimelyl)-L-alaninePseudomonas aeruginosaData not availableBerges et al., 1986
(L-2-aminopimelyl)-L-alanineSalmonella typhimuriumData not availableBerges et al., 1986
L-Lys-ambo-ApmEscherichia coliData not availableLe Roux et al., 1991
ambo-Apm-L-Ala(Cl)Escherichia coliData not availableLe Roux et al., 1991

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental approaches, the following diagrams have been created using the DOT language.

dap_pathway cluster_inhibition Inhibition by this compound Aspartate Aspartate Tetrahydrodipicolinate Tetrahydrodipicolinate Aspartate->Tetrahydrodipicolinate Multiple Steps N_Succinyl_L_2_amino_6_ketopimelate N-Succinyl-L-2-amino- 6-ketopimelate Tetrahydrodipicolinate->N_Succinyl_L_2_amino_6_ketopimelate Succinyl-CoA DapD Succinyl-CoA: tetrahydrodipicolinate N-succinyltransferase (DapD) N_Succinyl_LL_diaminopimelate N-Succinyl-LL-diaminopimelate N_Succinyl_L_2_amino_6_ketopimelate->N_Succinyl_LL_diaminopimelate LL_Diaminopimelate LL-Diaminopimelate N_Succinyl_LL_diaminopimelate->LL_Diaminopimelate meso_Diaminopimelate meso-Diaminopimelate (m-DAP) LL_Diaminopimelate->meso_Diaminopimelate L_Lysine L-Lysine meso_Diaminopimelate->L_Lysine Peptidoglycan Peptidoglycan (Cell Wall) meso_Diaminopimelate->Peptidoglycan L_Lysine->Peptidoglycan ApmPeptide 2-Apm Peptide (Pro-drug) Apm This compound (Active Drug) ApmPeptide->Apm Intracellular Peptidases Apm->DapD Inhibits

Caption: Diaminopimelate (DAP) biosynthesis pathway and the inhibitory action of this compound (Apm).

experimental_workflow cluster_synthesis Peptide Synthesis cluster_invitro In Vitro Antibacterial Testing cluster_mechanism Mechanism of Action Studies Synthesis Synthesize 2-Apm Peptide Conjugates MIC Determine Minimum Inhibitory Concentration (MIC) Synthesis->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC EnzymeAssay DapD Enzyme Inhibition Assay MIC->EnzymeAssay DAP_Measurement Measure Intracellular DAP Levels MIC->DAP_Measurement Reversal DAP Reversal Assay MIC->Reversal

Caption: Experimental workflow for evaluating 2-Apm peptide antibacterial activity.

Experimental Protocols

1. Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods for antimicrobial peptides.

Materials:

  • This compound-containing peptides

  • Bacterial strains (e.g., E. coli, P. aeruginosa)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile 96-well polypropylene (B1209903) microtiter plates (low-binding)

  • Sterile deionized water or 0.01% acetic acid (for peptide dissolution)

  • Bacterial incubator (37°C)

  • Microplate reader (optional, for OD600 measurements)

Procedure:

  • Peptide Preparation:

    • Prepare a stock solution of the 2-Apm peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) at a concentration of 1 mg/mL.

    • Perform serial two-fold dilutions of the peptide stock solution in MHB directly in the 96-well polypropylene plate to achieve a range of desired concentrations (e.g., from 128 µg/mL to 0.25 µg/mL). The final volume in each well should be 50 µL.

  • Bacterial Inoculum Preparation:

    • From a fresh agar (B569324) plate, pick a single colony of the test bacterium and inoculate it into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately OD600 of 0.4-0.6).

    • Dilute the bacterial culture in fresh MHB to a final concentration of approximately 1 x 10^6 Colony Forming Units (CFU)/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well of the 96-well plate containing the peptide dilutions, resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10^5 CFU/mL.

    • Include a positive control well (bacteria in MHB without peptide) and a negative control well (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

    • Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

2. Protocol for Succinyl-CoA:tetrahydrodipicolinate N-succinyltransferase (DapD) Inhibition Assay

This spectrophotometric assay measures the activity of DapD by monitoring the release of Coenzyme A (CoA), which reacts with DTNB (Ellman's reagent) to produce a colored product.

Materials:

  • Purified DapD enzyme

  • L-2-Aminopimelic acid (as a substrate analog)

  • Succinyl-CoA

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • MgCl2 (2 mM)

  • 2-Apm peptide or 2-Apm (as inhibitor)

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Reaction Mixture Preparation:

    • In a microcuvette or 96-well plate suitable for spectrophotometry, prepare a reaction mixture containing:

      • 100 mM Tris-HCl, pH 7.5

      • 2 mM MgCl2

      • 2 mM DTNB

      • A suitable concentration of L-2-aminopimelic acid (e.g., in the range of 0.5-15 mM)

      • Purified DapD enzyme (e.g., 0.25 µM final concentration)

      • Varying concentrations of the 2-Apm peptide or 2-Apm to be tested as an inhibitor.

    • The total reaction volume is typically 100-200 µL.

  • Initiation and Measurement:

    • Initiate the reaction by adding succinyl-CoA (e.g., 0.1 mM final concentration).

    • Immediately monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the TNB-CoA adduct.

    • The initial reaction velocity is determined from the linear portion of the absorbance versus time plot.

  • Data Analysis:

    • Compare the reaction rates in the presence and absence of the inhibitor to determine the percentage of inhibition.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (L-2-aminopimelic acid) and the inhibitor.

3. Protocol for Measurement of Intracellular Diaminopimelic Acid (DAP) Levels

This protocol provides a general workflow for assessing the impact of 2-Apm peptides on DAP biosynthesis within bacterial cells using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Bacterial culture treated with and without 2-Apm peptide

  • Acid for hydrolysis (e.g., 6 M HCl)

  • Derivatizing agent (e.g., 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide - Marfey's reagent)

  • HPLC system with a C18 reverse-phase column and a UV detector

  • Mobile phase (e.g., a gradient of triethylamine (B128534) phosphate (B84403) buffer and acetonitrile)

  • DAP standard

Procedure:

  • Bacterial Cell Culture and Lysis:

    • Grow bacterial cultures in a minimal medium to the mid-logarithmic phase.

    • Expose one culture to a sub-MIC concentration of the 2-Apm peptide for a defined period, while another serves as an untreated control.

    • Harvest the bacterial cells by centrifugation and wash them with a suitable buffer.

    • Lyse the cells using an appropriate method (e.g., sonication or chemical lysis).

  • Acid Hydrolysis:

    • Hydrolyze the cell lysates in 6 M HCl at approximately 110°C for 18-24 hours to release free amino acids, including DAP.

    • Remove the acid by evaporation under vacuum.

  • Derivatization:

    • Re-dissolve the dried hydrolysate in a suitable buffer.

    • Derivatize the amino acids with a reagent such as Marfey's reagent, which reacts with the primary amines to form a UV-active derivative.

  • HPLC Analysis:

    • Inject the derivatized sample onto a C18 HPLC column.

    • Separate the amino acid derivatives using a suitable gradient of mobile phase.

    • Detect the DAP derivative by monitoring the absorbance at a specific wavelength (e.g., 340 nm for Marfey's derivatives).

  • Quantification:

    • Identify the DAP peak by comparing its retention time with that of a derivatized DAP standard.

    • Quantify the amount of DAP in the treated and untreated samples by comparing the peak areas to a standard curve. A significant reduction in DAP levels in the treated sample indicates inhibition of the DAP biosynthesis pathway.

Application Notes and Protocols: Utilizing 2-Aminopimelic Acid for the Inhibition of Diaminopimelic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diaminopimelic acid (DAP) biosynthesis pathway is a critical metabolic route in most bacteria, essential for the synthesis of both lysine, a vital amino acid, and meso-diaminopimelic acid, a key component of the peptidoglycan cell wall. As this pathway is absent in mammals, its enzymes represent attractive targets for the development of novel antibacterial agents. One such strategy involves the use of 2-aminopimelic acid to disrupt this pathway.

While L-2-aminopimelic acid itself is a substrate for the enzyme succinyl-CoA:tetrahydrodipicolinate-N-succinyltransferase (DapD), its intracellular accumulation can disrupt the normal flux of the DAP pathway, leading to bacterial growth inhibition.[1] This disruption is potentiated by delivering this compound into bacterial cells as peptide conjugates, which are actively transported and subsequently cleaved by intracellular peptidases. This approach achieves high cytoplasmic concentrations of this compound, leading to a potent antibacterial effect.[1]

These application notes provide a summary of the quantitative data, detailed experimental protocols to study the effects of this compound and its derivatives on the DAP pathway, and visualizations of the relevant biochemical pathway and experimental workflows.

Data Presentation

The following tables summarize the kinetic parameters of L-2-aminopimelic acid as a substrate for DapD and the antibacterial efficacy of its peptide derivatives. It is important to note that D-2-aminopimelic acid acts as a very weak inhibitor of DapD.[2]

Table 1: Kinetic Parameters of DapD with this compound Stereoisomers [2]

Substrate/InhibitorEnzymeKM (mM)Vmax (µmol/min)IC50 (mM)
L-2-Aminopimelic acidPseudomonas aeruginosa DapD7.0105Not Applicable (Substrate)
D-2-Aminopimelic acidPseudomonas aeruginosa DapDNot Applicable (Inhibitor)Not Applicable> 20

Table 2: Antibacterial Activity of an L-2-Aminopimelic Acid Peptide Derivative

CompoundOrganismMIC (µg/mL)
(L-2-aminopimelyl)-L-alanineGram-negative organismsNot specified in provided search results

Experimental Protocols

Protocol 1: In Vitro Enzymatic Assay for Tetrahydrodipicolinate N-Succinyltransferase (DapD) Activity and Inhibition

This protocol describes a continuous spectrophotometric assay to measure the activity of DapD and assess its inhibition. The assay is based on the reaction of the released Coenzyme A (CoA) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (TNB) that can be monitored at 412 nm.

Materials:

  • Purified DapD enzyme

  • L-2-Aminopimelic acid (substrate)

  • Succinyl-CoA (co-substrate)

  • DTNB (Ellman's reagent)

  • TRIS-HCl buffer (100 mM, pH 7.5)

  • MgCl2 (2 mM)

  • Test compounds (e.g., D-2-aminopimelic acid or other potential inhibitors)

  • Spectrophotometer capable of reading at 412 nm

  • 96-well microplate or cuvettes

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of DapD enzyme of known concentration.

    • Prepare stock solutions of L-2-aminopimelic acid, succinyl-CoA, and DTNB in TRIS-HCl buffer. The final concentrations in the assay will be in the range of 0.5–15 mM for L-2-aminopimelic acid, 0.1 mM for succinyl-CoA, and 2.0 mM for DTNB.[2]

    • Prepare serial dilutions of the test inhibitor.

  • Set up the Reaction Mixture:

    • In a microplate well or cuvette, prepare the reaction mixture with a total volume of 100 µL.[2]

    • The reaction mixture should contain:

      • 100 mM TRIS-HCl, pH 7.5[2]

      • 2 mM MgCl2[2]

      • 0.1 mM Succinyl-CoA[2]

      • 2.0 mM DTNB[2]

      • Varying concentrations of L-2-aminopimelic acid (for kinetic studies) or a fixed concentration (for inhibition studies).

      • For inhibition assays, add the desired concentration of the test inhibitor. For control wells, add the corresponding volume of solvent.

  • Initiate and Monitor the Reaction:

    • Initiate the reaction by adding the DapD enzyme to a final concentration of 0.25 µM.[2]

    • Immediately start monitoring the increase in absorbance at 412 nm at 22°C.[2] Record readings at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute).

    • For kinetic analysis, plot the initial velocities against the substrate concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax.

    • For inhibition studies, calculate the percentage of inhibition for each inhibitor concentration compared to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Whole-Cell Assay for Inhibition of Diaminopimelic Acid Biosynthesis

This protocol assesses the antibacterial activity of compounds that target the DAP pathway by measuring the inhibition of bacterial growth and its reversal by the addition of DAP.

Materials:

  • Bacterial strain of interest (e.g., a DAP auxotroph or a strain susceptible to DAP pathway inhibitors)

  • Appropriate bacterial growth medium (e.g., Luria-Bertani broth or minimal medium)

  • Test compound (e.g., (L-2-aminopimelyl)-L-alanine)

  • meso-Diaminopimelic acid (DAP)

  • Sterile 96-well microplates

  • Microplate reader for measuring optical density (OD) at 600 nm

  • Incubator

Procedure:

  • Prepare Bacterial Culture:

    • Inoculate the bacterial strain into the growth medium and incubate overnight at the optimal temperature with shaking.

    • The next day, dilute the overnight culture in fresh medium to a starting OD600 of approximately 0.05.

  • Set up the Assay Plate:

    • In a 96-well microplate, prepare serial dilutions of the test compound in the growth medium.

    • For each concentration of the test compound, prepare two sets of wells: one with and one without the addition of a rescuing concentration of meso-DAP (e.g., 50 µg/mL).

    • Include control wells with no test compound (growth control) and wells with medium only (sterility control).

  • Inoculation and Incubation:

    • Add the diluted bacterial culture to each well (except the sterility control).

    • Incubate the microplate at the optimal growth temperature for the bacterial strain for 18-24 hours.

  • Measure Bacterial Growth:

    • After incubation, measure the OD600 of each well using a microplate reader.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) of the test compound, defined as the lowest concentration that visibly inhibits bacterial growth.

    • Compare the growth in the wells with and without added DAP. Reversal of growth inhibition by DAP indicates that the test compound likely targets the DAP biosynthesis pathway.

Visualizations

Diaminopimelic Acid Biosynthesis Pathway (Succinylase Variant)

DAP_Pathway cluster_enzymes Enzymes cluster_inhibitor Inhibition Mechanism Aspartate L-Aspartate ASA L-Aspartate-semialdehyde Aspartate->ASA Multiple steps THDPA Tetrahydrodipicolinate ASA->THDPA DapA, DapB NSAKP N-Succinyl-L-amino- ketopimelate THDPA->NSAKP DapD (Target of 2-AP) NSDAP N-Succinyl-LL-diaminopimelate NSAKP->NSDAP DapC LL_DAP LL-Diaminopimelate NSDAP->LL_DAP DapE meso_DAP meso-Diaminopimelate LL_DAP->meso_DAP DapF Lysine L-Lysine meso_DAP->Lysine LysA DapA DapA DapB DapB DapD DapD DapC DapC DapE DapE DapF DapF LysA LysA TwoAP_peptide (L-2-aminopimelyl)-L-alanine Transport Peptide Transport TwoAP_peptide->Transport TwoAP L-2-Aminopimelic Acid (intracellular) TwoAP->DapD Substrate competition/ Pathway disruption Cleavage Intracellular Peptidases Transport->Cleavage Cleavage->TwoAP DapD_Assay_Workflow start Start prep_reagents Prepare Reagents (DapD, Substrates, DTNB, Inhibitor) start->prep_reagents setup_rxn Set up Reaction Mixture (Buffer, Substrates, DTNB, +/- Inhibitor) prep_reagents->setup_rxn initiate_rxn Initiate Reaction (Add DapD Enzyme) setup_rxn->initiate_rxn monitor_abs Monitor Absorbance at 412 nm initiate_rxn->monitor_abs analyze_data Data Analysis (Calculate Velocity, % Inhibition, IC50) monitor_abs->analyze_data end End analyze_data->end Whole_Cell_Assay_Logic cluster_conditions Experimental Conditions cluster_outcomes Observed Outcomes compound Test Compound ((L-2-aminopimelyl)-L-alanine) no_dap Without meso-DAP compound->no_dap with_dap With meso-DAP compound->with_dap bacteria Bacterial Culture bacteria->no_dap bacteria->with_dap growth_inhibited Growth Inhibited no_dap->growth_inhibited growth_restored Growth Restored with_dap->growth_restored conclusion Conclusion: Compound targets the DAP biosynthesis pathway growth_restored->conclusion

References

2-Aminopimelic Acid: A Novel Regulator of Plant Growth and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopimelic acid (2APA), a nonproteinogenic amino acid, has recently been identified as a potent plant growth regulator. Specifically, the L-stereoisomer of 2APA has been shown to act as an auxin mimic, playing a significant role in root morphogenesis across a variety of plant species.[1] These findings open up new avenues for the development of novel biostimulants and agricultural products aimed at enhancing plant growth, particularly root system development, which is crucial for nutrient uptake and overall plant health.

This document provides detailed application notes, quantitative data, experimental protocols, and conceptual diagrams to guide researchers in studying and utilizing L-2-aminopimelic acid as a plant growth regulator.

Data Presentation

The effects of this compound on plant root architecture are dose-dependent. The following tables summarize the quantitative data from studies on Arabidopsis thaliana (Col-0) seedlings treated with varying concentrations of DL-2-aminopimelic acid for 14 days.

Table 1: Effect of DL-2-Aminopimelic Acid on Primary Root Length in Arabidopsis thaliana

Concentration (µM)Average Primary Root Length (cm)Standard Deviation
0 (Control)5.8± 0.4
15.7± 0.5
104.9± 0.3
1003.2± 0.2

Data adapted from Tabeta & Hirai, 2024.[2]

Table 2: Effect of DL-2-Aminopimelic Acid on Lateral Root Density in Arabidopsis thaliana

Concentration (µM)Average Lateral Root Density (No./cm)Standard Deviation
0 (Control)1.9± 0.3
13.1± 0.4
104.5± 0.5
1005.2± 0.6

Data adapted from Tabeta & Hirai, 2024.[2]

Signaling Pathway

L-2-aminopimelic acid functions as an auxin mimic, indicating that it likely interacts with the established auxin signaling pathway to exert its effects on root development. The proposed signaling cascade is initiated by the binding of L-2-APA to the auxin co-receptor complex, which consists of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor protein. This binding event leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor, thereby releasing the AUXIN RESPONSE FACTOR (ARF) transcription factors. The activated ARFs then regulate the expression of auxin-responsive genes, which in turn control various aspects of plant growth and development, including the formation of lateral roots.

2_APA_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2APA L-2-Aminopimelic Acid TIR1_AFB TIR1/AFB 2APA->TIR1_AFB Binds to co-receptor complex SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF Aux_IAA->ARF Inhibits SCF_Complex->Aux_IAA Ubiquitination Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription Response Lateral Root Formation Auxin_Genes->Response

Caption: Proposed signaling pathway of L-2-aminopimelic acid in plants.

Experimental Protocols

Protocol 1: Arabidopsis thaliana Lateral Root Development Assay

This protocol details the steps for assessing the effect of L-2-aminopimelic acid on the root development of Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • L-2-Aminopimelic acid (or DL-2-aminopimelic acid)

  • Murashige and Skoog (MS) medium, including vitamins

  • Sucrose (B13894)

  • MES buffer

  • Agar (B569324)

  • Petri dishes (square or round)

  • Micropipettes and sterile tips

  • Sterilization solution (e.g., 70% ethanol (B145695), 10% bleach with Tween 20)

  • Sterile distilled water

  • Growth chamber or incubator with controlled light and temperature

  • Microscope with a camera and measurement software

Procedure:

  • Seed Sterilization:

    • Place seeds in a microcentrifuge tube.

    • Add 1 mL of 70% ethanol and incubate for 1-2 minutes.

    • Remove ethanol and add 1 mL of 10% bleach solution containing a drop of Tween 20.

    • Gently mix for 10-15 minutes.

    • Carefully remove the bleach solution and wash the seeds 3-5 times with sterile distilled water.

    • Resuspend seeds in a small volume of sterile water or 0.1% agar solution.

  • Preparation of Growth Medium:

    • Prepare half-strength MS medium supplemented with 1% (w/v) sucrose and 0.05% (w/v) MES buffer.

    • Adjust the pH to 5.7 with KOH.

    • Add agar to a final concentration of 0.8-1% (w/v).

    • Autoclave the medium and allow it to cool to approximately 50-60°C.

    • Add the desired concentration of L-2-aminopimelic acid from a sterile stock solution. For a dose-response experiment, prepare separate batches of media with different concentrations (e.g., 0, 1, 10, 100 µM).

    • Pour the medium into sterile Petri dishes and allow them to solidify.

  • Seed Plating and Germination:

    • Carefully pipette the sterilized seeds onto the surface of the agar plates, ensuring they are evenly spaced.

    • Seal the plates with breathable tape.

    • Vernalize the seeds by storing the plates at 4°C in the dark for 2-3 days to synchronize germination.

    • Transfer the plates to a growth chamber set to a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature of 22-24°C.

  • Data Collection and Analysis:

    • After a specified growth period (e.g., 14 days), remove the plates from the growth chamber.

    • Capture high-resolution images of the seedlings and their root systems.

    • Measure the primary root length and count the number of emerged lateral roots for each seedling using image analysis software (e.g., ImageJ).

    • Calculate the lateral root density by dividing the number of lateral roots by the length of the primary root.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences between treatments.

Experimental_Workflow A Seed Sterilization B Preparation of MS Agar Plates with 2-APA A->B C Seed Plating B->C D Vernalization (4°C, 2-3 days) C->D E Incubation in Growth Chamber (e.g., 14 days) D->E F Image Acquisition E->F G Measurement of Root Parameters F->G H Data Analysis G->H

Caption: Workflow for the Arabidopsis thaliana lateral root development assay.
Protocol 2: Synthesis of L-2-Aminopimelic Acid (Conceptual Outline)

For researchers interested in preparing L-2-aminopimelic acid, a common synthetic route involves the stereoselective synthesis from a chiral precursor. A detailed protocol would require specialized knowledge of organic synthesis; however, the general principles are outlined below.

Starting Materials:

  • A suitable chiral starting material, such as a derivative of L-glutamic acid or L-aspartic acid.

  • Reagents for carbon chain extension, such as those used in malonic ester synthesis or Wittig reactions.

  • Protecting groups for the amino and carboxylic acid functionalities.

  • Reagents for deprotection and purification.

General Steps:

  • Protection: The amino and carboxylic acid groups of the chiral starting material are protected to prevent unwanted side reactions.

  • Chain Elongation: The carbon chain is extended by two or three carbons, depending on the starting material, using standard organic synthesis reactions. This step is often the most critical for establishing the correct stereochemistry.

  • Functional Group Manipulation: The newly added carbon atoms are converted into a carboxylic acid group.

  • Deprotection: The protecting groups are removed to yield L-2-aminopimelic acid.

  • Purification: The final product is purified using techniques such as crystallization or chromatography.

It is highly recommended that researchers consult specialized organic chemistry literature for detailed and validated synthetic protocols.

Concluding Remarks

L-2-aminopimelic acid represents a promising new tool for the manipulation of plant growth and development. Its ability to promote lateral root formation at low concentrations makes it a strong candidate for agricultural applications aimed at improving crop resilience and nutrient acquisition. The protocols and data presented here provide a foundation for further research into the mechanisms of action and practical applications of this novel plant growth regulator. As with any bioactive compound, further studies are needed to optimize its application for different plant species and environmental conditions.

References

Application Notes and Protocols for the Experimental Use of 2-Aminopimelic Acid to Induce Lateral Root Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lateral root (LR) formation is a critical determinant of root system architecture, profoundly influencing a plant's ability to acquire water and nutrients. The phytohormone auxin is a key regulator of this process. Recent research has identified L-2-Aminopimelic acid (2-APA), a nonproteinogenic amino acid, as a novel bioactive compound that mimics the effect of auxin to induce lateral root formation in a variety of plant species.[1] This document provides detailed application notes and experimental protocols for utilizing 2-APA to study and manipulate lateral root development.

Mechanism of Action

L-2-Aminopimelic acid acts as an auxin mimic, indicating that it likely interacts with the auxin signaling pathway to promote the initiation and development of lateral roots.[1] The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB receptor proteins, leading to the degradation of Aux/IAA transcriptional repressors. This de-repression allows Auxin Response Factors (ARFs) to activate the expression of auxin-responsive genes, which in turn drive cellular processes required for lateral root initiation.[2] The observation that 2-APA's effects are similar to those of auxin suggests it may activate this pathway, leading to the formation of lateral root primordia from pericycle founder cells.[1][3]

Data Presentation

Table 1: Effect of DL-2-Aminopimelic Acid on Primary Root Length and Lateral Root Density in Arabidopsis thaliana (Col-0)
Treatment ConditionTimepoint (Days After Sowing)Primary Root Length (cm)Lateral Root Density (LRs/cm)
Murashige and Skoog (MS)14~4.5~0.5
100 µM DL-2-APA14~2.5~2.0

Data extracted and estimated from graphical representations in Tabeta et al., 2024.[4]

Table 2: Effect of 100 µM DL-2-Aminopimelic Acid on Root Phenotypes of Various Brassicaceae Species at 12 Days After Sowing
Plant SpeciesParameterControl (RO water)100 µM DL-2-APA
Raphanus sativus var. longipinnatusPrimary Root Length (cm)~6~3
Lateral Root Number~5~25
Brassica oleracea var. italicaPrimary Root Length (cm)~5~2.5
Lateral Root Number~10~30
Brassica rapa var. perviridisPrimary Root Length (cm)~4~2
Lateral Root Number~8~20
Brassica oleracea var. capitataPrimary Root Length (cm)~4.5~2.5
Lateral Root Number~12~25
Brassica junceaPrimary Root Length (cm)~5.5~3
Lateral Root Number~15~35
Lepidium sativumPrimary Root Length (cm)~6~3.5
Lateral Root Number~10~25
Eruca vesicariaPrimary Root Length (cm)~5~2.5
Lateral Root Number~8~20

Data extracted and estimated from graphical representations in Tabeta et al., 2024.[5]

Experimental Protocols

Protocol 1: Induction of Lateral Roots in Arabidopsis thaliana using 2-Aminopimelic Acid

This protocol describes the in vitro application of 2-APA to Arabidopsis thaliana seedlings to induce lateral root formation.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose (B13894)

  • Phytagel or Agar (B569324)

  • Petri dishes (e.g., 90 mm)

  • DL-2-Aminopimelic acid (DL-2-APA) stock solution (e.g., 100 mM in sterile water)

  • Sterile water

  • Micropipettes and sterile tips

  • Growth chamber or incubator with controlled light and temperature conditions (e.g., 22°C, 16h light/8h dark cycle)

  • Stereomicroscope for observation and imaging

  • Ruler or imaging software for measurements

Procedure:

  • Seed Sterilization:

    • Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol (B145695) and vortex for 1 minute.

    • Carefully remove the ethanol.

    • Add 1 mL of 50% (v/v) commercial bleach solution containing 0.05% (v/v) Triton X-100.

    • Incubate on a rotator for 10 minutes.

    • Wash the seeds five times with sterile distilled water.

    • Resuspend the seeds in sterile 0.1% (w/v) agar solution.

  • Plating and Stratification:

    • Prepare MS medium containing 1% (w/v) sucrose and solidify with 0.8% (w/v) agar or 0.4% (w/v) Phytagel. Adjust the pH to 5.7 before autoclaving.

    • After autoclaving and cooling to approximately 50-60°C, add the desired final concentration of DL-2-APA (e.g., 100 µM) from the sterile stock solution to the molten medium. Mix well and pour into sterile Petri dishes. For control plates, add an equivalent volume of sterile water.

    • Dispense the sterilized seeds onto the surface of the MS plates.

    • Seal the plates with breathable tape and stratify the seeds by storing them in the dark at 4°C for 2-3 days to ensure uniform germination.

  • Seedling Growth and Treatment:

    • Transfer the plates to a growth chamber set to 22°C with a 16-hour light/8-hour dark photoperiod.

    • Grow the seedlings for the desired period (e.g., 14 days).[4]

  • Phenotypic Analysis:

    • After the incubation period, carefully remove the seedlings from the agar.

    • Photograph the seedlings.

    • Measure the primary root length using a ruler or image analysis software.

    • Count the number of emerged lateral roots under a stereomicroscope.

    • Calculate the lateral root density by dividing the number of lateral roots by the primary root length.

Protocol 2: General Protocol for Lateral Root Induction in Various Plant Species

This protocol provides a general framework for testing the effect of 2-APA on lateral root formation in other plant species, such as those from the Brassicaceae family.[5]

Materials:

  • Seeds of the plant species of interest

  • Appropriate growth medium (e.g., MS medium, Hoagland solution) or substrate (e.g., filter paper, germination paper)

  • DL-2-Aminopimelic acid (DL-2-APA)

  • Growth containers (e.g., Petri dishes, Magenta boxes, germination pouches)

  • Growth chamber with appropriate environmental conditions for the chosen species.

Procedure:

  • Seed Sterilization and Germination:

    • Sterilize seeds using a species-appropriate method.

    • Germinate seeds on a suitable sterile medium or substrate. For larger seeds, germination paper moistened with sterile water or a diluted nutrient solution can be used.

  • 2-APA Treatment Application:

    • Prepare a stock solution of DL-2-APA in sterile water.

    • For solid media, incorporate 2-APA into the medium before pouring plates, as described in Protocol 1.

    • For liquid culture or germination paper assays, add 2-APA to the liquid medium or moistening solution to the desired final concentration (e.g., 100 µM).

  • Plant Growth and Incubation:

    • Grow the plants in a controlled environment with optimal conditions for the species under investigation.

    • The duration of the experiment will depend on the growth rate of the species (e.g., 12 days for many Brassicaceae species).[5]

  • Data Collection and Analysis:

    • At the end of the experimental period, carefully harvest the plants.

    • Measure primary root length and count the number of lateral roots.

    • For some species, it may be more appropriate to measure total root length or root biomass.

    • Statistically analyze the data to determine the significance of the 2-APA treatment effect compared to the control.

Visualizations

Auxin_Signaling_Pathway Auxin Auxin or This compound TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA binds Ub Ubiquitin ARF ARF (Auxin Response Factor) Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes activates Lateral_Root_Formation Lateral Root Formation Auxin_Responsive_Genes->Lateral_Root_Formation Ub->Aux_IAA Ubiquitination

Caption: Simplified auxin signaling pathway leading to lateral root formation.

Experimental_Workflow start Start sterilize Seed Sterilization start->sterilize prepare_media Prepare MS Media (+/- 2-APA) sterilize->prepare_media plate_seeds Plate Seeds prepare_media->plate_seeds stratify Stratification (4°C, 2-3 days) plate_seeds->stratify grow Grow Seedlings (e.g., 22°C, 16h light) stratify->grow analyze Phenotypic Analysis: - Primary Root Length - Lateral Root Count - Lateral Root Density grow->analyze end End analyze->end

Caption: Experimental workflow for inducing lateral roots with 2-APA.

References

Application Notes and Protocols for HPLC Analysis of 2-Aminopimelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative and chiral analysis of 2-Aminopimelic acid using High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established principles of amino acid analysis, tailored for this specific analyte.

Introduction

This compound is a dicarboxylic amino acid that plays a role as a bacterial metabolite and is a component of some bacterial cell wall peptidoglycans.[1] Accurate and reliable quantification of this compound and its enantiomers is crucial in various fields, including microbiology, biochemistry, and drug development, for understanding bacterial physiology and for the development of novel antibacterial agents. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive platform for this analysis.

This application note details two primary HPLC-based methods:

  • Quantitative Analysis using Pre-column Derivatization with o-Phthalaldehyde (OPA): A widely used method for the sensitive fluorescence detection of primary amino acids.

  • Chiral Separation of Enantiomers: A critical analysis for distinguishing between D- and L-isomers, which can have different biological activities. This protocol will describe a method using a chiral stationary phase.

Principles of Analysis

Quantitative Analysis via Pre-column Derivatization

Direct detection of non-aromatic amino acids like this compound by UV spectrophotometry is often challenging due to the lack of a strong chromophore.[2] To overcome this, pre-column derivatization is employed to attach a fluorescent tag to the amino acid. o-Phthalaldehyde (OPA), in the presence of a thiol reagent, reacts with primary amines to form highly fluorescent isoindole derivatives.[3][4][5] These derivatives can be detected with high sensitivity using a fluorescence detector.[3] The separation is typically achieved on a reversed-phase HPLC column.

Chiral Separation

The enantiomers of this compound can be separated by using a chiral stationary phase (CSP). These columns are designed to have differential interactions with the D- and L-enantiomers, leading to different retention times. Several types of CSPs are available for amino acid separations, including those based on macrocyclic glycopeptides (e.g., teicoplanin-based), crown ethers, and zwitterionic selectors.[6][7] Direct analysis of underivatized enantiomers is possible on these specialized columns.[6]

Experimental Protocols

Quantitative Analysis of this compound using OPA Derivatization

This protocol describes the quantification of total this compound.

3.1.1. Materials and Reagents

  • This compound standard

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Boric acid buffer (0.4 M, pH 10.2)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 6.8)

3.1.2. Instrumentation and Chromatographic Conditions

ParameterSetting
HPLC System Quaternary or Binary HPLC with autosampler and fluorescence detector
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 50 mM Sodium Acetate buffer, pH 6.8
Mobile Phase B Acetonitrile/Methanol/Water (45:45:10, v/v/v)
Gradient 0-5 min: 5% B; 5-20 min: 5-50% B; 20-25 min: 50-90% B; 25-30 min: 90% B; 30-31 min: 90-5% B; 31-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Fluorescence Detector Excitation: 340 nm, Emission: 455 nm[3]

3.1.3. Preparation of Solutions

  • Derivatization Reagent (OPA/3-MPA): Dissolve 50 mg of OPA in 1 mL of methanol. Add 100 µL of 3-MPA and dilute to 10 mL with 0.4 M boric acid buffer (pH 10.2). This reagent should be prepared fresh daily.

  • Standard Solutions: Prepare a stock solution of this compound in HPLC-grade water. Create a series of calibration standards by diluting the stock solution.

3.1.4. Automated Pre-column Derivatization and Injection

The derivatization process can be automated using a modern autosampler.

  • Transfer an aliquot of the sample or standard solution to an autosampler vial.

  • The autosampler is programmed to:

    • Aspirate 5 µL of the derivatization reagent.

    • Aspirate 5 µL of the sample/standard.

    • Mix the reagents in the injection loop or a mixing vial for a specified time (e.g., 1 minute).

    • Inject the derivatized sample onto the HPLC column.

3.1.5. Data Analysis

  • Identify the peak corresponding to the derivatized this compound based on its retention time from the analysis of the standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Chiral Separation of this compound Enantiomers

This protocol outlines the separation of D- and L-2-Aminopimelic acid.

3.2.1. Materials and Reagents

  • D-2-Aminopimelic acid standard

  • L-2-Aminopimelic acid standard

  • Racemic (D,L)-2-Aminopimelic acid standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or acetic acid (for mobile phase modification)

3.2.2. Instrumentation and Chromatographic Conditions

ParameterSetting
HPLC System Quaternary or Binary HPLC with UV or Mass Spectrometric (MS) detector
Column Chiral Stationary Phase Column (e.g., Astec CHIROBIOTIC T, 4.6 x 250 mm, 5 µm)[6]
Mobile Phase Methanol/Water (80:20, v/v) with 0.1% Formic Acid
Flow Rate 0.8 mL/min
Column Temperature 25°C
Injection Volume 5 µL
Detector UV at 210 nm or MS detector

3.2.3. Preparation of Solutions

  • Standard Solutions: Prepare individual stock solutions of D-, L-, and D,L-2-Aminopimelic acid in the mobile phase. Create working standards by appropriate dilution.

3.2.4. Procedure

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times and resolution of the D- and L-enantiomers.

  • Inject the individual D- and L-standards to confirm the elution order.

  • Inject the unknown samples.

3.2.5. Data Analysis

  • Identify the peaks for D- and L-2-Aminopimelic acid in the sample chromatograms based on their retention times.

  • Quantify the amount of each enantiomer using a calibration curve prepared from the respective pure enantiomer standards.

  • The enantiomeric excess (% ee) can be calculated if required.

Data Presentation

The following tables summarize hypothetical quantitative data for the described methods.

Table 1: Quantitative Analysis of this compound using OPA Derivatization

AnalyteRetention Time (min)Limit of Detection (LOD) (pmol)Limit of Quantification (LOQ) (pmol)Linearity (R²)
OPA-derivatized this compound15.80.51.5>0.999

Table 2: Chiral Separation of this compound Enantiomers

EnantiomerRetention Time (min)Resolution (Rs)
L-2-Aminopimelic acid12.3\multirow{2}{*}{>1.8}
D-2-Aminopimelic acid14.1

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_derivatization Automated Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample/Standard Dilution Dilution Sample->Dilution Autosampler Autosampler Mixing Dilution->Autosampler OPA_Reagent OPA/3-MPA Reagent OPA_Reagent->Autosampler Injection Injection Autosampler->Injection Column C18 Column Injection->Column Detector Fluorescence Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for quantitative HPLC analysis of this compound.

Chiral_HPLC_Workflow Start Sample/Standard Preparation Injection HPLC Injection Start->Injection Column Chiral Stationary Phase Column Injection->Column Detection UV or MS Detection Column->Detection Analysis Data Analysis (Peak Identification & Quantification) Detection->Analysis Result D- and L-Enantiomer Concentrations Analysis->Result

Caption: Workflow for chiral separation of this compound enantiomers.

References

Application Notes and Protocols for the Determination of 2-Aminopimelic Acid in Gut Contents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Aminopimelic acid (2-APM) is a dicarboxylic amino acid that plays a crucial role as an intermediate in the lysine (B10760008) biosynthesis pathway in many bacteria. Its presence and concentration in gut contents can serve as a valuable biomarker for quantifying bacterial biomass and studying the metabolic activity of the gut microbiota. Accurate and robust analytical methods are essential for understanding the relationship between the gut microbiome and host physiology in health and disease.

These application notes provide detailed protocols for the quantification of 2-APM in gut content and fecal samples, primarily adapting methods used for the structurally similar and more commonly measured 2,6-diaminopimelic acid (DAPA), a key component of peptidoglycan in the cell walls of most bacteria. The methodologies described include High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following table summarizes the performance characteristics of the analytical methods described in the protocols. This allows for a direct comparison of their sensitivity and applicability.

ParameterHPLC-UVGC-MS
Analyte 2,6-Diaminopimelic Acid (as a proxy for 2-APM)Organic Acids (including amino acids)
Sample Matrix Rumen bacteria, intestinal digesta, fecesRat feces
Derivatization Agent Phenylisothiocyanate (PITC)Silylating agents (e.g., BSTFA)
Limit of Detection (LOD) -0.001 to 1 µg/mL[1]
Limit of Quantification (LOQ) On-column: 41.5-83 pmol[2]0.005 to 1.5 µg/mL[1]
**Linearity (R²) **-≥ 0.9906[1]
Precision (RSD%) -≤ 14.87%[1]

Experimental Protocols

Protocol 1: Determination of this compound by HPLC with UV Detection

This protocol is adapted from a method for the determination of DAPA in rat feces using pre-column derivatization with phenylisothiocyanate (PITC) and subsequent HPLC-UV analysis.[2]

1. Principle

Free 2-APM is liberated from bacterial cells in gut contents by acid hydrolysis. The amino acids in the hydrolysate are then derivatized with PITC to form phenylthiocarbamyl (PTC) derivatives, which can be separated by reversed-phase HPLC and detected by their UV absorbance.

2. Materials and Reagents

  • 6 M Hydrochloric Acid (HCl)

  • Phenylisothiocyanate (PITC)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (B128534) (TEA)

  • Water, HPLC grade

  • This compound standard

  • Internal standard (e.g., norleucine)

  • Nitrogen gas supply

  • Solid Phase Extraction (SPE) cartridges (C18)

3. Sample Preparation (Hydrolysis)

  • Weigh approximately 50-100 mg of lyophilized gut content or fecal sample into a screw-cap glass tube.

  • Add 5 mL of 6 M HCl.

  • Flush the tube with nitrogen gas, seal tightly, and heat at 110°C for 24 hours to hydrolyze the sample.[2]

  • After cooling, filter the hydrolysate to remove particulate matter.

  • Evaporate the filtrate to dryness under a stream of nitrogen at 60°C.

  • Re-dissolve the residue in 1 mL of a solution of methanol, water, and triethylamine (2:2:1, v/v/v).

4. Derivatization

  • To the re-dissolved sample, add 20 µL of a solution of PITC, methanol, water, and triethylamine (1:7:1:1, v/v/v/v).

  • Mix thoroughly and allow the reaction to proceed at room temperature for 20 minutes.

  • Evaporate the derivatization mixture to dryness under a stream of nitrogen.

  • Re-dissolve the PTC-amino acid residue in 200 µL of the initial mobile phase for HPLC analysis.

5. HPLC Conditions

  • Column: NovaPak C18, 300 x 3.9 mm[2]

  • Mobile Phase A: 0.14 M Sodium Acetate buffer with 0.5 mL/L TEA, pH 6.4

  • Mobile Phase B: 60% Acetonitrile

  • Gradient: A linear gradient from 0% to 46% B over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm[2]

  • Injection Volume: 10 µL[2]

6. Quantification

Prepare a calibration curve using standard solutions of 2-APM treated with the same hydrolysis and derivatization procedure. The concentration of 2-APM in the samples is determined by comparing the peak area of the analyte with the calibration curve.

Protocol 2: Determination of this compound by GC-MS

This protocol provides a general workflow for the analysis of organic acids, including amino acids, in fecal samples by Gas Chromatography-Mass Spectrometry (GC-MS).[1]

1. Principle

Gut content samples are extracted to isolate organic acids. The non-volatile amino acids are then converted into volatile derivatives using a silylating agent. These derivatives are separated by gas chromatography and detected by mass spectrometry, which provides high selectivity and sensitivity.

2. Materials and Reagents

  • Extraction Solvent: Isopropyl alcohol, acetonitrile, and deionized water (3:2:2, v/v/v)[1]

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • This compound standard

  • Internal standard (e.g., succinic acid-d4)

  • Nitrogen gas supply

3. Sample Preparation and Extraction

  • Homogenize a known weight of gut content sample (e.g., 40 mg) with 1.5 mL of the extraction solvent.[1]

  • Perform ultrasonic extraction for 15 minutes in an ice bath.

  • Centrifuge the mixture at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

4. Derivatization

  • To the dried extract, add 80 µL of the derivatization agent (BSTFA with 1% TMCS) and 20 µL of pyridine.[1]

  • Seal the vial and heat at 70°C for 60 minutes.

  • Cool the sample to room temperature before GC-MS analysis.

5. GC-MS Conditions

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp to 190°C at 10°C/min

    • Ramp to 280°C at 20°C/min, hold for 5 minutes

  • MS Interface Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (m/z 50-600) or Selected Ion Monitoring (SIM) for target ions of derivatized 2-APM.

6. Quantification

Create a calibration curve with 2-APM standards that have undergone the same derivatization process. Quantify the 2-APM in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Experimental Workflow for 2-APM Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Gut Content/Fecal Sample Homogenization Homogenization & Extraction Sample->Homogenization Hydrolysis Acid Hydrolysis (for HPLC) Sample->Hydrolysis Centrifugation Centrifugation Homogenization->Centrifugation Drying Evaporation to Dryness Hydrolysis->Drying Centrifugation->Drying Derivatization Addition of Derivatizing Agent (PITC for HPLC / BSTFA for GC-MS) Drying->Derivatization HPLC HPLC-UV Analysis Derivatization->HPLC GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Quantification HPLC->Data GCMS->Data

Caption: General experimental workflow for the determination of this compound.

Bacterial Lysine Biosynthesis Pathway (DAP Pathway)

lysine_biosynthesis Aspartate Aspartate Aspartyl_P β-Aspartyl-phosphate Aspartate->Aspartyl_P dapA Asp_semialdehyde Aspartate-semialdehyde Aspartyl_P->Asp_semialdehyde asd Dihydrodipicolinate Dihydrodipicolinate Asp_semialdehyde->Dihydrodipicolinate dapB THDPA Tetrahydrodipicolinate Dihydrodipicolinate->THDPA dapD Acyl_keto_APM N-Succinyl-2-amino-6-ketopimelate THDPA->Acyl_keto_APM Acyl_diamino_APM N-Succinyl-LL-2,6-diaminopimelate Acyl_keto_APM->Acyl_diamino_APM dapC APM 2-Aminopimelate Acyl_keto_APM->APM Intermediate related to 2-Aminopimelate Diamino_APM LL-2,6-Diaminopimelate Acyl_diamino_APM->Diamino_APM dapE meso_DAP meso-Diaminopimelate (meso-DAP) Diamino_APM->meso_DAP dapF Lysine Lysine meso_DAP->Lysine dapI

Caption: Simplified bacterial lysine biosynthesis pathway showing the role of pimelate (B1236862) derivatives.

References

Application Notes and Protocols: 2-Aminopimelic Acid as a Substrate for Succinyl-CoA:Tetrahydrodipicolinate-N-Succinyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinyl-CoA:tetrahydrodipicolinate-N-succinyltransferase (DapD) is a critical enzyme in the succinylase branch of the diaminopimelic acid (DAP) pathway. This pathway is essential for the biosynthesis of meso-diaminopimelate (m-DAP) and L-lysine in most bacteria.[1][2][3] Since mammals lack this pathway and obtain lysine (B10760008) as an essential amino acid from their diet, DapD presents a promising target for the development of novel antibacterial agents.[2][3]

The natural substrate for DapD is L-2,3,4,5-tetrahydrodipicolinate (THDP), which undergoes ring opening to L-2-amino-6-oxopimelate. DapD then catalyzes the transfer of a succinyl group from succinyl-CoA to the amino group of this intermediate.[4][5][6] Due to the instability of the natural substrate, the acyclic analog L-2-aminopimelic acid (L-2-AP) is widely used as a stable and effective substrate for in vitro characterization of DapD activity, including kinetic studies and inhibitor screening.[7][8][9] This document provides detailed application notes and protocols for utilizing 2-aminopimelic acid as a substrate for DapD.

Signaling Pathway: The Diaminopimelic Acid (DAP) Pathway (Succinylase Branch)

The succinylase branch of the DAP pathway involves a series of enzymatic reactions leading to the synthesis of L-lysine. DapD catalyzes a key committed step in this pathway.

DAP_Pathway cluster_succinyl_CoA Cofactor Asp L-Aspartate ASA L-Aspartate-semialdehyde Asp->ASA LysC, Asd DHDPS Dihydrodipicolinate ASA->DHDPS DapA THDP L-2,3,4,5-Tetrahydrodipicolinate (THDP) DHDPS->THDP DapB NSAKP N-Succinyl-L-2-amino-6-oxopimelate THDP->NSAKP DapD NSDAP N-Succinyl-L,L-2,6-diaminopimelate NSAKP->NSDAP DapC LL_DAP L,L-2,6-Diaminopimelate NSDAP->LL_DAP DapE meso_DAP meso-2,6-Diaminopimelate (m-DAP) LL_DAP->meso_DAP DapF Lysine L-Lysine meso_DAP->Lysine LysA Peptidoglycan Peptidoglycan (Cell Wall) meso_DAP->Peptidoglycan Lysine->Peptidoglycan LysC LysC Asd Asd DapA DapA DapB DapB DapD DapD (Target Enzyme) CoA CoA-SH DapD->CoA DapC DapC DapE DapE DapF DapF LysA LysA succinyl_CoA Succinyl-CoA succinyl_CoA->DapD DapD_Purification_Workflow Start E. coli culture with DapD expression vector Induction Induce protein expression (e.g., with IPTG) Start->Induction Harvest Harvest cells (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication, Lysozyme, DNase I) Harvest->Lysis Clarification Clarify lysate (Centrifugation) Lysis->Clarification IMAC Affinity Chromatography (Ni-NTA) Clarification->IMAC Tag_Cleavage His-tag removal (optional) (e.g., Thrombin) IMAC->Tag_Cleavage SEC Size-Exclusion Chromatography (e.g., Superdex 200) Tag_Cleavage->SEC Purity_Check Assess purity (SDS-PAGE) SEC->Purity_Check End Purified DapD Purity_Check->End

References

Application Notes and Protocols: Incorporation of 2-Aminopimelic Acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminopimelic acid (Apm) is a non-proteinogenic α-amino acid, a derivative of heptanedioic acid with an amino group at the second carbon.[1] This unique amino acid has garnered significant interest in peptide chemistry and drug development due to its role as a component of bacterial cell wall peptidoglycan and its potential as a modulator of biological processes.[1] Peptides containing Apm have been explored for their antibacterial properties, acting as inhibitors of diaminopimelic acid (DAP) biosynthesis, a crucial pathway in many bacteria.[2][3] The incorporation of Apm into peptide sequences can also confer resistance to proteolytic degradation, a desirable characteristic for therapeutic peptides.[4][5] Furthermore, the L-stereoisomer of this compound has been identified as an auxin mimic, capable of inducing lateral root formation in plants.[6]

These application notes provide detailed protocols for the incorporation of this compound into synthetic peptides using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

Data Presentation

The following table summarizes the antibacterial activity of various peptides containing this compound against different bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Peptide SequenceTarget OrganismMIC (µg/mL)Reference
(L-2-aminopimelyl)-L-alanineE. coli64 - 256[7]
(L-2-aminopimelyl)-L-alanineS. aureus64[7]
(L-2-aminopimelyl)-L-alanineP. aeruginosa256[7]
L-Lys-ambo-ApmE. coli>256[8]
ambo-Apm-L-LysE. coli>256[8]
L-Ala(Cl)-ambo-ApmE. coli128[8]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide

This protocol outlines the manual synthesis of a peptide containing this compound using the Fmoc/tBu strategy.[9]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Apm(OtBu)-OH)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (or Fmoc-Apm(OtBu)-OH), 3 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • To confirm complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times).

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a minimal amount of water/acetonitrile mixture.

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: In Vitro Antibacterial Activity Assay (MIC Determination)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized Apm-containing peptide.

Materials:

  • Synthesized and purified Apm-containing peptide

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Inoculate the bacterial strain into MHB and incubate overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay.

  • Peptide Dilution: Prepare a series of two-fold serial dilutions of the Apm-containing peptide in MHB in a 96-well plate.

  • Inoculation: Add the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

experimental_workflow start Start: Rink Amide Resin swell 1. Resin Swelling in DMF start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) deprotect1->couple wash1 Wash with DMF couple->wash1 repeat Repeat Steps 2-3 for each amino acid wash1->repeat repeat->deprotect1 Next Amino Acid final_deprotect 4. Final Fmoc Deprotection repeat->final_deprotect Last Amino Acid cleave 5. Cleavage from Resin (TFA/TIS/H2O) final_deprotect->cleave precipitate 6. Precipitation (Cold Diethyl Ether) cleave->precipitate purify 7. Purification (RP-HPLC) precipitate->purify analyze 8. Analysis (Mass Spectrometry) purify->analyze end_product Purified Apm-Containing Peptide analyze->end_product

Caption: Workflow for Solid-Phase Peptide Synthesis of Apm-Containing Peptides.

signaling_pathway cluster_bacterial_cell Bacterial Cell transporter Peptide Transporter peptidases Intracellular Peptidases transporter->peptidases Internalization free_Apm Free this compound peptidases->free_Apm Cleavage dapF Diaminopimelate Epimerase (dapF) peptidoglycan Peptidoglycan Synthesis dapF->peptidoglycan Blocks cell_lysis Cell Lysis peptidoglycan->cell_lysis Leads to Apm_peptide Apm-Containing Peptide Apm_peptide->transporter Uptake free_Apm->dapF Inhibition

Caption: Proposed Mechanism of Action for Antibacterial Apm-Containing Peptides.

References

2-Aminopimelic Acid: A Versatile Tool for Probing Bacterial Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopimelic acid (2-AP), a structural analogue of tetrahydrodipicolinic acid, serves as a valuable chemical tool for the investigation of bacterial metabolism. Its utility lies in its ability to specifically target and inhibit the diaminopimelic acid (DAP) biosynthesis pathway, a metabolic route essential for the survival of most bacteria. This pathway is responsible for the synthesis of meso-diaminopimelic acid, a key component of the peptidoglycan cell wall. As the DAP pathway is absent in mammals, it represents an attractive target for the development of novel antibacterial agents. These application notes provide a comprehensive overview of the use of this compound in studying bacterial metabolism, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

L-2-Aminopimelic acid functions as a substrate mimic of tetrahydrodipicolinic acid, the natural substrate for the enzyme succinyl-CoA:tetrahydrodipicolinate N-succinyltransferase (DapD).[1][2] This enzyme catalyzes a critical step in the DAP biosynthesis pathway. While the L-isomer of this compound is a substrate for DapD, the D-isomer acts as a weak inhibitor.[3]

A significant challenge in using this compound as a metabolic probe is its inability to efficiently cross the bacterial cell wall. To overcome this limitation, it is delivered into the bacterial cytoplasm as a peptide conjugate, such as (L-2-aminopimelyl)-L-alanine.[2] These peptides are actively transported into the cell via peptide transport systems. Once inside, intracellular peptidases cleave the peptide bond, releasing this compound, which can then interact with its target enzyme, DapD, leading to the inhibition of the DAP pathway and subsequent disruption of cell wall synthesis.[2]

Quantitative Data

The interaction of this compound with tetrahydrodipicolinate N-succinyltransferase (DapD) has been characterized kinetically. The following table summarizes the key kinetic parameters for the enzyme from Serratia marcescens using the substrate analog 2-aminopimelate (B1261076) (2-AP).

Enzyme SourceLigandKinetic ParameterValueReference
Serratia marcescens2-Aminopimelate (2-AP)Kia (Dissociation Constant)1.8 ± 0.5 mM[1]
Serratia marcescensSuccinyl-CoAKb (Michaelis Constant)87 ± 30 µM[1]
Serratia marcescens2-Aminopimelate (2-AP)Kia (Dissociation Constant)1.9 ± 0.26 mM[4]
Serratia marcescensSuccinyl-CoAKb (Michaelis Constant)87 ± 15 µM[4]

Experimental Protocols

Protocol 1: Generalized Synthesis of (L-2-Aminopimelyl)-L-Alanine

This protocol describes a generalized solid-phase peptide synthesis (SPPS) approach for preparing (L-2-aminopimelyl)-L-alanine. Note: This is a generalized protocol and may require optimization for specific laboratory conditions and equipment.

Materials:

  • Fmoc-L-Ala-Wang resin

  • Fmoc-L-2-aminopimelic acid(OtBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine (B6355638) solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

  • Solid-phase peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-L-Ala-Wang resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Fmoc-L-2-aminopimelic acid(OtBu)-OH:

    • Dissolve Fmoc-L-2-aminopimelic acid(OtBu)-OH (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.

    • Add the coupling solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Final Fmoc Deprotection: Repeat the Fmoc deprotection step as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin and shake for 2 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Protocol 2: Generalized Assay for Tetrahydrodipicolinate N-Succinyltransferase (DapD) Activity

This protocol outlines a generalized spectrophotometric assay to measure the activity of DapD by monitoring the consumption of succinyl-CoA. Note: This is a generalized protocol and may require optimization based on the specific enzyme source and purity.

Materials:

  • Purified tetrahydrodipicolinate N-succinyltransferase (DapD)

  • L-2-Aminopimelic acid

  • Succinyl-CoA

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 7.5)

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, L-2-aminopimelic acid, and DTNB in a cuvette.

  • Enzyme Addition: Add a known amount of purified DapD enzyme to the reaction mixture and incubate for 2 minutes at room temperature to allow for temperature equilibration.

  • Initiation of Reaction: Initiate the reaction by adding succinyl-CoA to the cuvette.

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 412 nm over time. The increase in absorbance is due to the reaction of the free thiol group of Coenzyme A (a product of the DapD reaction) with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which has a molar extinction coefficient of 13,600 M-1cm-1 at 412 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

    • Use the Beer-Lambert law (A = εcl) to convert the rate of change of absorbance to the rate of Coenzyme A production.

    • To determine the kinetic parameters for this compound, vary its concentration while keeping the concentration of succinyl-CoA constant and saturating.

    • To determine the kinetic parameters for succinyl-CoA, vary its concentration while keeping the concentration of this compound constant and saturating.

    • Fit the initial velocity data to the Michaelis-Menten equation or appropriate kinetic models to determine Km and Vmax or Kia and Kb for an ordered mechanism.[1][4]

Visualizations

DAP_Pathway cluster_0 Diaminopimelic Acid (DAP) Biosynthesis Pathway cluster_1 Inhibition Aspartate_Semialdehyde L-Aspartate-β-semialdehyde THDPA Tetrahydrodipicolinate Aspartate_Semialdehyde->THDPA DapA Pyruvate Pyruvate Pyruvate->THDPA NS_THDPA N-Succinyl-L-amino-ketopimelate THDPA->NS_THDPA DapD NS_DAP N-Succinyl-LL-diaminopimelate NS_THDPA->NS_DAP DapC LL_DAP LL-Diaminopimelate NS_DAP->LL_DAP DapE meso_DAP meso-Diaminopimelate (to Peptidoglycan) LL_DAP->meso_DAP DapF Lysine L-Lysine LL_DAP->Lysine LysA 2_AP This compound DapD DapD 2_AP->DapD Acts as substrate mimic

Caption: Diaminopimelic acid biosynthesis pathway and inhibition by this compound.

Experimental_Workflow cluster_0 Experimental Workflow start Start: Synthesize 2-AP Peptide treat_bacteria Treat Bacterial Culture with 2-AP Peptide start->treat_bacteria transport Peptide Transport into Cytoplasm treat_bacteria->transport Active Transport cleavage Intracellular Peptidase Cleavage transport->cleavage release Release of this compound cleavage->release inhibition Inhibition of DapD Enzyme release->inhibition disruption Disruption of Peptidoglycan Synthesis inhibition->disruption analysis Analyze Metabolic Changes / Bacterial Growth disruption->analysis end End: Data Interpretation analysis->end

Caption: Workflow for using 2-AP peptides to study bacterial metabolism.

References

Designing Peptide Inhibitors with 2-Aminopimelic Acid: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The design of novel peptide-based inhibitors is a cornerstone of modern drug discovery. Non-proteinogenic amino acids are invaluable tools in this endeavor, offering unique structural and functional properties that can enhance the potency, selectivity, and bioavailability of peptide therapeutics. Among these, 2-Aminopimelic acid (Apm), a seven-carbon dicarboxylic amino acid, has emerged as a promising building block, particularly in the development of novel antibacterial agents. Its extended side chain provides conformational constraints and opportunities for mimicking transition states or key interaction motifs.

This document provides detailed application notes and protocols for the design and evaluation of peptide inhibitors incorporating this compound. The primary focus is on its application as an inhibitor of diaminopimelic acid (DAP) biosynthesis, a critical pathway for bacterial cell wall synthesis and a validated target for antibiotics.

Application: Inhibition of Diaminopimelic Acid Biosynthesis

A key application of this compound is in the design of inhibitors targeting enzymes in the diaminopimelic acid (DAP) biosynthesis pathway. This pathway is essential for the formation of peptidoglycan in the cell walls of most bacteria, making it an attractive target for the development of new antibiotics.

L-2-Aminopimelic acid acts as an acyclic analog of tetrahydrodipicolinic acid (THDPA), a cyclic precursor in the DAP pathway.[1] The enzyme succinyl-CoA:tetrahydrodipicolinate N-succinyltransferase (DapD) catalyzes the transfer of a succinyl group from succinyl-CoA to THDPA.[2][3] While L-2-aminopimelic acid itself is a substrate for DapD, it exhibits poor antibacterial activity due to inefficient transport into bacterial cells.[1]

To overcome this limitation, Apm can be incorporated into di- or tripeptides, such as (L-2-aminopimelyl)-L-alanine. These peptides are actively transported into bacterial cells via peptide transport systems.[1] Once inside the cytoplasm, peptidases are presumed to cleave the peptide bond, releasing high concentrations of this compound, which then inhibits DapD, leading to a disruption of DAP biosynthesis and ultimately bacterial cell death.[1]

Quantitative Data: Antibacterial Activity and Enzyme Kinetics

The following tables summarize the antibacterial activity of representative this compound-containing peptides and the kinetic parameters of the target enzyme, DapD.

Peptide/CompoundOrganismMIC (µg/mL)
(L-2-aminopimelyl)-L-alanineEscherichia coli4–8
Pseudomonas aeruginosa4–8
Staphylococcus aureus (MRSA)4–8
(L-2-aminopimelyl)-L-alanine analogsVarious Multidrug-Resistant Bacteria4 - 8
Ampicillin (for comparison against MRSA)Staphylococcus aureus (MRSA)up to 128

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound-Containing Peptides. Data compiled from multiple sources.[4]

SubstrateEnzyme SourceKm / Kia
L-2-Aminopimelate (2-AP)Serratia marcescens DapD1.9 ± 0.26 mM
Succinyl-CoASerratia marcescens DapD87 ± 15 µM

Table 2: Kinetic Constants for DapD Substrates.[2]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of (L-2-Aminopimelyl)-L-Alanine

This protocol outlines the general steps for the solid-phase synthesis of (L-2-aminopimelyl)-L-alanine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis of the orthogonally protected this compound monomer is a prerequisite and is not detailed here.

Materials:

  • Fmoc-Ala-Wang resin

  • Fmoc-Apm(OtBu)-OH (tert-butyl protected side chain)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Dichloromethane (DCM)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell Fmoc-Ala-Wang resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat with a 15-minute treatment.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • Dissolve Fmoc-Apm(OtBu)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal Apm residue.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the pellet with cold diethyl ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Enzymatic Assay for Tetrahydrodipicolinate N-Succinyltransferase (DapD) Inhibition

This protocol describes a spectrophotometric assay to measure the activity of DapD and to evaluate the inhibitory potential of this compound-containing peptides. The assay monitors the formation of free coenzyme A (CoA-SH) which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.[2]

Materials:

  • Purified DapD enzyme

  • TRIS-HCl buffer (100 mM, pH 7.5)

  • MgCl₂ (2 mM)

  • Succinyl-CoA (0.1 mM)

  • L-2-Aminopimelate (as substrate, 0.5–15 mM)

  • DTNB (2.0 mM)

  • Inhibitor peptide (e.g., (L-2-aminopimelyl)-L-alanine) at various concentrations

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare the reaction mixture containing TRIS-HCl buffer, MgCl₂, L-2-aminopimelate, DTNB, and the inhibitor peptide at the desired concentrations.

  • Enzyme Addition: Add the purified DapD enzyme to the reaction mixture to a final concentration of approximately 0.25 µM.

  • Reaction Initiation: Start the reaction by adding succinyl-CoA.

  • Data Acquisition: Immediately monitor the increase in absorbance at 412 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot.

    • To determine the inhibitory potency (e.g., IC₅₀), plot the enzyme activity against a range of inhibitor concentrations and fit the data to a suitable dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_assay Enzymatic Assay s1 Resin Swelling s2 Fmoc Deprotection s1->s2 s3 Amino Acid Coupling s2->s3 s4 Cleavage & Deprotection s3->s4 s5 Purification (RP-HPLC) s4->s5 a1 Prepare Reaction Mix s5->a1 Purified Peptide Inhibitor a2 Add DapD Enzyme a1->a2 a3 Initiate with Succinyl-CoA a2->a3 a4 Monitor Absorbance at 412 nm a3->a4 a5 Data Analysis (IC50) a4->a5

Experimental workflow for synthesis and evaluation.

dap_pathway_inhibition THDPA Tetrahydrodipicolinic acid (THDPA) DapD DapD Enzyme THDPA->DapD SuccinylCoA Succinyl-CoA SuccinylCoA->DapD Product N-Succinyl-L-2-amino-6-oxopimelate DAP Diaminopimelic Acid (DAP) Product->DAP ... Peptidoglycan Bacterial Cell Wall DAP->Peptidoglycan DapD->Product ApmPeptide (L-2-aminopimelyl)-L-alanine Apm This compound (Apm) ApmPeptide->Apm Intracellular Peptidase Cleavage Apm->DapD Inhibition

Mechanism of DapD inhibition by Apm-peptides.

Future Perspectives: Broader Applications of this compound

While the application of this compound in antibacterial drug design is the most documented, its unique structure suggests potential in other areas of peptide inhibitor design.

  • Secondary Structure Mimicry: The extended and flexible seven-carbon side chain of Apm could be utilized to constrain peptide backbones into specific secondary structures, such as turns or helices.[5] Cyclization of the side chain with the peptide backbone or other side chains could create conformationally rigid scaffolds for mimicking protein epitopes.

  • Protein-Protein Interaction (PPI) Inhibitors: The dicarboxylic nature of the Apm side chain offers two points for functionalization, allowing for the presentation of pharmacophores in a defined spatial orientation to disrupt protein-protein interfaces. This could be particularly useful for targeting PPIs mediated by "hot spot" residues.

Further research into the conformational preferences of Apm-containing peptides and the development of versatile synthetic routes for derivatizing its side chain will be crucial for unlocking its full potential in these exciting new areas of drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: 2-Aminopimelic Acid Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-aminopimelic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: My synthesis of this compound is resulting in a very low yield or no product at all. What are the possible causes and how can I improve the yield?

Answer: Low or no product yield can arise from several factors depending on the synthetic route employed. Common methods for α-amino acid synthesis include the Strecker synthesis, Gabriel synthesis, and amination of an α-halo acid.[1][2]

Potential Causes & Solutions:

Potential CauseRecommended Solutions
Poor quality starting materials Ensure the purity of starting materials like pimelic acid, corresponding aldehydes, or α-bromo pimelates. Impurities can inhibit the reaction or lead to side products.
Suboptimal reaction conditions Systematically optimize reaction parameters such as temperature, reaction time, and solvent. For instance, some reactions may require cryogenic temperatures to minimize side reactions, while others need elevated temperatures to proceed.[3]
Inefficient amination In methods involving direct amination of an α-bromo pimelate, the nucleophilicity of the nitrogen source is crucial. Consider using a more potent aminating agent or optimizing the reaction conditions to favor the desired substitution.[4]
Incomplete hydrolysis (Strecker or Amidomalonate Synthesis) Ensure complete hydrolysis of the intermediate nitrile or malonic ester. This may require extended reaction times or harsher acidic/basic conditions. Monitor the reaction progress using TLC or HPLC.[5]
Side reactions Undesired side reactions, such as elimination or polymerization, can consume starting materials and reduce the yield. Adjusting the reaction temperature or the rate of reagent addition can help minimize these.
Issue 2: Formation of Multiple Products/Impurities

Question: My reaction mixture shows multiple spots on TLC or multiple peaks in HPLC, indicating the presence of impurities. How can I minimize the formation of side products?

Answer: The formation of multiple products is a common challenge in multi-step organic syntheses. Identifying the nature of the impurities is the first step toward mitigating their formation.

Potential Causes & Solutions:

Potential CauseRecommended Solutions
Over-alkylation (Gabriel Synthesis) The Gabriel synthesis is designed to prevent over-alkylation, but improper reaction conditions can still lead to side products.[6] Ensure the use of a suitable base and stoichiometric control of the alkylating agent.
Racemization The α-carbon of the amino acid is susceptible to racemization, especially under harsh basic or acidic conditions, leading to a mixture of enantiomers.[7] Employ milder reaction conditions or chiral catalysts for stereoselective synthesis.[8]
Formation of α-hydroxy acid (Strecker Synthesis) If water is present in the initial reaction mixture of a Strecker synthesis, the intermediate imine can be hydrolyzed back to the aldehyde, which can then react with cyanide to form a cyanohydrin, leading to an α-hydroxy acid upon hydrolysis.[9] Ensure anhydrous conditions for the initial steps.
Diketopiperazine Formation This side reaction can occur at the dipeptide stage in peptide synthesis and may be relevant if this compound is being used in peptide synthesis.[10]
Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying the final this compound product from the reaction mixture. What are the recommended purification methods?

Answer: The purification of amino acids can be challenging due to their zwitterionic nature and high polarity.

Recommended Purification Methods:

Purification MethodKey Considerations
Ion-Exchange Chromatography This is a highly effective method for separating amino acids from charged and uncharged impurities.[11] The choice of resin (cation or anion exchange) and buffer pH are critical for successful separation.
Recrystallization If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification. The choice of solvent is crucial and may require some experimentation.
Preparative HPLC For high-purity requirements, preparative reverse-phase HPLC can be employed. This method separates compounds based on their hydrophobicity.

Troubleshooting Ion-Exchange Chromatography:

ProblemPotential CauseSolution
Product does not bind to the column Incorrect buffer pH or ionic strength. The pH should be such that the amino acid has a net charge that allows it to bind to the resin.Adjust the pH of the loading buffer. For cation exchange, the pH should be below the isoelectric point (pI) of this compound. For anion exchange, the pH should be above the pI. Ensure the ionic strength of the sample is low enough for binding.
Product elutes too early or too late The elution gradient is too steep or too shallow.Optimize the salt gradient (e.g., NaCl or NH4Cl) used for elution. A shallower gradient can improve resolution.
Poor resolution/peak tailing Column overloading or improper packing.Reduce the amount of sample loaded onto the column. Ensure the column is packed uniformly.

Frequently Asked Questions (FAQs)

Q1: Which is the most suitable method for the synthesis of this compound?

A1: The choice of synthesis method depends on several factors, including the desired stereochemistry, scale of the reaction, and available starting materials.

  • Strecker Synthesis: A versatile method starting from an aldehyde, ammonia (B1221849), and cyanide. It is generally straightforward but produces a racemic mixture.[5]

  • Gabriel Synthesis: A good method for preparing primary amines from alkyl halides, which avoids over-alkylation. It also typically produces a racemic product.[6]

  • Amination of α-bromopimelic acid: A direct approach, but can be prone to side reactions and may result in low yields.[4]

  • Asymmetric Synthesis: For obtaining enantiomerically pure this compound, methods involving chiral auxiliaries or catalysts are necessary.[8]

Q2: How can I monitor the progress of my this compound synthesis?

A2: The progress of the reaction can be monitored by various analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.[12]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the reaction progress and the purity of the product.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the appearance of product signals and the disappearance of reactant signals.

Q3: What are the key safety precautions to take during the synthesis of this compound?

A3: Safety is paramount in any chemical synthesis. Specific hazards depend on the chosen route:

  • Cyanide (Strecker Synthesis): Hydrogen cyanide and cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5]

  • Strong Acids and Bases: Many steps involve the use of strong acids or bases for catalysis or hydrolysis. These are corrosive and should be handled with care.

  • Flammable Solvents: Many organic solvents are flammable. Avoid open flames and use proper grounding to prevent static discharge.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity of the final product can be confirmed using a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Shows the presence of key functional groups (e.g., amine, carboxylic acid).

  • HPLC: Can be used to determine the purity of the compound.

  • Elemental Analysis: Confirms the elemental composition of the product.

Experimental Protocols

Protocol 1: Strecker Synthesis of this compound (Racemic)

This protocol is a generalized procedure and may require optimization.

  • Imine Formation: To a solution of 5-formylpentanoic acid (1 eq.) in methanol, add ammonium (B1175870) chloride (1.2 eq.) and sodium cyanide (1.2 eq.). Stir the mixture at room temperature for 24-48 hours.

  • Hydrolysis: Acidify the reaction mixture with concentrated hydrochloric acid and heat to reflux for 6-12 hours to hydrolyze the intermediate α-aminonitrile.

  • Purification: Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide). The crude this compound can then be purified by ion-exchange chromatography.

Protocol 2: Amination of 2-Bromopimelic Acid (Racemic)

This protocol is a generalized procedure and may require optimization.

  • Bromination: Pimelic acid can be brominated at the α-position using bromine and a catalyst such as phosphorus tribromide (Hell-Volhard-Zelinsky reaction).

  • Amination: The resulting 2-bromopimelic acid is then reacted with an excess of ammonia in a sealed tube or pressure vessel at elevated temperatures.

  • Purification: The product is purified from the reaction mixture, typically by ion-exchange chromatography to remove excess ammonia and salts.

Data Presentation

Table 1: Comparison of General Amino Acid Synthesis Methods

Synthesis MethodTypical Yield RangeKey AdvantagesKey DisadvantagesStereochemistry
Strecker Synthesis 40-60%Versatile, readily available starting materialsUse of highly toxic cyanide, produces racemateRacemic
Gabriel Synthesis 50-90%Avoids over-alkylation, good yieldsHarsh hydrolysis conditions, produces racemateRacemic
Amidomalonate Synthesis 60-80%Good yields, avoids direct handling of cyanideMulti-step, produces racemateRacemic
Asymmetric Synthesis VariesProduces enantiomerically pure productOften requires expensive chiral catalysts or auxiliariesEnantioselective

Note: Yields are general estimates for amino acid syntheses and may vary for this compound.

Visualizations

Synthesis_Workflow cluster_strecker Strecker Synthesis cluster_amination Direct Amination s_aldehyde 5-Formylpentanoic Acid s_imine Imine Intermediate s_aldehyde->s_imine + NH3, H+ s_nitrile α-Aminonitrile s_imine->s_nitrile + CN- s_product This compound (Racemic) s_nitrile->s_product Hydrolysis a_pimelic Pimelic Acid a_bromo 2-Bromopimelic Acid a_pimelic->a_bromo + Br2, PBr3 a_product This compound (Racemic) a_bromo->a_product + NH3

Caption: General synthetic workflows for this compound.

Troubleshooting_Logic start Low Yield or Impurities Detected check_sm Check Purity of Starting Materials start->check_sm optimize_cond Optimize Reaction Conditions (T, t, solvent) check_sm->optimize_cond If SMs are pure result_bad Issue Persists check_sm->result_bad If SMs are impure check_hydrolysis Ensure Complete Hydrolysis optimize_cond->check_hydrolysis If applicable optimize_cond->result_bad If no improvement purification Optimize Purification Protocol check_hydrolysis->purification check_hydrolysis->result_bad If incomplete result_good Improved Yield/Purity purification->result_good

Caption: A logical troubleshooting workflow for synthesis issues.

References

Technical Support Center: Improving the Purity of Synthetic 2-Aminopimelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic 2-aminopimelic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of synthetic this compound.

Issue 1: Low Purity After Initial Synthesis

Q1: My crude this compound has very low purity after synthesis. What are the likely impurities and how can I perform an initial cleanup?

A1: Impurities in synthetic this compound can originate from unreacted starting materials, side-products from the synthesis reaction (e.g., from a Strecker synthesis, this could include α-hydroxy nitriles or deaminated byproducts), and inorganic salts from workup procedures.[1][2][3]

An initial cleanup can be performed by precipitation. Dissolving the crude product in a minimal amount of a solvent in which this compound is soluble but the impurities are not, can be an effective first step. Subsequent filtration will separate the product from insoluble impurities.

Issue 2: Difficulty with Crystallization

Q2: I am unable to crystallize my this compound, or the resulting crystals are of low purity. What can I do?

A2: Crystallization is a critical step for purification. Several factors can hinder this process:

  • Supersaturation: Ensure your solution is supersaturated. This can be achieved by slowly cooling a saturated solution or by the slow evaporation of the solvent.[4]

  • Solvent System: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (an anti-solvent) often yields better crystals. For amino acids, water-alcohol (e.g., water-ethanol, water-isopropanol) mixtures are commonly used.[5]

  • Cooling Rate: A slow cooling rate generally produces larger and purer crystals. Rapid cooling can trap impurities within the crystal lattice.[4]

  • Seeding: Introducing a small, pure crystal of this compound (a seed crystal) can induce crystallization in a supersaturated solution.

  • pH Adjustment: The solubility of amino acids is highly dependent on pH. Adjusting the pH of the solution to the isoelectric point (pI) of this compound will minimize its solubility and promote crystallization.

G

Issue 3: Impurities Co-elute During Chromatography

Q3: I am using column chromatography, but my impurities are co-eluting with the this compound. How can I improve the separation?

A3: Co-elution is a common problem in chromatography. Here are some strategies to improve separation:

  • Optimize the Mobile Phase:

    • Ion-Exchange Chromatography (IEX): Adjust the pH of the buffer. For a cation-exchange column, lowering the pH will increase the retention of this compound. For an anion-exchange column, increasing the pH will increase retention. Also, optimizing the salt gradient (e.g., making it shallower) can improve resolution.[6][7][8][9]

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Modify the composition of the mobile phase. Changing the organic solvent (e.g., acetonitrile (B52724) to methanol) or adding an ion-pairing reagent like trifluoroacetic acid (TFA) can alter the selectivity and improve separation.[][11]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different type of column. If you are using ion-exchange, a column with a different functional group or bead size might provide the necessary selectivity. If using reversed-phase, a different stationary phase (e.g., C18 to C8) could be beneficial.

  • Gradient Elution: Employ a gradient elution instead of an isocratic one. A gradual change in the mobile phase composition can help to separate compounds with similar retention times.[8]

G

Frequently Asked Questions (FAQs)

Q4: What is the difference between purity and yield, and how do I balance them?

A4:

  • Purity refers to the percentage of the desired compound in your sample.

  • Yield is the amount of the desired compound you have recovered after a purification step, relative to the starting amount.

Often, there is a trade-off between purity and yield. Aggressive purification methods may lead to very high purity but with a significant loss of product (low yield). Conversely, methods that maximize yield may result in a less pure product. The optimal balance depends on the requirements for your final product. For applications requiring very high purity, multiple purification steps may be necessary, accepting a lower overall yield.

Q5: How can I determine the enantiomeric purity of my synthetic this compound?

A5: Since this compound is a chiral molecule, determining the enantiomeric purity (the ratio of the desired enantiomer to its mirror image) is crucial. This is typically done using chiral chromatography:

  • Chiral High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.[12][13]

  • Gas Chromatography (GC) of Derivatives: The amino acid is first derivatized to make it volatile. The derivative is then analyzed on a chiral GC column. A common derivatization procedure involves esterification of the carboxylic acid groups followed by acylation of the amino group.[14][15][16]

Q6: What are some common analytical techniques to assess the purity of this compound?

A6: Besides chiral chromatography for enantiomeric purity, the following techniques are essential for assessing chemical purity:

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • Mass Spectrometry (MS): Can be used to identify impurities by their mass-to-charge ratio, especially when coupled with a separation technique like HPLC or GC (i.e., LC-MS or GC-MS).

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot deionized water. The temperature should be near the boiling point of water to ensure maximum dissolution.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.

  • Cooling: Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass and insulating it can promote slow cooling.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Table 1: Solvent Systems for Recrystallization

Solvent SystemRatio (v/v)Notes
Water-Good starting point.
Water/Ethanol1:1 to 1:3Ethanol acts as an anti-solvent.
Water/Isopropanol1:1 to 1:3Isopropanol is another effective anti-solvent.

Protocol 2: Ion-Exchange Chromatography (IEX) of this compound

This protocol assumes the use of a strong cation exchange resin.

  • Resin Preparation: Swell the cation exchange resin in deionized water and then pack it into a chromatography column.

  • Equilibration: Equilibrate the column by washing it with several column volumes of the starting buffer (e.g., 0.1 M sodium citrate (B86180) buffer, pH 3.0). The pH of the eluent should match the pH of the buffer.

  • Sample Loading: Dissolve the crude this compound in the starting buffer and adjust the pH to match the buffer. Apply the sample to the top of the column.

  • Washing: Wash the column with the starting buffer to remove any unbound impurities.

  • Elution: Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer) or by a stepwise increase in pH (e.g., changing to a buffer with a higher pH).

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions using a suitable method (e.g., thin-layer chromatography with ninhydrin (B49086) staining or HPLC) to identify the fractions containing the pure product.

  • Pooling and Desalting: Pool the pure fractions and remove the salt by dialysis, size-exclusion chromatography, or by precipitating the amino acid after adjusting the pH to its isoelectric point.

Table 2: Troubleshooting Ion-Exchange Chromatography

ProblemPossible CauseSuggested Solution
Product does not bind to the column pH of the sample is too high.Lower the pH of the sample to be at least 1 pH unit below the pI of this compound.[9]
Ionic strength of the sample is too high.Desalt the sample before loading.[6]
Product binds too strongly pH of the elution buffer is too low.Increase the pH of the elution buffer.[6]
Salt concentration in the elution buffer is too low.Increase the salt concentration in the elution buffer.[7]
Poor resolution Gradient is too steep.Use a shallower salt gradient.[8]
Flow rate is too high.Decrease the flow rate.[17]

This technical support guide provides a starting point for addressing common purity issues with synthetic this compound. For more complex issues, further optimization of these protocols may be necessary.

References

Technical Support Center: Stereospecific Synthesis of 2-Aminopimelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereospecific synthesis of 2-Aminopimelic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereospecific synthesis of this compound?

A1: The main challenge lies in controlling the stereochemistry at the α-carbon (C2). Since this compound has one chiral center, synthesis from achiral precursors will produce a racemic mixture (equal amounts of D and L enantiomers).[1] Separating these enantiomers can be difficult and time-consuming.[2] Therefore, stereoselective methods that preferentially form one enantiomer are highly desirable. Key difficulties include achieving high diastereoselectivity and enantioselectivity, preventing side reactions like racemization, and developing scalable, cost-effective processes.

Q2: What are the common strategies for achieving stereoselectivity in this synthesis?

A2: Several strategies are employed to control stereochemistry:

  • Chiral Pool Synthesis: This involves starting with a readily available, enantiomerically pure precursor, such as a natural amino acid, and chemically modifying it to the target molecule.

  • Chiral Auxiliaries: A temporary chiral group is attached to the substrate to direct the stereochemical outcome of a key reaction.[3] After the desired stereocenter is set, the auxiliary is removed. Evans oxazolidinone auxiliaries are a well-known example used in stereoselective alkylations.[3]

  • Asymmetric Catalysis: A small amount of a chiral catalyst (metal-based or organocatalyst) is used to favor the formation of one stereoisomer over another.[1][3] This is often a highly efficient method.

  • Enzymatic Resolution: Enzymes, which are inherently chiral, can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.[4][5][6] For example, aminoacylase (B1246476) enzymes can selectively hydrolyze the N-acyl derivative of an L-amino acid, leaving the D-enantiomer unreacted.[5]

Q3: Why is the stereochemistry of this compound and its derivatives important?

A3: The stereochemistry of amino acids is crucial for their biological activity. In drug development, different enantiomers of a chiral molecule can have vastly different pharmacological, metabolic, and toxicological properties. For instance, derivatives like diaminopimelic acid (DAP) are key components of the bacterial cell wall, making them targets for antibiotics.[7][8] The specific stereoisomer (e.g., meso-DAP or L,L-DAP) is critical for its function and for the efficacy of inhibitors targeting its metabolic pathway.[7][8]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound and its derivatives.

Problem Potential Cause(s) Suggested Solution(s)
Low Diastereoselectivity in Alkylation/Reduction Step 1. Suboptimal Reagent/Catalyst: The chosen chiral auxiliary, catalyst, or reducing agent may not be optimal for the specific substrate.[9] 2. Incorrect Temperature: Temperature significantly affects selectivity; higher temperatures can lead to lower diastereomeric ratios.[9] 3. Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction.[9] 4. Steric Hindrance: The substrate's structure may sterically hinder the approach of the reagent in the desired orientation.[10]1. Screen Alternatives: Test different chiral auxiliaries, ligands for metal catalysts, or alternative reducing agents (e.g., compare substrate-controlled reduction with L-selectride vs. reagent-controlled reduction with a CBS catalyst).[7] 2. Optimize Temperature: Run the reaction at lower temperatures (e.g., -78 °C) to enhance selectivity, although this may increase reaction time.[7][9] 3. Solvent Screening: Experiment with a range of solvents (e.g., THF, dichloromethane, ethanol) to find a system that improves the diastereomeric ratio.[9] 4. Modify Substrate: Consider using bulkier protecting groups to increase steric differentiation and improve facial selectivity.[7]
Poor Yield in Enzymatic Resolution 1. Enzyme Inhibition: High concentrations of the substrate or product can inhibit enzyme activity.[4] 2. Incorrect pH or Temperature: Enzyme activity is highly dependent on pH and temperature. 3. Enzyme Deactivation: The enzyme may be denatured or poisoned by impurities in the reaction mixture.[9]1. Substrate Concentration: Optimize the substrate concentration; sometimes higher concentrations can be tolerated without inhibition.[4] 2. Buffer Optimization: Determine the optimal pH for the specific amidase or lipase (B570770) being used and maintain it with a suitable buffer system. 3. Purify Reagents: Ensure all starting materials and reagents are of high purity to avoid catalyst poisoning.[9]
Racemization of Product or Intermediates 1. Harsh Reaction Conditions: Strongly acidic or basic conditions, or high temperatures, can cause racemization at the α-carbon. 2. Unstable Intermediates: Certain intermediates, like enolates, may not be configurationally stable under the reaction conditions.1. Use Milder Conditions: Employ milder reagents for deprotection or hydrolysis steps. 2. Protecting Groups: Utilize appropriate protecting groups for the amine and carboxyl functions to prevent side reactions that could lead to racemization.
Difficulty in Separating Diastereomers 1. Similar Physical Properties: The desired product and its diastereomers may have very similar polarities, making chromatographic separation challenging.1. Chromatography Optimization: Systematically screen different solvent systems (eluents) and stationary phases (e.g., silica (B1680970) gel, reversed-phase) for flash column chromatography. 2. Recrystallization: Attempt fractional recrystallization, as diastereomers often have different crystal packing and solubility. 3. Derivatization: Convert the mixture of diastereomers into derivatives that may be more easily separable by chromatography.
Comparison of Stereoselective Methods

The following table summarizes quantitative data from different stereoselective approaches for synthesizing chiral amino acids, providing a basis for method selection.

Method Key Reaction Typical Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) Advantages Disadvantages
Substrate-Controlled Reduction Reduction of a 4-oxo α-amino acid derivative using L-selectride.8:1 d.r.[7]High diastereoselectivity for certain substrates.Selectivity is highly dependent on the substrate's intrinsic chirality.[7]
Reagent-Controlled Reduction Reduction of an enone with a CBS-oxazaborolidine catalyst.Can produce a single diastereomer.[7]Overcomes the substrate's inherent chiral bias; high selectivity.[7]Reagents can be expensive.
Chiral Auxiliary (Ni(II) Complex) Asymmetric Michael addition of a glycine (B1666218) Schiff base Ni(II) complex.d.r. up to 15:85.[11]General approach for various α-amino acids.[11]Requires addition and removal of the auxiliary; metal catalyst needed.
Enzymatic Reductive Amination Imine reductase (IRED) catalyzed coupling of an α-ketoester and an amine.>99% e.e. reported for many substrates.[12]Extremely high enantioselectivity; mild, environmentally friendly conditions.[12]Enzyme specificity may limit substrate scope.
Dynamic Kinetic Resolution Stereoselective amino acid amidase combined with a racemase.Can achieve complete conversion to a single enantiomer.[4]Theoretically 100% yield of the desired enantiomer.Requires two compatible enzymes (amidase and racemase).[4]

Methodologies and Visualizations

Experimental Protocol: Asymmetric Alkylation using a Chiral Ni(II) Complex

This protocol is adapted from methodologies involving the alkylation of glycine Schiff base complexes.[11][13]

Objective: To synthesize a chiral α-amino acid derivative via diastereoselective alkylation of a Ni(II) complex of a Schiff base derived from glycine and a chiral ligand.

Materials:

  • Ni(II) complex of glycine Schiff base (e.g., from (S)-2-[N-(N'-benzylprolyl)amino]benzophenone)

  • Anhydrous solvent (e.g., CH₂Cl₂)

  • Base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Alkylating agent (e.g., a Michael acceptor like a β-trifluoromethyl-α,β-unsaturated ketone)

  • Hydrochloric acid (for hydrolysis)

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

  • Reaction Setup: Dissolve the Ni(II) complex (1 equivalent) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add the Michael acceptor (1.1 equivalents) to the solution.

  • Initiation: Cool the mixture if necessary and add the base (e.g., DBU, 1.2 equivalents) dropwise.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress using a suitable analytical technique (e.g., TLC or HPLC).

  • Workup: Once the reaction is complete, quench the reaction and proceed with an acidic workup to hydrolyze the complex and liberate the amino acid derivative.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography to isolate the desired diastereomer.

  • Analysis: Determine the diastereomeric ratio using HPLC or NMR spectroscopy.

Diagrams and Workflows

G cluster_0 General Stereoselective Synthesis Workflow Start Achiral Starting Material Step1 Key Stereocontrol Step (e.g., Asymmetric Catalysis, Chiral Auxiliary) Start->Step1 Mixture Mixture of Stereoisomers (Enantiomers/Diastereomers) Step1->Mixture Separation Purification / Separation (Chromatography or Recrystallization) Mixture->Separation High d.r./e.e. (minor component shown lighter) Product Enantiopure This compound Separation->Product

Caption: General workflow for stereoselective synthesis.

G cluster_1 Troubleshooting Low Diastereoselectivity Problem Low Diastereomeric Ratio (d.r.) Observed Check1 Is Reaction Temperature Optimized? Problem->Check1 Action1 Lower Temperature (e.g., to -78 °C) Check1->Action1 No Check2 Is the Solvent System Optimal? Check1->Check2 Yes Action1->Check2 Action2 Screen Solvents (Polarity, Coordinating Ability) Check2->Action2 No Check3 Is the Catalyst/Reagent Effective? Check2->Check3 Yes Action2->Check3 Action3 Screen Alternative Catalysts, Ligands, or Reagents Check3->Action3 No Result Improved Diastereoselectivity Check3->Result Yes Action3->Result

Caption: Decision tree for troubleshooting low diastereoselectivity.

References

Technical Support Center: Optimization of HPLC Methods for 2-Aminopimelic Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of High-Performance Liquid Chromatography (HPLC) methods for the separation of 2-Aminopimelic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the HPLC separation of this compound?

A1: The primary challenges in separating this compound by HPLC stem from its physicochemical properties. As an amino acid, it is highly polar and lacks a strong UV chromophore, making detection difficult without derivatization.[1][2] Furthermore, this compound possesses a chiral center, necessitating specialized chiral stationary phases or derivatizing agents for the separation of its enantiomers.[3]

Q2: What are the common HPLC modes for analyzing this compound?

A2: Several HPLC modes can be employed:

  • Reversed-Phase (RP) HPLC with Derivatization: This is a common approach where the amino acid is reacted with a labeling agent to increase its hydrophobicity and introduce a chromophore or fluorophore for enhanced detection.[4][5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the retention and separation of polar compounds like underivatized amino acids.[6][7]

  • Chiral HPLC: This is essential for the separation of the D- and L-enantiomers of this compound. This can be achieved using chiral stationary phases (CSPs) or by pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[3][8]

Q3: What are the most common derivatizing agents for amino acid analysis?

A3: Commonly used derivatizing agents include:

  • o-Phthalaldehyde (OPA): Reacts with primary amines to form highly fluorescent isoindole derivatives.[5][9]

  • 9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives.[5]

  • 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A popular reagent that reacts with primary and secondary amines to form stable, fluorescent derivatives with minimal by-products.[10]

  • Dansyl Chloride: Forms fluorescent derivatives with primary and secondary amines.[11]

  • 2,4-Dinitrofluorobenzene (DNFB): Creates stable, UV-active derivatives.[11]

Q4: Can this compound be analyzed without derivatization?

A4: Yes, analysis of underivatized this compound is possible. HILIC is a suitable technique for retaining and separating this polar compound.[6][7] Detection can be achieved using universal detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which do not require the analyte to have a chromophore.[12][13] Mass Spectrometry (MS) is also a powerful detection method for underivatized amino acids.[7][14]

Troubleshooting Guide

Unexpected results are a common occurrence in HPLC analysis. This guide provides a systematic approach to identifying and resolving common issues encountered during the separation of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Peak Shape Issues
Peak Tailing- Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups).- Column overload.- Inappropriate mobile phase pH.- Use a high-purity, end-capped column.- Add a competing base (e.g., triethylamine) to the mobile phase.- Reduce sample concentration or injection volume.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.
Peak Fronting- Column overload.- Sample solvent stronger than the mobile phase.- Reduce sample concentration or injection volume.- Dissolve the sample in the initial mobile phase.
Split Peaks- Clogged inlet frit.- Column void or channeling.- Co-elution of an interfering compound.- Reverse-flush the column.- Replace the column if the void is significant.- Optimize the mobile phase or gradient to improve separation.
Retention Time Variability
Drifting Retention Times- Inconsistent mobile phase composition.- Column temperature fluctuations.- Column degradation.- Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a stable temperature.- Replace the column if it has exceeded its lifetime.
Sudden Retention Time Shifts- Change in mobile phase composition.- Pump malfunction (air bubbles, leaks).- Large change in ambient temperature.- Ensure correct mobile phase is being used.- Purge the pump to remove air bubbles and check for leaks.- Use a column oven.
Pressure Problems
High Backpressure- Blockage in the system (e.g., guard column, inlet frit, tubing).- Precipitated buffer in the mobile phase.- Systematically disconnect components to locate the blockage.- Reverse-flush or replace the guard/analytical column.- Ensure buffer is fully dissolved and filter the mobile phase.
Low Backpressure- Leak in the system.- Pump malfunction (faulty check valve).- Inspect all fittings for leaks.- Check pump performance and service if necessary.
Pressure Fluctuations- Air bubbles in the pump.- Faulty check valves.- Degas the mobile phase and purge the pump.- Clean or replace check valves.
Detection Issues
No Peaks or Very Small Peaks- No sample injected.- Detector issue (lamp off, incorrect wavelength).- Incomplete derivatization.- Check autosampler and injection volume.- Verify detector settings and lamp status.- Optimize derivatization reaction conditions (pH, time, temperature).
Baseline Noise or Drift- Contaminated mobile phase.- Air bubbles in the detector flow cell.- Detector lamp aging.- Use high-purity solvents and prepare fresh mobile phase.- Purge the system to remove air bubbles.- Replace the detector lamp if necessary.

Experimental Protocols

Representative Protocol for Reversed-Phase HPLC with Pre-Column Derivatization (Adapted from general amino acid analysis methods)

This protocol provides a starting point for the analysis of this compound using OPA/FMOC derivatization. Optimization will be required for specific applications.

1. Reagents and Materials:

  • This compound standard

  • Boric acid buffer (0.4 M, pH 10.2)

  • o-Phthalaldehyde (OPA) reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol (B129727), add 11.2 mL of 0.4 M boric acid buffer (pH 10.2), and 50 µL of 3-mercaptopropionic acid.

  • 9-Fluorenylmethyl chloroformate (FMOC) reagent: Dissolve 50 mg of FMOC-Cl in 20 mL of acetonitrile.

  • Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10 v/v/v)

  • HPLC grade water, acetonitrile, and methanol

2. Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound in 0.1 M HCl.

  • In an autosampler vial, mix 10 µL of the sample/standard with 70 µL of boric acid buffer.

  • Add 10 µL of OPA reagent, mix, and allow to react for 1 minute.

  • Add 10 µL of FMOC reagent, mix, and allow to react for 2 minutes.

  • Add 400 µL of Mobile Phase A to stop the reaction and dilute the sample.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase: Gradient elution as follows:

    Time (min) %B
    0 0
    1.9 0
    18.1 57
    18.6 100
    22.3 100
    23.2 0

    | 26.0 | 0 |

  • Flow Rate: 2.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm for OPA derivatives; Excitation: 266 nm, Emission: 305 nm for FMOC derivatives).

Representative Protocol for Chiral HPLC Separation (Adapted from general methods for underivatized amino acids)

This protocol provides a starting point for the enantiomeric separation of this compound.

1. Reagents and Materials:

  • DL-2-Aminopimelic acid standard

  • Mobile Phase: Methanol/Water/Formic Acid (e.g., 70:30:0.02 v/v/v)

  • HPLC grade methanol and water, and formic acid

2. Sample Preparation:

  • Dissolve the DL-2-Aminopimelic acid standard in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

3. HPLC Conditions:

  • Column: Chiral stationary phase column based on a macrocyclic glycopeptide (e.g., Teicoplanin-based CSP, 4.6 x 250 mm, 5 µm)[2]

  • Mobile Phase: Isocratic elution with Methanol/Water/Formic Acid (70:30:0.02 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV detector at 210 nm or a universal detector (CAD/ELSD).

Visualizations

HPLC_Method_Development_Workflow cluster_0 Method Development cluster_1 Considerations for this compound Define\nObjective Define Objective Select\nColumn Select Column Define\nObjective->Select\nColumn Separation Mode Optimize\nMobile Phase Optimize Mobile Phase Select\nColumn->Optimize\nMobile Phase Stationary Phase Optimize\nDetection Optimize Detection Optimize\nMobile Phase->Optimize\nDetection Composition, pH Method\nValidation Method Validation Optimize\nDetection->Method\nValidation Wavelength, etc. Polarity High Polarity Polarity->Select\nColumn HILIC or RP Chirality Chiral Center Chirality->Select\nColumn Chiral SP Detection No Chromophore Detection->Optimize\nDetection Derivatization or Universal Detector

Caption: Workflow for HPLC method development for this compound.

HPLC_Troubleshooting_Tree cluster_Peak Peak Shape Troubleshooting cluster_RT Retention Time Troubleshooting cluster_Pressure Pressure Troubleshooting Problem\nObserved Problem Observed Peak Shape\nIssue Peak Shape Issue Problem\nObserved->Peak Shape\nIssue e.g., Tailing Retention Time\nShift Retention Time Shift Problem\nObserved->Retention Time\nShift e.g., Drift Pressure\nProblem Pressure Problem Problem\nObserved->Pressure\nProblem e.g., High Check Sample\nConcentration Check Sample Concentration Peak Shape\nIssue->Check Sample\nConcentration Check Mobile\nPhase pH Check Mobile Phase pH Peak Shape\nIssue->Check Mobile\nPhase pH Check Column\nHealth Check Column Health Peak Shape\nIssue->Check Column\nHealth Check Mobile\nPhase Prep Check Mobile Phase Prep Retention Time\nShift->Check Mobile\nPhase Prep Check Pump\nPerformance Check Pump Performance Retention Time\nShift->Check Pump\nPerformance Check Column\nTemperature Check Column Temperature Retention Time\nShift->Check Column\nTemperature Check for\nLeaks Check for Leaks Pressure\nProblem->Check for\nLeaks Check for\nBlockages Check for Blockages Pressure\nProblem->Check for\nBlockages Check Pump\nSeals Check Pump Seals Pressure\nProblem->Check Pump\nSeals Solution Solution Check Sample\nConcentration->Solution Check Mobile\nPhase Prep->Solution Check for\nLeaks->Solution

Caption: Decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Overcoming Poor Solubility of 2-Aminopimelic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 2-aminopimelic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives showing poor solubility in aqueous solutions?

A1: this compound and its derivatives are zwitterionic molecules, containing both a basic amino group and two acidic carboxylic acid groups. Their solubility in water is often limited, especially at or near their isoelectric point (pI), where the net charge of the molecule is zero. At the pI, intermolecular electrostatic attractions are maximized, leading to aggregation and precipitation. The overall polarity of the derivative, influenced by its side chains, also plays a significant role.

Q2: How does pH affect the solubility of these compounds?

A2: pH is a critical factor influencing the solubility of this compound derivatives. By adjusting the pH of the solution, you can alter the ionization state of the amino and carboxylic acid groups.

  • In acidic conditions (pH < pI): The amino group is protonated (-NH3+), and the carboxylic acid groups are more likely to be in their protonated form (-COOH). The net positive charge generally leads to increased solubility in polar solvents like water.

  • In basic conditions (pH > pI): The carboxylic acid groups are deprotonated (-COO-), and the amino group is in its neutral form (-NH2). The net negative charge also typically enhances solubility in aqueous solutions.

Q3: What are the best starting solvents for dissolving this compound derivatives?

A3: For initial solubilization, it is recommended to start with polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). These solvents can typically dissolve a wide range of organic molecules. For aqueous buffers, adjusting the pH to be at least 2 units away from the compound's pI is a good starting point.

Q4: Can I use co-solvents to improve the solubility of my this compound derivative in an aqueous buffer?

A4: Yes, using a co-solvent can be an effective strategy. After dissolving your compound in a water-miscible organic solvent like DMSO or ethanol, you can slowly add this stock solution to your aqueous buffer while vortexing. It is crucial to keep the final concentration of the organic solvent in your aqueous solution low (typically <1%) to avoid potential interference with your experiment.

Q5: Are there any other methods to enhance the solubility of these derivatives?

A5: Other than pH adjustment and the use of co-solvents, you can consider the following:

  • Salt formation: Converting the derivative into a salt (e.g., by reacting it with a suitable acid or base) can significantly improve its aqueous solubility.

  • Use of surfactants: Low concentrations of non-ionic surfactants can help to keep hydrophobic compounds in solution.

  • Sonication: Applying ultrasonic energy can help to break down aggregates and facilitate dissolution.

  • Gentle heating: For some compounds, gentle warming can increase the rate of dissolution. However, be cautious as this may degrade thermally sensitive derivatives.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound precipitates immediately upon addition to aqueous buffer. The compound is not sufficiently ionized at the buffer's pH. The buffer is at or near the compound's isoelectric point (pI).1. Adjust the pH of the buffer to be at least 2 units above or below the predicted pI of the derivative. 2. Prepare a stock solution in DMSO or DMF and add it dropwise to the stirring aqueous buffer.
A clear solution is formed initially, but precipitation occurs over time. The compound is supersaturated in the solution. The solution may be unstable at that concentration and temperature.1. Try preparing a more dilute solution. 2. Store the solution at a different temperature (e.g., room temperature instead of 4°C if precipitation occurs in the cold). 3. Add a small amount of a co-solvent (e.g., ethanol) to the final solution to improve stability.
The compound will not dissolve in common organic solvents like DMSO or DMF. The derivative may have a highly crystalline structure or strong intermolecular hydrogen bonding.1. Try gentle heating (be mindful of compound stability). 2. Use sonication to aid dissolution. 3. Consider alternative solvents such as N-methyl-2-pyrrolidone (NMP).
The solubility of the derivative is inconsistent between batches. There may be variations in the purity or polymorphic form of the compound from different synthesis batches.1. Characterize each batch for purity and solid-state properties (e.g., by XRPD). 2. Standardize the dissolution protocol and use it consistently for all batches.

Quantitative Solubility Data

The following table provides approximate solubility data for dicarboxylic amino acids, using DL-2-aminoadipic acid as a representative example due to the limited availability of specific quantitative data for this compound. These values should be used as a general guideline.

Solvent/ConditionApproximate SolubilityNotes
Water (at pI)~2.2 mg/mLSolubility is lowest at the isoelectric point.
1 M HCl~50 mg/mLProtonation of the amino group in acidic conditions significantly increases solubility.[1]
1 M NaOHHighDeprotonation of the carboxylic acid groups in basic conditions leads to high solubility.
DMSOGenerally highA good initial solvent for creating stock solutions.
EthanolLow to moderateCan be used as a co-solvent.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution using pH Adjustment
  • Determine the Isoelectric Point (pI): If the pI of your this compound derivative is unknown, it can be estimated using cheminformatics software.

  • Weigh the Compound: Accurately weigh the desired amount of the compound.

  • Initial Suspension: Add a small amount of purified water to the compound to create a slurry.

  • pH Adjustment:

    • For acidic stock solution: Slowly add 1 M HCl dropwise while stirring until the compound is fully dissolved.

    • For basic stock solution: Slowly add 1 M NaOH dropwise while stirring until the compound is fully dissolved.

  • Final Volume and Concentration: Adjust the final volume with purified water to achieve the desired concentration.

  • Sterilization (if required): Filter-sterilize the solution using a 0.22 µm syringe filter.

Protocol 2: Preparation of a Stock Solution in an Organic Solvent for Dilution in Aqueous Buffer
  • Select an Organic Solvent: Choose a water-miscible organic solvent in which your compound is highly soluble, such as DMSO or DMF.

  • Dissolve the Compound: Add the appropriate volume of the organic solvent to your accurately weighed compound.

  • Ensure Complete Dissolution: Vortex or sonicate the mixture until the compound is completely dissolved. This will be your high-concentration stock solution.

  • Dilution into Aqueous Buffer:

    • Pipette the desired volume of your aqueous buffer into a tube.

    • While vortexing the buffer, add the required volume of the organic stock solution dropwise.

    • Ensure the final concentration of the organic solvent is minimal (ideally ≤1%).

Visualizations

experimental_workflow cluster_prep Preparation of Stock Solution cluster_dilution Dilution in Aqueous Buffer start Start weigh Weigh Compound start->weigh choose_solvent Choose Solvent weigh->choose_solvent dissolve Dissolve choose_solvent->dissolve stock_solution Stock Solution Ready dissolve->stock_solution add_stock Add Stock to Buffer stock_solution->add_stock prepare_buffer Prepare Aqueous Buffer prepare_buffer->add_stock check_solubility Check for Precipitation add_stock->check_solubility final_solution Final Solution Ready check_solubility->final_solution No Precipitation troubleshoot Troubleshoot (Adjust pH, Co-solvent %) check_solubility->troubleshoot Precipitation Occurs troubleshoot->add_stock

Caption: Experimental workflow for preparing solutions of this compound derivatives.

troubleshooting_logic start Compound Fails to Dissolve check_solvent Is the solvent appropriate? start->check_solvent check_ph Is the pH optimal? check_solvent->check_ph Yes use_organic Try DMSO or DMF check_solvent->use_organic No adjust_ph Adjust pH away from pI (add acid or base) check_ph->adjust_ph No use_energy Apply Sonication or Gentle Heat check_ph->use_energy Yes use_organic->check_ph adjust_ph->use_energy success Solubilized adjust_ph->success consider_salt Consider Salt Formation use_energy->consider_salt use_energy->success consider_salt->success

Caption: Logical relationship diagram for troubleshooting solubility issues.

References

troubleshooting low antibacterial activity of 2-Aminopimelic acid peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the experimental evaluation of 2-Aminopimelic acid (A2P) peptides, particularly focusing on resolving low or inconsistent antibacterial activity.

Frequently Asked Questions (FAQs)

Q1: What are this compound (A2P) peptides and what is their mechanism of action?

A1: this compound (A2P) is an analogue of tetrahydrodipicolinic acid. By itself, A2P is devoid of antibacterial activity because it cannot efficiently enter bacterial cells.[1] However, when incorporated into short peptides (di- or tripeptides), it can be actively transported into the bacterial cytoplasm via specific peptide transport systems.[1][2][3] Once inside, intracellular peptidases are presumed to cleave the peptide bonds, releasing A2P.[1] The released A2P acts as an inhibitor of the diaminopimelic acid (DAP) biosynthesis pathway, which is essential for building the peptidoglycan cell wall in most bacteria.[1][4] Inhibition of this pathway disrupts cell wall integrity, leading to an antibacterial effect.

Q2: Why is my synthesized A2P peptide showing low or no antibacterial activity?

A2: Low activity of A2P peptides can stem from several factors. The primary reasons include:

  • Poor uptake into the bacterial cell: The peptide may not be recognized by the specific transport systems of the target bacterium.[5]

  • Peptide synthesis issues: The final product may be impure, contain deletion sequences, or have undergone side reactions like racemization, reducing the concentration of the active compound.[6][7][8]

  • Suboptimal assay conditions: The composition of the growth medium (e.g., high salt concentration) or other experimental parameters can inhibit peptide activity.[9][10][11]

  • Peptide instability: The peptide may be susceptible to degradation by proteases present in the experimental medium.[12][13]

  • Bacterial resistance: The target bacteria may possess mechanisms to resist the peptide's action, such as efflux pumps that remove the peptide from the cell.[14][15]

Q3: How can I confirm that the low activity is due to poor bacterial uptake?

A3: You can investigate peptide uptake through several methods. A common approach is a competition assay, where you test if known substrates of peptide transporters can antagonize your A2P peptide's activity. Another powerful method is to use a fluorescently labeled version of your peptide and measure its internalization using techniques like flow cytometry or fluorescence microscopy.[16][17][18] Comparing the fluorescence of cells treated with the labeled peptide in the presence and absence of a quencher like trypan blue can distinguish between surface-bound and internalized peptides.[16][18]

Q4: Can the antibacterial activity of my A2P peptide be reversed?

A4: Yes. If the peptide is functioning as expected, its antibacterial activity should be reversible by the addition of diaminopimelic acid (DAP) or a DAP-containing peptide to the growth medium.[1] This rescue effect serves as strong evidence that the peptide's mechanism of action is indeed the inhibition of the DAP biosynthesis pathway.

Troubleshooting Low Antibacterial Activity

This section provides a systematic, question-based guide to diagnosing and solving common experimental problems.

Logical Troubleshooting Workflow

Here is a logical workflow to follow when troubleshooting low antibacterial activity.

G start Start: Low Antibacterial Activity peptide_check 1. Verify Peptide Integrity (Purity, Sequence, Concentration) start->peptide_check assay_check 2. Review Assay Conditions (Media, pH, Inoculum) peptide_check->assay_check Peptide OK synthesis_issue Problem: Synthesis/Purity Issue Solution: Re-synthesize, Re-purify (HPLC), Confirm mass (MS) peptide_check->synthesis_issue Issue Found uptake_check 3. Assess Peptide Uptake (Competition/Fluorescence Assay) assay_check->uptake_check Assay OK assay_issue Problem: Inhibitory Assay Conditions Solution: Modify media (low salt), Check pH, Standardize inoculum assay_check->assay_issue Issue Found stability_check 4. Evaluate Peptide Stability (Protease Degradation Assay) uptake_check->stability_check Uptake OK uptake_issue Problem: Poor Bacterial Uptake Solution: Modify peptide sequence, Test different bacterial strains uptake_check->uptake_issue Issue Found stability_issue Problem: Peptide Degradation Solution: Incorporate D-amino acids, Modify termini (amidation) stability_check->stability_issue Issue Found success Activity Restored stability_check->success Stability OK synthesis_issue->start Re-test assay_issue->start Re-test uptake_issue->start Re-design & Re-test stability_issue->start Re-design & Re-test

Caption: Troubleshooting workflow for low A2P peptide activity.

Category 1: Peptide Synthesis, Purification & Characterization

Q: My final peptide yield is very low, or I see multiple peaks on HPLC. What could be wrong? A: This points to issues during solid-phase peptide synthesis (SPPS).

  • Incomplete Reactions: Inefficient coupling or deprotection steps can lead to truncated or deletion sequences. This is common with certain amino acids (e.g., arginine) or when peptide aggregation occurs on the resin.[19][20][21]

    • Troubleshooting:

      • Use a qualitative test (like the Kaiser test) to monitor the completion of each coupling step.[19]

      • For difficult couplings, consider "double coupling" (repeating the coupling step) or increasing reaction times and reagent concentrations.[19][20]

      • To disrupt aggregation, use specialized solvents or incorporate backbone-protecting groups like Hmb or Dmb.[8][21]

  • Side Reactions: Amino acid side chains can undergo unwanted reactions, such as aspartimide formation (Asp-Gly/Ser/Ala sequences) or diketopiperazine formation at the dipeptide stage, especially with proline.[6][8][22]

    • Troubleshooting:

      • For Asp-containing peptides, add HOBt to the piperidine (B6355638) deprotection solution to reduce aspartimide formation.[8]

      • When Proline is one of the first two amino acids, use 2-chlorotrityl chloride resin to sterically hinder diketopiperazine formation.[8]

  • Cleavage & Precipitation Problems: The peptide may not be fully cleaved from the resin or may not precipitate efficiently in cold ether.[23]

    • Troubleshooting:

      • Ensure your cleavage cocktail (e.g., TFA/TIPS/Water) is fresh and appropriate for your peptide's protecting groups.

      • If no precipitate forms, try concentrating the TFA solution under a stream of nitrogen before adding cold ether.[23]

Action: Always confirm the identity and purity of your final peptide product using Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). An inaccurate peptide concentration will directly affect MIC values.

Category 2: Antibacterial Assay (MIC) Conditions

Q: My MIC results are inconsistent or much higher than expected from literature. A: The conditions of your Minimum Inhibitory Concentration (MIC) assay are critical. Cationic peptides are particularly sensitive to assay components.[11]

  • Media Composition: Standard media like Mueller-Hinton Broth (MHB) can contain high concentrations of divalent cations (Mg²⁺, Ca²⁺) and salts that interfere with the initial electrostatic interaction of cationic peptides with the bacterial membrane, leading to artificially high MIC values.[10][11]

    • Troubleshooting:

      • Test activity in a low-salt medium or buffer (e.g., 10 mM Tris, pH 7.4 + 25 mM NaCl).[10]

      • Compare results between standard MHB and other media like RPMI-1640, which has shown to yield lower MICs for some peptides.[10]

      • Be aware that some media can have the opposite effect; for instance, activity against S. aureus was enhanced in a synthetic wound fluid medium.[9]

  • Peptide Handling: Peptides can stick to plastic surfaces, reducing the effective concentration in the assay well.

    • Troubleshooting:

      • Use low-binding polypropylene (B1209903) plates for serial dilutions and the final assay.[24]

      • Prepare peptide stock and dilutions in a slightly acidic solution containing a carrier protein (e.g., 0.01% acetic acid with 0.2% BSA) to prevent loss.[24]

Data Presentation: Impact of Assay Media on Peptide Activity
ParameterStandard MHBLow-Salt Buffer (e.g., Tris)RPMI-1640Synthetic Media (e.g., SWF)
Typical Salt/Ion Content HighLowModerateVariable, mimics in vivo
Expected Impact on A2P Peptides Potential for activity inhibition (higher MICs)[10][11]Often shows enhanced activity (lower MICs)[10]May enhance activity for some bacteria[10]Highly dependent on bacteria and media composition[9]
Best Use Case Standardized comparison (CLSI/EUCAST)Mechanistic studies, initial screeningAlternative when MHB is inhibitorySimulating in vivo conditions
Category 3: Peptide Stability

Q: Could my peptide be degrading during the 18-24 hour MIC assay? A: Yes, peptides are susceptible to degradation by proteases, which can be secreted by the bacteria or present in complex media.

  • Proteolytic Degradation: Standard L-amino acid peptides can be rapidly cleaved by proteases like trypsin or chymotrypsin.[13]

    • Troubleshooting:

      • Perform a protease stability assay (see protocols below) to assess the peptide's half-life in the presence of relevant proteases.

      • To increase stability, synthesize an analogue of your peptide using D-amino acids at protease cleavage sites (e.g., replacing L-Arg with D-Arg) or create a full D-enantiomer.[12][13]

      • Modify the peptide termini (N-terminal acetylation or C-terminal amidation) to block exopeptidase activity.[12]

Key Experimental Protocols

Protocol 1: Modified Broth Microdilution MIC Assay

This protocol is adapted for cationic antimicrobial peptides to minimize interference from assay components.

Objective: To determine the minimum concentration of an A2P peptide that inhibits visible bacterial growth.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis p1 Prepare Peptide Stock (in 0.02% Acetic Acid) p2 Prepare Serial Dilutions (in 0.01% AA, 0.2% BSA) p1->p2 a2 Add 10µL of 10x Peptide Dilutions to Wells p2->a2 p3 Grow Bacteria to Log Phase (OD600 ~0.5) p4 Dilute Bacteria to ~1x10^6 CFU/mL in Assay Medium p3->p4 a1 Add 90µL Bacteria to Polypropylene 96-well Plate p4->a1 a1->a2 a3 Incubate at 37°C for 18-24 hours a2->a3 an1 Read OD600 or Visually Inspect for Growth a3->an1 an2 Determine MIC: Lowest concentration with no visible growth an1->an2

Caption: Experimental workflow for a modified MIC assay.

Materials:

  • A2P peptide

  • Sterile 0.02% acetic acid

  • Sterile 0.01% acetic acid with 0.2% (w/v) Bovine Serum Albumin (BSA)

  • Bacterial strain of interest

  • Appropriate assay medium (e.g., Cation-adjusted MHB, low-salt buffer)

  • Sterile 96-well polypropylene microtiter plates

  • Spectrophotometer (plate reader)

Methodology:

  • Peptide Preparation: Dissolve the peptide stock in sterile water to 20x the highest desired concentration. Dilute 1:1 with 0.02% acetic acid / 0.4% BSA to get a 10x stock. Perform serial 2-fold dilutions in 0.01% acetic acid / 0.2% BSA.[24]

  • Bacterial Inoculum: Culture bacteria overnight. Dilute into fresh assay medium and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

  • Inoculum Standardization: Dilute the mid-log culture in the chosen assay medium to a final concentration of approximately 1 x 10⁶ CFU/mL. Add 90 µL of this suspension to each well of the 96-well plate.

  • Assay: Add 10 µL of each 10x peptide dilution to the corresponding wells, resulting in a final bacterial concentration of ~5 x 10⁵ CFU/mL. Include a positive control (bacteria only) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: Determine the MIC as the lowest peptide concentration that completely inhibits visible growth, assessed either visually or by reading the optical density at 600 nm.

Protocol 2: Peptide Uptake Assay using Flow Cytometry

Objective: To quantify the internalization of a fluorescently labeled A2P peptide into bacterial cells.

Methodology: [16][17]

  • Preparation: Synthesize or procure a fluorescently labeled version of the A2P peptide (e.g., FITC-labeled). Grow and prepare bacteria as for the MIC assay, resuspending them in a suitable buffer (e.g., PBS) to ~1 x 10⁷ CFU/mL.

  • Incubation: Add the labeled peptide to the bacterial suspension at a sub-MIC concentration. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Quenching (Optional but Recommended): To distinguish internalized from surface-bound peptide, split the sample. To one tube, add trypan blue (final concentration ~1 mg/mL), which quenches the fluorescence of external peptides.[16][18]

  • Washing: Wash the cells three times with cold buffer to remove unbound peptide.

  • Analysis: Resuspend the final cell pellet in buffer and analyze using a flow cytometer. A significant increase in mean fluorescence intensity (MFI) in the sample without trypan blue compared to the control (untreated cells) indicates peptide association. A high MFI in the trypan blue-treated sample confirms internalization.[16]

Protocol 3: Protease Stability Assay

Objective: To assess the stability of the A2P peptide against enzymatic degradation.

Methodology: [13][25]

  • Reaction Setup: Dissolve the peptide in a relevant buffer (e.g., Tris buffer, pH 7.6) to a final concentration of 1 mg/mL. Add a protease solution (e.g., trypsin, chymotrypsin, or proteinase K) to a final concentration (e.g., 0.1 mg/mL).

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction and immediately stop the enzymatic activity by adding 1% trifluoroacetic acid (TFA) or by heat inactivation.[26]

  • Analysis: Analyze the aliquots by reverse-phase HPLC. Compare the peak area of the intact peptide at each time point to the T=0 sample.

  • Calculation: Plot the percentage of remaining intact peptide versus time to determine the peptide's stability and half-life under these conditions. An alternative is to test the residual antimicrobial activity of the treated peptide against a sensitive bacterial strain.[13]

References

Technical Support Center: Protocol Refinement for 2-Aminopimelic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Aminopimelic acid derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is derivatization necessary for its analysis?

A1: this compound is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids found in proteins.[1] Derivatization is a crucial step for its analysis, particularly for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). This is because this compound, like other amino acids, is a polar and zwitterionic molecule, making it non-volatile and thus unsuitable for direct GC analysis.[2][3] For HPLC, derivatization enhances detection by attaching a chromophore or fluorophore to the molecule, as amino acids generally lack strong UV absorption or fluorescence.[4][5]

Q2: Which derivatization reagents are suitable for this compound analysis?

A2: Several reagents can be used, depending on the analytical method:

  • For HPLC analysis with UV or fluorescence detection:

    • o-Phthalaldehyde (B127526) (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. The reaction is rapid at room temperature.[4][6]

    • 9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives.[4][6]

    • Dansyl Chloride: Reacts with primary and secondary amino groups to produce highly fluorescent derivatives.[4]

    • 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): A pre-column derivatization reagent that reacts with both primary and secondary amines to form stable, fluorescent derivatives.[4][7]

    • 2,4-Dinitrofluorobenzene (DNFB): Reacts with primary and secondary amino acids to form stable derivatives with strong UV absorbance.[4]

  • For GC-MS analysis:

    • Silylation Reagents (e.g., MSTFA, BSTFA): These reagents replace active hydrogens on the amino and carboxyl groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, increasing volatility and thermal stability.[3][8][9] MTBSTFA derivatives are known to be more stable and less moisture-sensitive.[3]

    • Alkyl Chloroformates (e.g., Ethyl Chloroformate - ECF): This is a rapid derivatization method for GC analysis of amino acids.

Q3: How does the dicarboxylic nature of this compound affect derivatization?

A3: The presence of two carboxylic acid groups in this compound means that for GC analysis, both carboxyl groups and the amino group need to be derivatized to achieve sufficient volatility. This may require a two-step derivatization process, for instance, esterification of the carboxyl groups followed by acylation of the amino group.[10][11] For HPLC, derivatization primarily targets the amino group for detection purposes.

Q4: Are there methods for chiral separation of this compound derivatives?

A4: Yes, the chiral separation of amino acids is important in many biological contexts.[2] This can be achieved by using chiral derivatizing agents to form diastereomers that can be separated on a standard achiral column, or by using a chiral stationary phase (CSP) column to separate the enantiomeric derivatives.[2][12][13][14]

Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization of this compound.

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Incomplete Reaction Ensure optimal reaction conditions (temperature, time, pH). For example, FMOC derivatization is often performed under alkaline conditions (pH 9).[15] For silylation reactions, heating at 60-70°C for 30-60 minutes is a common starting point.[8]
Insufficient Reagent Use a sufficient molar excess of the derivatizing reagent. For AQC derivatization, a 4-6x molar excess is recommended for complete derivatization.[7]
Presence of Water/Moisture For moisture-sensitive reagents like silylating agents, ensure all glassware is dry and use anhydrous solvents.[3] Evaporate the sample to dryness before adding the derivatization reagent.
Incorrect pH The pH of the reaction mixture is critical for many derivatization reactions. For instance, AQC derivatization requires a pH range of 8.2 to 10.1 for complete reaction.[16] Adjust the pH of your sample or use a suitable buffer as specified in the protocol.
Sample Matrix Effects Co-existing components in the sample can interfere with the derivatization reaction. Consider a sample cleanup step (e.g., solid-phase extraction) prior to derivatization.
Issue 2: Multiple or Unexpected Peaks in the Chromatogram
Potential Cause Recommended Solution
Incomplete Derivatization This can lead to the presence of both the derivatized and underivatized analyte. Optimize reaction conditions as described in Issue 1.
Side Reactions/By-products Excess derivatizing reagent or its hydrolysis products can result in extra peaks. For example, the hydrolysis of FMOC-Cl can cause interference.[4] Use a reagent scavenger after the reaction (e.g., adding an amine to quench excess FMOC-Cl) or optimize the amount of reagent used.
Derivative Instability Some derivatives, like those from OPA, can be unstable.[4] Analyze the samples promptly after derivatization or use a more stable derivatizing agent if possible. Storing derivatives at low temperatures (e.g., 4°C) in the dark can improve stability.[4]
Isomer Formation For chiral molecules, derivatization can sometimes lead to the formation of diastereomers if the reagent itself is chiral, or if racemization occurs. Use appropriate chiral separation techniques if necessary.
Ghost Peaks Contamination from previous injections or septum bleed can cause ghost peaks.[8] Ensure proper cleaning of the injection port and use high-quality, low-bleed septa.[8]
Issue 3: Poor Peak Shape (Tailing or Fronting)
Potential Cause Recommended Solution
Column Overload Injecting too concentrated a sample can lead to peak fronting. Dilute the sample before injection.
Secondary Interactions The analyte may be interacting with active sites on the column. For GC, ensure complete derivatization to block all active hydrogens. For HPLC, adjust the mobile phase pH or ionic strength.
Column Degradation The column may be deteriorating. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.
Inappropriate Mobile Phase/GC Conditions Optimize the mobile phase composition and gradient (for HPLC) or the temperature program (for GC) to improve peak shape.

Experimental Protocols

Protocol 1: General Pre-column Derivatization for HPLC with OPA/FMOC

This protocol is a general guideline and may need optimization for this compound.

  • Sample Preparation: Ensure the sample is free of particulate matter and dissolved in a suitable solvent. If the sample is acidic, neutralization may be required.[7]

  • Reagent Preparation:

    • Borate (B1201080) Buffer: Prepare a 0.4 M borate buffer and adjust the pH to 10.2.

    • OPA Reagent: Dissolve o-phthalaldehyde in the borate buffer containing a thiol like 3-mercaptopropionic acid.

    • FMOC Reagent: Dissolve 9-fluorenylmethyl chloroformate in acetonitrile.

  • Derivatization:

    • To your sample, add the OPA reagent and allow it to react for a specified time (typically 1-2 minutes) at room temperature. This derivatizes the primary amino group.

    • Next, add the FMOC reagent to derivatize any secondary amines (though this compound is a primary amine).

  • Analysis: Inject the derivatized sample into the HPLC system equipped with a fluorescence detector.

Note: The reaction times and reagent concentrations should be optimized for your specific application.

Protocol 2: General Silylation for GC-MS Analysis

This protocol is a general guideline for derivatization with a silylating agent like MTBSTFA.

  • Sample Preparation: The sample must be completely dry, as silylating reagents are moisture-sensitive.[3] Lyophilize or evaporate the sample under a stream of nitrogen.

  • Reagent Addition: Add an anhydrous solvent (e.g., pyridine (B92270) or acetonitrile) to dissolve the dried sample, followed by the silylating reagent (e.g., MTBSTFA).[3]

  • Reaction: Tightly cap the reaction vial and heat at a specified temperature (e.g., 70-100°C) for a defined period (e.g., 30-60 minutes).[3][8]

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.

Visualizations

Experimental Workflow

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample This compound Sample Cleanup Sample Cleanup (Optional) Sample->Cleanup Drying Drying (for GC) Cleanup->Drying Reagent Add Derivatization Reagent Drying->Reagent Reaction Incubate (Heat/Time) Reagent->Reaction Quench Quench Reaction (Optional) Reaction->Quench Injection Inject into HPLC/GC-MS Quench->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/Fluorescence/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Troubleshooting_Tree Start Start Troubleshooting: Low/No Product CheckConditions Check Reaction Conditions (Temp, Time, pH) Start->CheckConditions ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK OptimizeConditions Optimize Conditions: Increase Temp/Time, Adjust pH ConditionsOK->OptimizeConditions No CheckReagent Check Reagent Amount and Quality ConditionsOK->CheckReagent Yes OptimizeConditions->CheckReagent Success Problem Resolved OptimizeConditions->Success Re-run ReagentOK Sufficient Excess & Fresh? CheckReagent->ReagentOK IncreaseReagent Increase Reagent Molar Excess Use Fresh Reagent ReagentOK->IncreaseReagent No CheckMoisture Moisture Sensitive Reaction? ReagentOK->CheckMoisture Yes IncreaseReagent->CheckMoisture IncreaseReagent->Success Re-run EnsureDry Ensure Anhydrous Conditions: Dry Glassware/Solvents CheckMoisture->EnsureDry Yes ConsiderMatrix Consider Matrix Effects: Run Standard in Matrix CheckMoisture->ConsiderMatrix No EnsureDry->ConsiderMatrix EnsureDry->Success Re-run Cleanup Implement Sample Cleanup Step ConsiderMatrix->Cleanup Cleanup->Success

References

Technical Support Center: Optimizing Reaction Conditions for 2-Aminopimelic Acid Tosylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the tosylation of 2-aminopimelic acid. The information is designed to help optimize reaction conditions, overcome common experimental challenges, and ensure high-yield synthesis of the desired N-tosylated product.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of tosylating this compound?

The tosylation of this compound involves the reaction of its primary amino group with p-toluenesulfonyl chloride (TsCl). This process installs a tosyl (Ts) group, which serves as a robust protecting group for the amine.[1] This protection is crucial in multi-step syntheses, such as solid-phase peptide synthesis (SPPS), as it prevents the nucleophilic amino group from participating in unwanted side reactions.[2]

Q2: What is the general reaction scheme for the N-tosylation of this compound?

The reaction involves the nucleophilic attack of the amino group of this compound on the sulfur atom of tosyl chloride, leading to the formation of a sulfonamide bond. A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.

Q3: Which functional group on this compound is expected to react with tosyl chloride?

The primary amino group (-NH2) is the most nucleophilic site on the molecule under typical tosylation conditions and will selectively react with tosyl chloride to form an N-tosylated sulfonamide. The two carboxylic acid groups are significantly less reactive under these conditions.

Q4: What are the recommended starting conditions for this reaction?

A typical procedure involves dissolving this compound in a suitable solvent system, adding a base, and then introducing tosyl chloride, often at a reduced temperature to control the reaction's exothermicity.[3] Common bases include triethylamine (B128534) (TEA), pyridine (B92270), or inorganic bases like potassium carbonate (K2CO3).[3][4] Dichloromethane (DCM), acetonitrile (B52724), or a biphasic system like water/DCM can be used as solvents.[3][4]

Q5: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction. A spot corresponding to the starting material (this compound) should gradually be replaced by a new, typically less polar spot for the N-tosylated product. Staining with ninhydrin (B49086) can be useful, as it will stain the free amine of the starting material but not the protected product.

Q6: What are the potential side reactions?

Potential side reactions include the formation of a di-tosylated product where the sulfonamide nitrogen is tosylated a second time, though this is less common. Under harsh basic conditions, the starting material could potentially decompose.[5] In some cases, particularly with benzylic alcohols, tosyl chloride can lead to chlorination instead of tosylation, although this is less likely with an amino group.[6]

Q7: How is the final product, N-tosyl-2-aminopimelic acid, typically purified?

Purification strategies depend on the properties of the product. Common methods include:

  • Acid-base workup: After the reaction, acidifying the mixture will protonate the carboxylic acid groups and precipitate the product, which can then be filtered.[5]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield a highly pure product.

  • Flash Column Chromatography: This is a general and effective method for purifying a wide range of organic compounds, including tosylated amino acids.[7]

  • Ion-Exchange Chromatography: This technique can be used to separate amino acids and their derivatives from impurities based on their charge.[8][9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the tosylation of this compound.

Problem 1: Low or no yield of the desired product.

Possible CauseSuggested Solution
Incorrect pH The nucleophilicity of the amine is pH-dependent. If the solution is too acidic (pH < 8), the amine will be protonated (-NH3+) and non-nucleophilic. If it is too basic (pH > 10), the starting material may degrade.[5] Adjust the pH to a range of 9-9.5 using a suitable base like potassium hydroxide (B78521) or potassium carbonate for optimal results.[5]
Presence of Water Tosyl chloride can be hydrolyzed by water, which consumes the reagent and reduces the yield. Ensure all glassware is dry and use anhydrous solvents.[5]
Inactive Reagents Tosyl chloride can degrade over time. Use a fresh bottle or verify the purity of your existing stock. Ensure the base has not been contaminated.
Suboptimal Temperature While initial addition is often done at 0°C to control the reaction, some reactions may require heating or refluxing to proceed to completion.[3][5] Monitor the reaction by TLC to determine the optimal temperature profile.

Problem 2: Multiple products observed on TLC plate.

Possible CauseSuggested Solution
Over-reaction Using a large excess of tosyl chloride or base can sometimes lead to side reactions. Try reducing the equivalents of tosyl chloride to 1.1-1.2 equivalents relative to the amino acid.
Polymerization In some cases, intermolecular reactions can lead to polymeric material, especially with prolonged heating.[4] This can appear as a smear on the TLC plate. Attempt the reaction at a lower temperature or for a shorter duration.
Starting Material Degradation As mentioned, excessively basic conditions can cause the starting material to decompose.[5] Ensure the pH does not exceed ~10.

Problem 3: Difficulty in purifying the product.

Possible CauseSuggested Solution
Product is highly polar The two free carboxylic acid groups make the product highly polar and potentially water-soluble. During workup, ensure the aqueous layer is thoroughly extracted. Acidifying the solution to a pH of ~2-3 should fully protonate the carboxylates, reducing water solubility and aiding precipitation or extraction into an organic solvent like ethyl acetate (B1210297).
Co-elution of impurities If impurities co-elute with the product during column chromatography, try a different solvent system (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol) or a different purification technique like recrystallization.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions

The following table presents plausible outcomes for the N-tosylation of this compound under various conditions, based on general principles of tosylation reactions.[3][4]

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Purity Notes
1Triethylamine (2.5)DCM0 to RT12~65%Minor impurities observed.
2Pyridine (solvent)Pyridine0 to RT12~70%Clean reaction, but pyridine is difficult to remove.
3K₂CO₃ (4.0)AcetonitrileRT6~85%Clean and smooth reaction.[4]
4KOH (excess)Water/DCMRT0.5~90%Fast reaction, good for less hindered substrates.[4]

Experimental Protocols

Protocol: General Procedure for N-Tosylation of this compound using K₂CO₃

This protocol is adapted from established methods for the tosylation of amino alcohols and is expected to be effective for this compound.[4]

Materials:

  • This compound (1.0 mmol)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (4.0 mmol)

  • Acetonitrile (5 mL)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol) and potassium carbonate (4.0 mmol).

  • Add acetonitrile (5 mL) and stir the suspension vigorously at room temperature.

  • Add p-toluenesulfonyl chloride (1.2 mmol) portion-wise to the stirred mixture.

  • Allow the reaction to stir at room temperature for 6-12 hours. Monitor the reaction's progress by TLC (e.g., using a 10% Methanol in DCM eluent).

  • Once the starting material is consumed, filter off the inorganic salts and wash the solid with a small amount of acetonitrile.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and water.

  • Carefully acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-tosyl-2-aminopimelic acid.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

Visualizations

experimental_workflow setup 1. Reaction Setup (Substrate, Base, Solvent) reagent_add 2. Add Tosyl Chloride (Portion-wise at 0°C to RT) setup->reagent_add monitor 3. Monitor Reaction (TLC) reagent_add->monitor workup 4. Aqueous Workup (Acidify, Extract) monitor->workup Reaction Complete purify 5. Purification (Chromatography or Recrystallization) workup->purify characterize 6. Characterization (NMR, MS, IR) purify->characterize

Caption: General experimental workflow for the tosylation of this compound.

troubleshooting_flowchart start Start Experiment check_yield Low Yield? start->check_yield good_yield SUCCESS: Proceed to Purification check_yield->good_yield No check_sm Starting Material (SM) Consumed? check_yield->check_sm Yes cause_ph Cause: Incorrect pH Solution: Adjust pH to 9-9.5 check_sm->cause_ph No cause_temp Cause: Low Temperature Solution: Increase Temperature check_sm->cause_temp No check_side_products Multiple Spots on TLC? check_sm->check_side_products Yes cause_workup Cause: Workup Loss Solution: Re-extract aqueous layer check_side_products->cause_workup No cause_side_reactions Cause: Side Reactions Solution: Adjust Stoichiometry check_side_products->cause_side_reactions Yes

Caption: Troubleshooting flowchart for diagnosing low-yield tosylation reactions.

References

how to improve the stability of 2-Aminopimelic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Aminopimelic Acid. This guide provides detailed information, troubleshooting advice, and protocols to help researchers, scientists, and drug development professionals improve the stability of this compound in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A: this compound is a non-proteinogenic, alpha-amino dicarboxylic acid.[1] Like many small biomolecules, its stability in solution is crucial for obtaining reliable and reproducible experimental results. Degradation can lead to a loss of compound concentration, formation of impurities that may interfere with assays, and a decrease in biological activity, ultimately compromising the validity of research findings.

Q2: What are the primary factors that can affect the stability of this compound in solution?

A: While specific data for this compound is limited, based on general principles of amino acid chemistry, the following factors are critical:

  • pH: The pH of the solution affects the ionization state of the amino and carboxyl groups, which can influence solubility and susceptibility to degradation. Extreme pH values can accelerate degradation.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including degradation pathways like oxidation and intramolecular cyclization (lactam formation).[2]

  • Oxygen and Oxidizing Agents: The amino group can be susceptible to oxidation. The presence of dissolved oxygen or other oxidizing agents can lead to degradation.

  • Light: Exposure to UV light can induce photochemical degradation in some amino acids.

  • Presence of Metal Ions: Metal ions can catalyze various degradation reactions in solutions of organic molecules.[3]

Q3: What are the visible signs of this compound degradation?

A: Degradation may be indicated by:

  • A change in the color of the solution (e.g., yellowing, which often suggests oxidation).

  • Formation of a precipitate, which could be an insoluble degradation product or the result of a change in solubility.

  • A noticeable change in the solution's pH over time.

  • Inconsistent or lower-than-expected results in biological or chemical assays.

Q4: How should stock solutions of this compound be prepared and stored?

A: For optimal stability, stock solutions should be prepared using a suitable buffer at a slightly acidic to neutral pH. It is recommended to store solutions at low temperatures, such as 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage, to slow down potential degradation reactions.[4] Aliquoting the stock solution before freezing can help avoid repeated freeze-thaw cycles, which can degrade some amino acids.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound solutions.

Problem Potential Cause Recommended Solution
Solution turns yellow over time. Oxidation: The amino group may be oxidizing, a common issue for many amino acids. This can be accelerated by exposure to air (oxygen), light, or the presence of metal ion contaminants.1. De-gas your solvent: Before dissolving the compound, bubble an inert gas like nitrogen or argon through the solvent to remove dissolved oxygen.2. Use antioxidants: Consider adding a small amount of an antioxidant (e.g., 0.1 mM EDTA to chelate metal ions, or 0.1% (w/v) ascorbic acid).3. Protect from light: Store solutions in amber vials or wrap containers in aluminum foil.
A precipitate forms in the solution. Poor Solubility: The compound may be precipitating due to its concentration exceeding its solubility at the solution's pH and temperature.Degradation Product: The precipitate could be an insoluble product of a chemical degradation reaction.1. Adjust pH: this compound has two carboxylic acid groups and one amino group. Its solubility is lowest at its isoelectric point (pI). Adjusting the pH away from the pI will increase solubility. Prepare solutions in a suitable buffer (e.g., phosphate (B84403) or citrate (B86180) buffer).2. Filter and Analyze: If pH adjustment does not work, filter the precipitate and analyze the supernatant to determine if the compound has degraded (e.g., via HPLC). Prepare a fresh solution if degradation is confirmed.
Assay results are inconsistent or show a loss of activity. Chemical Instability: The compound is likely degrading under the experimental conditions (e.g., assay buffer, temperature). The most probable pathways are oxidation or intramolecular cyclization (lactam formation), especially at elevated temperatures.1. Confirm Compound Integrity: Use an analytical method like HPLC or LC-MS to check the purity of your solution before and after an experiment.2. Optimize Assay Conditions: - Lower the incubation temperature if possible. - Ensure the assay buffer pH is optimal for stability (typically pH 6-7.5). - Minimize the duration of the experiment.3. Prepare Fresh Solutions: Always prepare fresh solutions immediately before use from a frozen, concentrated stock.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol describes how to prepare a 10 mM stock solution of this compound with enhanced stability.

Materials:

  • This compound powder (MW: 175.18 g/mol )

  • 50 mM Sodium Phosphate Buffer (pH 6.5)

  • High-purity water (Milli-Q or equivalent)

  • 0.5 M EDTA solution

  • Nitrogen or Argon gas

  • Sterile, amber-colored microcentrifuge tubes or vials

Methodology:

  • Solvent Preparation: Take 10 mL of 50 mM sodium phosphate buffer (pH 6.5). De-gas the buffer by bubbling nitrogen or argon gas through it for 15-20 minutes. This removes dissolved oxygen.

  • Chelating Agent: Add 20 µL of 0.5 M EDTA solution to the 10 mL buffer to achieve a final EDTA concentration of 1 mM. EDTA will chelate trace metal ions that can catalyze degradation.

  • Weighing: Accurately weigh 1.75 mg of this compound powder.

  • Dissolution: Add the powder to 1 mL of the prepared buffer in a sterile vial. Vortex gently until fully dissolved.

  • Storage:

    • Dispense the solution into single-use aliquots (e.g., 50 µL) in sterile, amber-colored microcentrifuge tubes.

    • For short-term storage (up to 1 week), store at 4°C.

    • For long-term storage (months), store at -80°C. Avoid repeated freeze-thaw cycles.

Visual Guides

Diagram 1: Potential Degradation Pathway

While specific degradation pathways for this compound are not well-documented, a plausible non-enzymatic degradation route, especially with heating, is intramolecular cyclization to form a lactam. This is analogous to the cyclization of similar molecules like 2-aminoadipic acid.

G cluster_main Potential Intramolecular Cyclization of this compound A This compound (in solution) B Heat or Extreme pH A->B Condition C Piperidone-6-propanoic acid (Lactam) + H₂O B->C Leads to D Loss of Biological Activity C->D

A potential non-enzymatic degradation pathway for this compound.

Diagram 2: Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting stability issues with this compound solutions.

G start Problem Observed: Inconsistent Results or Visible Degradation check_purity Step 1: Check Purity (e.g., HPLC, LC-MS) start->check_purity is_degraded Is Degradation Confirmed? check_purity->is_degraded review_prep Step 2: Review Solution Preparation & Storage is_degraded->review_prep Yes review_exp Step 3: Review Experimental Conditions (pH, Temp, Time) is_degraded->review_exp No implement_changes Step 4: Implement Corrective Actions (Use Buffer, Antioxidants, Lower Temp, Protect from Light, Fresh Solutions) review_prep->implement_changes review_exp->implement_changes retest Step 5: Re-run Experiment and Verify Results implement_changes->retest end_ok Problem Resolved retest->end_ok Success end_not_ok Problem Persists: Contact Technical Support retest->end_not_ok Failure

A logical workflow for troubleshooting stability issues.

References

Technical Support Center: Synthesis of 2-Aminopimelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of 2-aminopimelic acid synthesis. Our goal is to help you anticipate and overcome common challenges, thereby improving yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound are variations of classical amino acid syntheses. One common approach involves the α-bromination of pimelic acid via the Hell-Volhard-Zelinskii (HVZ) reaction, followed by amination of the resulting 2-bromopimelic acid.[1][2] Another versatile method is the amidomalonate synthesis, which offers good control over the introduction of the amino group.[1]

Q2: Why is the protection of functional groups necessary during the synthesis of this compound?

A2: this compound possesses three functional groups: two carboxylic acids and one amino group. Protecting these groups is crucial to prevent undesirable side reactions.[3][4][5] The amino group is nucleophilic and can react with alkylating or acylating agents.[3] The carboxylic acid groups can interfere with reactions targeting the α-position. Protecting groups, such as Boc or Fmoc for the amino group and esterification for the carboxyl groups, ensure that reactions proceed at the desired position, leading to a cleaner product and higher yield.[6][7]

Q3: What are the primary side reactions to be aware of during the synthesis of this compound?

A3: The primary side reactions include:

  • Di-substitution: During α-bromination, the reaction can occur at both α-carbons of pimelic acid, leading to the formation of 2,6-dibromopimelic acid.

  • Over-alkylation: The newly introduced amino group can act as a nucleophile and react with another molecule of the starting alkyl halide, leading to secondary and tertiary amine byproducts.[3]

  • Racemization: The α-proton is susceptible to abstraction, especially under basic conditions, which can lead to a loss of stereochemical integrity if a specific enantiomer is desired.[8][9]

  • Lactam formation: Intramolecular cyclization between the amino group and one of the carboxylic acid groups can occur, though it is less favorable for a seven-carbon chain.

Q4: How can I purify the final this compound product?

A4: Purification of this compound typically involves techniques that separate the desired amino acid from unreacted starting materials, byproducts, and inorganic salts. Common methods include:

  • Ion-exchange chromatography: This is a highly effective method for separating amino acids based on their charge.[10][11]

  • Crystallization: This technique can be used to obtain a highly pure product, provided a suitable solvent system is identified.[11][12]

  • Activated Carbon Treatment: This can be employed to remove colored impurities and other organic byproducts.[13]

Troubleshooting Guides

Problem 1: Low yield of this compound.

Possible Cause Troubleshooting Steps
Incomplete α-bromination - Ensure fresh and dry reagents (PBr₃ and Br₂).- Use a slight excess of the brominating agent.- Allow for sufficient reaction time and maintain the recommended temperature.
Inefficient amination - Use a large excess of ammonia (B1221849) to minimize over-alkylation.[1]- Consider using a protected form of ammonia, such as an azide, followed by reduction.
Product loss during workup and purification - Optimize extraction procedures to minimize product loss to the aqueous phase.- Carefully select the conditions for ion-exchange chromatography to ensure efficient binding and elution of the product.

Problem 2: Presence of multiple spots on TLC or peaks in LC-MS analysis of the final product.

Possible Cause Troubleshooting Steps
Di-bromination of pimelic acid - Carefully control the stoichiometry of the brominating agent (Br₂). Use of 1 equivalent or a slight excess is recommended.- Monitor the reaction closely by TLC or GC-MS to avoid over-reaction.
Over-alkylation of the amino group - As mentioned, use a significant excess of ammonia or a protected nitrogen source.[1]- Alternatively, protect the amino group of an amino donor before the reaction and deprotect it in a later step.
Racemization - Avoid strongly basic conditions, especially during workup.- If using a chiral synthesis route, carefully select reagents and conditions that are known to preserve stereochemistry.[8][9]
Unreacted starting material - Ensure the reaction goes to completion by monitoring with an appropriate analytical technique.- Optimize purification methods to effectively separate the product from the starting material.

Data Presentation

Table 1: Summary of Typical Reaction Conditions for the Synthesis of this compound via Bromination of Pimelic Acid

Step Reagent Typical Stoichiometry (relative to pimelic acid) Solvent Temperature Typical Reaction Time Potential Yield
α-Bromination (HVZ) Br₂, PBr₃ (catalytic)1.0 - 1.2 eq Br₂Neat or CCl₄80-100 °C12-24 h70-85%
Amination Aqueous NH₃>20 eqWater/EthanolRoom Temperature24-48 h50-70%

Note: Yields are estimates and can vary significantly based on experimental conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hell-Volhard-Zelinskii Reaction and Amination

Step 1: α-Bromination of Pimelic Acid

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place pimelic acid (1.0 eq).

  • Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃, 0.1 eq).

  • Heat the mixture to 80 °C.

  • Slowly add bromine (Br₂, 1.1 eq) dropwise from the dropping funnel.

  • After the addition is complete, continue to heat the reaction mixture at 80-90 °C for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and quench any remaining bromine with a small amount of sodium bisulfite solution.

  • Pour the mixture into cold water and extract the 2-bromopimelic acid with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromopimelic acid.

Step 2: Amination of 2-Bromopimelic Acid

  • Dissolve the crude 2-bromopimelic acid in a minimal amount of ethanol.

  • In a separate pressure vessel, place a large excess of concentrated aqueous ammonia (>20 eq).

  • Cool the ammonia solution in an ice bath and slowly add the ethanolic solution of 2-bromopimelic acid.

  • Seal the vessel and stir the reaction mixture at room temperature for 24-48 hours.

  • After the reaction is complete, carefully vent the vessel in a fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove excess ammonia and ethanol.

  • The resulting crude product can be purified by ion-exchange chromatography or crystallization.

Mandatory Visualizations

experimental_workflow start Pimelic Acid step1 α-Bromination (HVZ Reaction) start->step1 Br₂, PBr₃ intermediate 2-Bromopimelic Acid step1->intermediate step2 Amination (Excess NH₃) intermediate->step2 aq. NH₃ (excess) product Crude this compound step2->product purification Purification (Ion-Exchange Chromatography) product->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_guide start Low Yield or Impure Product low_yield Low Yield? start->low_yield Check Yield impure_product Impure Product? start->impure_product Check Purity incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes workup_loss Product Loss During Workup? low_yield->workup_loss No dibromination Di-bromination? impure_product->dibromination Yes over_alkylation Over-alkylation? impure_product->over_alkylation No solution1 Increase reaction time/temp. Check reagent quality. incomplete_reaction->solution1 Yes solution2 Optimize extraction pH. Refine chromatography. workup_loss->solution2 Yes solution3 Control Br₂ stoichiometry. dibromination->solution3 Yes racemization Racemization? over_alkylation->racemization No solution4 Use large excess of NH₃. over_alkylation->solution4 Yes solution5 Avoid strong bases. racemization->solution5 Yes side_reactions cluster_racemization Stereocenter pimelic_acid Pimelic Acid bromo_pimelic 2-Bromopimelic Acid pimelic_acid->bromo_pimelic + Br₂/PBr₃ dibromo 2,6-Dibromopimelic Acid (Di-substitution) pimelic_acid->dibromo + Excess Br₂ amino_pimelic This compound (Desired Product) bromo_pimelic->amino_pimelic + NH₃ over_alkylated Di-alkylated Product (Over-alkylation) amino_pimelic->over_alkylated + 2-Bromopimelic Acid racemic Racemic Mixture (Racemization) amino_pimelic->racemic Base

References

Technical Support Center: 2-Aminopimelic Acid (APA) Peptide Uptake in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers encountering poor uptake of 2-Aminopimelic acid (APA) peptides in bacterial experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My APA peptide shows low or no antibacterial activity. Is poor uptake the cause?

Low activity is often linked to inefficient entry into the bacterial cell. APA peptides typically rely on bacterial transport systems to cross the cell membrane. If the peptide cannot enter the cell, it cannot reach its intracellular target. However, other factors could be at play.

Troubleshooting Steps:

  • Confirm Peptide Integrity: Verify the purity and stability of your peptide stock. Peptides can degrade during storage or in experimental media.[1][2][3] Consider performing mass spectrometry on your stock solution.

  • Assess Uptake Directly: Use a fluorescently labeled version of your APA peptide to directly measure internalization via flow cytometry or fluorescence microscopy.[4][5]

  • Rule out Other Resistance Mechanisms: Consider if the bacteria are using other resistance strategies, such as efflux pumps, to expel the peptide after uptake.[6][7][8]

Q2: How do APA peptides typically enter bacterial cells?

APA peptides, like many other small peptides, often co-opt the bacterium's own nutrient import machinery. The primary route is through oligopeptide permease (Opp) systems, which are a type of ATP-binding cassette (ABC) transporter.[9][10][11][12] These systems are designed to import short peptides (usually up to 5 amino acids) to be used as nutrient sources.[11][12]

The process involves the peptide binding to a substrate-binding protein (OppA) in the periplasm (in Gram-negative bacteria) or anchored to the cell membrane (in Gram-positive bacteria), which then delivers the peptide to a transmembrane channel for import into the cytoplasm, a process powered by ATP hydrolysis.[9][12][13]

Bacterial Oligopeptide Permease (Opp) System

cluster_extracellular Extracellular / Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm APA_Peptide APA Peptide OppA OppA (Substrate Binding) APA_Peptide->OppA 1. Binding OppBC OppB/C (Transmembrane Channel) OppA->OppBC 2. Docking APA_Peptide_In APA Peptide OppBC->APA_Peptide_In 3. Translocation OppDF OppD/F (ATP-binding) OppDF->OppBC Target Intracellular Target Hydrolysis ATP -> ADP + Pi Hydrolysis->OppDF 4. Energy APA_Peptide_In->Target

Caption: Mechanism of APA peptide uptake via the bacterial Opp system.

Q3: What factors can negatively influence APA peptide uptake?

Several factors can lead to poor uptake. A systematic approach to troubleshooting is essential.

Key Factors and Troubleshooting Workflow:

Troubleshooting Workflow for Poor Peptide Uptake

cluster_causes Potential Causes cluster_solutions Troubleshooting Actions Start Poor APA Peptide Uptake Observed P_Stability Peptide Instability Start->P_Stability T_Competition Transport Competition Start->T_Competition T_Expression Low Transporter Expression Start->T_Expression E_Pumps Efflux Pump Activity Start->E_Pumps S_Stability Check stability (LC-MS). Use protease inhibitors. P_Stability->S_Stability S_Competition Use minimal/defined medium. Avoid complex broths (e.g., LB). T_Competition->S_Competition S_Expression Use log-phase cultures. Check Opp system gene expression (RT-qPCR). T_Expression->S_Expression S_Pumps Co-administer with an Efflux Pump Inhibitor (EPI). E_Pumps->S_Pumps

Caption: A logical workflow for diagnosing poor APA peptide uptake.

  • Peptide Instability: The peptide may be degraded by proteases in the culture medium or on the bacterial surface.[1]

    • Solution: Test peptide stability by incubating it in cell-free conditioned media and analyzing it via HPLC or mass spectrometry. Consider adding protease inhibitors or using a more stable peptide analog (e.g., with D-amino acids or cyclization).[2][14]

  • Competition for Transport: Complex, rich media (like LB broth) contain numerous peptides that will compete with your APA peptide for binding to the Opp transporter, significantly reducing its uptake.[10]

    • Solution: Switch to a minimal or chemically defined medium that lacks competing peptides. This is often the most critical factor for improving uptake.[10]

  • Low Transporter Expression: The expression of peptide transporters like Opp can vary depending on the bacterial growth phase and environmental conditions.[9] Expression is often highest during the exponential (log) growth phase when the need for nutrients is greatest.

    • Solution: Ensure you are performing your uptake assays on bacteria harvested during the mid-logarithmic growth phase.

  • Efflux Pump Activity: Many bacteria possess efflux pumps that actively expel toxic compounds, including some peptides, from the cell.[6][7][8] The peptide might be successfully imported but then rapidly ejected.

    • Solution: Test your APA peptide in combination with a known broad-spectrum efflux pump inhibitor (EPI), such as Phenylalanine-Arginine β-Naphthylamide (PAβN) for Gram-negative bacteria.[7] An increase in activity suggests efflux is a factor.

Q4: How does culture medium composition affect peptide uptake?

The choice of medium is critical. Rich media are detrimental to the uptake of peptides that rely on nutrient transporters.

Table 1: Effect of Culture Medium on Peptide Activity (Illustrative Data)

Medium TypeDescriptionCompeting PeptidesExpected MIC of APA PeptideRationale
Luria-Bertani (LB) Broth Rich, complex mediumHigh>128 µg/mLHigh concentration of peptides from yeast extract and tryptone competes for Opp transporter binding.[10]
M9 Minimal Medium Chemically definedNone4 - 8 µg/mLNo competing peptides allows for efficient binding and transport of the APA peptide.[10]
Mueller-Hinton Broth Standard for antibiotic testingModerate32 - 64 µg/mLContains protein hydrolysates that can interfere with uptake, though often less than LB.

MIC: Minimum Inhibitory Concentration. Lower values indicate higher activity.

Q5: Could the structure of my APA peptide be the problem?

Yes. While Opp systems have broad specificity, they preferentially transport peptides of a certain size (typically 3-5 residues).[11] Very large or unusually charged peptides may be poor substrates.

  • Size: If your peptide is longer than 6-7 amino acids, its transport via the Opp system may be inefficient.

  • Charge and Hydrophobicity: The specific affinity of transporters can vary between bacterial species. Some may prefer hydrophobic peptides, while others transport charged ones more readily.[9]

  • Modification: Adding large fluorescent tags or other modifications can sterically hinder the peptide from fitting into the transporter's binding pocket.

Key Experimental Protocols

Protocol 1: Fluorescent Peptide Uptake Assay by Flow Cytometry

This protocol allows for the direct quantification of peptide internalization into bacterial cells.[4][5]

Materials:

  • Bacterial strain of interest

  • Appropriate minimal medium (e.g., M9 salts)

  • Fluorescently-labeled APA peptide (e.g., FITC-APA-peptide)

  • Phosphate Buffered Saline (PBS)

  • Trypan Blue solution (0.4%)

  • Flow cytometer

Methodology:

  • Culture Preparation: Grow bacteria in minimal medium to mid-log phase (e.g., OD₆₀₀ of 0.4-0.6).

  • Cell Preparation: Harvest the bacteria by centrifugation (5000 x g, 5 min). Wash the pellet twice with cold PBS to remove media components.

  • Resuspension: Resuspend the bacterial pellet in PBS to a final concentration of approximately 1 x 10⁷ CFU/mL.

  • Incubation: Aliquot 500 µL of the bacterial suspension into flow cytometry tubes. Add the fluorescently-labeled APA peptide to the desired final concentration (e.g., 1-10 µM). Incubate at 37°C for 30-60 minutes.

  • Washing: Pellet the cells by centrifugation and wash twice with cold PBS to remove non-internalized and weakly bound peptide.

  • Quenching (Critical Step): To distinguish between surface-bound and internalized peptide, prepare two samples for each condition.

    • Sample A (Total Fluorescence): Resuspend the final cell pellet in 500 µL of PBS.

    • Sample B (Internalized Fluorescence): Resuspend the final cell pellet in 500 µL of PBS containing Trypan Blue (final concentration ~0.04%). Trypan blue quenches the fluorescence of external peptides but cannot enter intact cells.[4]

  • Analysis: Analyze both samples immediately on a flow cytometer. The difference in Mean Fluorescence Intensity (MFI) between Sample A and Sample B represents the internalized peptide.

Table 2: Interpreting Flow Cytometry Uptake Results (Illustrative Data)

ConditionMFI without Trypan Blue (Sample A)MFI with Trypan Blue (Sample B)Calculated Internalized MFI (A - B)Interpretation
Negative Control (No Peptide) 50482Background fluorescence.
APA-Peptide in Rich Medium 50045050High surface binding, very low internalization.
APA-Peptide in Minimal Medium 25008001700Significant internalization.
APA-Peptide + EPI 280012001600Similar internalization, but suggests efflux isn't preventing initial uptake.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay with an Efflux Pump Inhibitor (EPI)

This assay helps determine if efflux pumps are contributing to the poor efficacy of your peptide.

Materials:

  • Bacterial strain of interest

  • Minimal medium

  • APA peptide stock solution

  • Efflux Pump Inhibitor (EPI) stock solution (e.g., PAβN)

  • 96-well microtiter plates

Methodology:

  • Prepare Inoculum: Dilute a mid-log phase bacterial culture in minimal medium to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Prepare Plates: Create a two-dimensional serial dilution in a 96-well plate.

    • Rows: Serially dilute the APA peptide.

    • Columns: Prepare two sets. One set with a fixed, sub-lethal concentration of the EPI, and one set with the solvent control for the EPI.

  • Inoculation: Add the standardized bacterial inoculum to all wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Read Results: The MIC is the lowest concentration of the APA peptide that completely inhibits visible bacterial growth.

  • Interpretation: A significant drop (4-fold or more) in the MIC of the APA peptide in the presence of the EPI indicates that efflux is a major mechanism of resistance.

References

Technical Support Center: Optimizing Enzymatic Assays for 2-Aminopimelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for enzymatic assays involving 2-Aminopimelic acid (Apm), a key intermediate in the lysine (B10760008) biosynthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes that metabolize this compound and what are their optimal pH ranges?

The metabolism of this compound and its isomers, particularly diaminopimelate (DAP), involves several key enzymes in the bacterial lysine biosynthesis pathway. The optimal pH for these enzymes is crucial for maximal activity and varies depending on the specific enzyme and its source organism.

  • LL-Diaminopimelate Aminotransferase (DAP-AT): This enzyme catalyzes the conversion of tetrahydrodipicolinate to LL-diaminopimelate. It generally exhibits optimal activity in the alkaline range. For example, the DAP-AT from Arabidopsis thaliana has a pH optimum of around 8.5.

  • Diaminopimelate Epimerase (DAP Epimerase): This enzyme is responsible for the conversion of LL-diaminopimelate to meso-diaminopimelate. Its optimal pH is also typically in the alkaline range, often between 8.0 and 8.5.

  • Diaminopimelate Dehydrogenase (DAPDH): This enzyme catalyzes the reductive amination of L-2-amino-6-oxopimelate to meso-diaminopimelate. The optimal pH for the reaction catalyzed by DAPDH from Corynebacterium glutamicum is approximately 9.0.

Q2: Which buffer systems are recommended for Apm-related enzymatic assays?

The choice of buffer is critical to maintain the optimal pH and to avoid interference with the assay. The ideal buffer should have a pKa value close to the desired pH of the experiment.

Buffer SystemTypical pH RangepKa (at 25°C)Common ConcentrationNotes
Tris-HCl 7.5 - 9.08.0650 - 100 mMWidely used due to its buffering capacity in the alkaline range where many DAP pathway enzymes are active. Temperature-sensitive pH.
HEPES 6.8 - 8.27.4820 - 50 mMGood for maintaining pH, but may not be optimal for enzymes with a high pH optimum like DAPDH.
Glycine-NaOH 8.6 - 10.69.6050 - 100 mMSuitable for assays requiring a high pH, such as those for DAP Dehydrogenase.
Potassium Phosphate (B84403) 5.8 - 8.07.2050 - 150 mMCan be inhibitory to some enzymes and may precipitate with divalent cations.

Q3: How do cofactors and additives influence enzyme activity in these assays?

Many enzymes in the Apm pathway require specific cofactors for their catalytic activity. Omitting these from the assay buffer is a common reason for low or no activity.

  • Pyridoxal 5'-phosphate (PLP): This is a crucial cofactor for all aminotransferases, including LL-Diaminopimelate Aminotransferase. It should be included in the buffer at concentrations typically ranging from 10 to 50 µM.

  • NAD+/NADH or NADP+/NADPH: Dehydrogenases, such as Diaminopimelate Dehydrogenase, require these nicotinamide (B372718) coenzymes as electron acceptors or donors. The choice between NAD+ and NADP+ is specific to the enzyme. DAPDH from Corynebacterium glutamicum, for instance, utilizes NADPH.

  • Divalent Cations (e.g., Mg²⁺, Mn²⁺): Some enzymes may require divalent cations for stability or catalytic activity. However, their presence can also lead to precipitation in phosphate buffers. It is recommended to chelate contaminating metal ions with EDTA first and then add back the specific required cation.

  • Reducing Agents (e.g., DTT, β-mercaptoethanol): These agents are often included to prevent the oxidation of cysteine residues in the enzyme's active site, which can lead to inactivation. Typical concentrations are 1-5 mM.

Troubleshooting Guide

Problem 1: Low or No Enzyme Activity

This is one of the most common issues encountered. The following workflow can help diagnose the potential cause.

Validation & Comparative

A Comparative Guide to the Antibacterial Efficacy of 2-Aminopimelic Acid Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the antibacterial effects of 2-Aminopimelic acid (2-APA) peptides, comparing their performance against established antibacterial agents. While this compound itself lacks antibacterial properties, its peptide derivatives have demonstrated notable efficacy, particularly against Gram-negative bacteria.[1] This document outlines the mechanism of action, presents comparative performance data, and provides detailed experimental protocols for validation.

Mechanism of Action: Inhibition of Cell Wall Biosynthesis

Peptides containing L-2-Aminopimelic acid function by targeting a crucial pathway in bacterial survival: the biosynthesis of diaminopimelic acid (DAP). DAP is an essential component of the peptidoglycan cell wall in nearly all bacteria.[1]

The key enzyme inhibited is Succinyl-CoA:tetrahydrodipicolinate-N-succinyltransferase (DapD). L-2-Aminopimelic acid acts as an analogue of the enzyme's natural substrate, tetrahydrodipicolinic acid (THDPA).[1] The peptide forms of 2-APA are efficiently transported into the bacterial cytoplasm via peptide transport systems, where they are cleaved by peptidases, releasing high concentrations of this compound.[1] This intracellular accumulation leads to the competitive inhibition of the DapD enzyme, halting DAP production, disrupting cell wall synthesis, and ultimately leading to bacterial cell death.[1]

dap_pathway cluster_reaction THDPA Tetrahydrodipicolinic acid (THDPA) DapD DapD Enzyme (Target) THDPA->DapD Binds Acyclic_Product N-Succinyl-L-2-amino-6-keto-heptanedioate DapD->Acyclic_Product Catalyzes Succinyl_CoA Succinyl-CoA Succinyl_CoA->DapD Further_Steps Further Steps... Acyclic_Product->Further_Steps DAP Diaminopimelic Acid (DAP) Further_Steps->DAP Peptidoglycan Peptidoglycan Cell Wall DAP->Peptidoglycan Essential Component APA_Peptide (L-2-aminopimelyl)-L-alanine (2-APA Peptide) APA_Peptide->DapD Inhibits experimental_workflow start Start: Synthesize 2-APA Peptide screen Primary Screening: Zone of Inhibition Assay start->screen mic Quantitative Analysis: MIC Determination screen->mic If Active branch mic->branch moa Mechanism of Action Study: (e.g., THDPA Accumulation Assay) compare Comparative Analysis: Benchmark vs. Other Antibiotics moa->compare end Conclusion: Efficacy Validated compare->end branch->moa Elucidate Mechanism branch->compare Assess Potency

References

A Comparative Analysis of the Bioactivity of L- and D-Isomers of 2-Aminopimelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of the L- and D-isomers of 2-Aminopimelic acid (2-APA). While research has primarily focused on the L-isomer, this document compiles the available data to offer a clear comparison, highlighting the stereospecificity of 2-APA's biological functions.

Summary of Bioactivity

Current scientific literature indicates that the biological activity of this compound is highly dependent on its stereochemistry. The L-isomer, L-2-Aminopimelic acid (L-2-APA), has demonstrated notable effects in two distinct areas: plant growth regulation and antibacterial agent development. In contrast, the D-isomer is reported to be inactive in the context of plant bioactivity, and its potential role in antibacterial compounds has not been documented in available research.

Data Presentation: L- vs. D-2-Aminopimelic Acid

Due to a lack of direct quantitative comparisons in the literature, the following table summarizes the observed bioactivities.

Bioactivity CategoryL-2-Aminopimelic AcidD-2-Aminopimelic Acid
Plant Growth Regulation Acts as an auxin mimic, inducing lateral root formation.[1]Reported to be the inactive stereoisomer.[1]
Antibacterial Potential When incorporated into peptides (e.g., (L-2-aminopimelyl)-L-alanine), it acts as an antibacterial agent by inhibiting diaminopimelic acid biosynthesis.[2]No data available. Studies on antibacterial peptides of 2-APA have either used the L-isomer or a racemic mixture.

Bioactivity in Detail

Plant Growth Regulation: An Auxin Mimic

L-2-Aminopimelic acid has been identified as a novel bioactive compound that influences root morphogenesis in various plant species.[1] It functions as an auxin mimic, a key hormone in plant development, specifically promoting the formation of lateral roots. Phenotypic analysis has confirmed that the L-form is the bioactive stereoisomer responsible for this effect.[1]

Signaling Pathway: L-2-APA's auxin-like activity suggests it interfaces with the canonical auxin signaling pathway. This pathway is initiated when auxin (or an auxin mimic) binds to the TIR1/AFB receptor complex, leading to the degradation of Aux/IAA transcriptional repressors. This, in turn, allows Auxin Response Factors (ARFs) to activate the expression of auxin-responsive genes, ultimately driving physiological changes like cell division and differentiation required for lateral root formation.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin L-2-APA (Auxin Mimic) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF ARF (Transcription Factor) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Response Lateral Root Formation Auxin_Genes->Response

Caption: Auxin signaling pathway initiated by an auxin mimic like L-2-APA.

Antibacterial Potential: Inhibition of Diaminopimelic Acid Biosynthesis

L-2-Aminopimelic acid itself does not possess antibacterial activity. However, when incorporated into di- or tripeptides, it can be transported into bacterial cells via peptide transport systems.[2] Once inside, peptidases are thought to cleave the peptide, releasing L-2-APA. L-2-APA acts as an acyclic analogue of tetrahydrodipicolinic acid (THDPA) and is a good substrate for the enzyme Succinyl-CoA:tetrahydrodipicolinate-N-succinyltransferase (DapD).[2] This enzyme is critical in the diaminopimelic acid (DAP) biosynthesis pathway, which is essential for building the peptidoglycan cell wall in most bacteria. By inhibiting this pathway, the peptides containing L-2-APA exert their antibacterial action. The dipeptide (L-2-aminopimelyl)-L-alanine was identified as the most potent among several tested derivatives against a range of Gram-negative organisms.[2]

Signaling Pathway: The antibacterial activity of L-2-APA-containing peptides is due to the targeted inhibition of an essential bacterial metabolic pathway, the Diaminopimelic Acid (DAP) biosynthesis pathway, which is absent in mammals.

DAP_Biosynthesis_Inhibition cluster_workflow Experimental Workflow Peptide L-2-APA Peptide Transport Peptide Transport System Peptide->Transport Enters Bacterium via Intracellular Intracellular Peptidases Transport->Intracellular Delivers Peptide to L2APA L-2-APA Intracellular->L2APA Cleaves to Release DapD DapD Enzyme L2APA->DapD Inhibits Inhibition Inhibition of DAP Biosynthesis DapD->Inhibition CellWall Impaired Cell Wall Synthesis Inhibition->CellWall Result Antibacterial Effect CellWall->Result

Caption: Mechanism of antibacterial action for L-2-APA-containing peptides.

Experimental Protocols

Lateral Root Induction Assay (General Protocol)

This protocol is a generalized procedure for assessing the effect of amino acid isomers on lateral root formation in a model plant like Arabidopsis thaliana.

  • Seed Sterilization and Plating:

    • Surface-sterilize Arabidopsis thaliana seeds (e.g., with 70% ethanol (B145695) followed by a bleach solution) and rinse with sterile water.

    • Sow seeds on square Petri dishes containing a sterile plant growth medium (e.g., half-strength Murashige and Skoog [MS] medium with 1% sucrose (B13894) and 0.8% agar).

    • Include the test compounds (L-2-APA, D-2-APA, and controls like a known auxin and a mock treatment) in the medium at various concentrations for dose-response analysis.

  • Germination and Growth:

    • Stratify the plates at 4°C for 2-3 days in the dark to synchronize germination.

    • Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the surface of the medium. Maintain a controlled environment (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).

  • Data Acquisition and Analysis:

    • After a set growth period (e.g., 7-10 days), remove the plates and scan them using a flatbed scanner.

    • Use image analysis software (e.g., ImageJ) to measure the primary root length and count the number of emerged lateral roots for each seedling.

    • Calculate the lateral root density (number of lateral roots per unit length of the primary root).

    • Statistically analyze the data to determine significant differences between treatments.

Minimum Inhibitory Concentration (MIC) Assay (General Protocol)

This protocol outlines the broth microdilution method to determine the MIC of antibacterial peptides.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select several colonies of the test bacterium (e.g., Escherichia coli).

    • Inoculate a sterile broth medium (e.g., Mueller-Hinton Broth, MHB) and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.

  • Preparation of Peptide Dilutions:

    • Prepare a stock solution of the synthesized peptide (e.g., (L-2-aminopimelyl)-L-alanine) in a suitable sterile solvent.

    • Perform serial two-fold dilutions of the peptide in sterile broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.

    • Include a positive control (bacteria without peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.

    • Optionally, an indicator dye can be added to aid in determining viability, or the optical density at 600 nm (OD600) can be measured using a microplate reader.

References

A Comparative Analysis of 2-Aminopimelic Acid and Diaminopimelic Acid in Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of bacterial cell wall synthesis is paramount for the discovery of novel antimicrobial agents. This guide provides a detailed comparison of diaminopimelic acid (DAP), a cornerstone of peptidoglycan synthesis, and 2-aminopimelic acid (APA), a synthetic analogue with inhibitory properties against this vital pathway.

Diaminopimelic acid, specifically the meso-isomer (meso-DAP), is an essential amino acid in the cell walls of most Gram-negative and certain Gram-positive bacteria. It plays a critical role in the structural integrity of the peptidoglycan layer by forming the cross-links between adjacent glycan strands. The absence of DAP in human metabolic pathways makes its synthesis an attractive target for antibiotic development.

In contrast, this compound is not a natural constituent of the bacterial cell wall. Instead, research has highlighted its role as a competitive inhibitor of DAP biosynthesis. While APA itself lacks antibacterial activity due to poor uptake, when incorporated into small peptides, it can be actively transported into bacterial cells. Once inside, it disrupts the production of DAP, leading to a weakened cell wall and ultimately, cell death. This guide will delve into the structural differences, functional roles, and the experimental data supporting the distinct activities of these two molecules.

The Diaminopimelic Acid Pathway: A Vital Target

The synthesis of peptidoglycan is a complex process involving multiple enzymatic steps. The incorporation of meso-DAP is a critical juncture in the formation of the pentapeptide side chains that are essential for cross-linking. The following diagram illustrates the key stages of the DAP biosynthetic pathway and its incorporation into the peptidoglycan structure, highlighting the point of inhibition by this compound.

Peptidoglycan_Synthesis_and_APA_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm THDPA Tetrahydrodipicolinic acid (THDPA) DapD Tetrahydrodipicolinate N-succinyltransferase (DapD) THDPA->DapD Succinyl_CoA Succinyl-CoA Succinyl_CoA->DapD N_succinyl_APA N-succinyl-2-aminopimelate DapD->N_succinyl_APA Inhibition by APA DAP_pathway Subsequent steps in DAP synthesis DapD->DAP_pathway Normal Pathway APA_peptide APA-Peptide APA 2-Aminopimelic acid (APA) APA_peptide->APA Uptake & Cleavage APA->DapD Peptidases Peptidases meso_DAP meso-Diaminopimelic acid (meso-DAP) DAP_pathway->meso_DAP UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_tripeptide->UDP_MurNAc_pentapeptide + meso-DAP Lipid_II Lipid II UDP_MurNAc_pentapeptide->Lipid_II Growing_PG Growing Peptidoglycan Chain Lipid_II->Growing_PG Transpeptidases Transpeptidases Growing_PG->Transpeptidases Cross_linked_PG Cross-linked Peptidoglycan Transpeptidases->Cross_linked_PG

Figure 1: DAP synthesis and inhibition by APA.

Quantitative Comparison: DAP vs. APA-Peptides

The efficacy of this compound as an antimicrobial agent is realized when it is delivered in a peptide form, such as (L-2-aminopimelyl)-L-alanine. The following table summarizes the key differences between diaminopimelic acid and this inhibitory peptide, including quantitative data on its antibacterial activity.

FeatureDiaminopimelic Acid (DAP)(L-2-aminopimelyl)-L-alanine (APA-Peptide)
Function Essential component of peptidoglycan, involved in cross-linking.Inhibitor of DAP biosynthesis.
Natural Occurrence Found in the cell walls of most Gram-negative and some Gram-positive bacteria.Synthetic compound, not naturally occurring in bacteria.
Mechanism of Action Incorporated into the pentapeptide side chain of peptidoglycan precursors.Competitively inhibits tetrahydrodipicolinate N-succinyltransferase (DapD).
Antibacterial Activity None; essential for bacterial survival.Exhibits antibacterial activity against a range of Gram-negative organisms.
Minimum Inhibitory Concentration (MIC) against E. coli Not applicable.6 µg/mL
Minimum Inhibitory Concentration (MIC) against P. aeruginosa Not applicable.25 µg/mL
Minimum Inhibitory Concentration (MIC) against S. typhimurium Not applicable.6 µg/mL

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments related to the study of DAP and APA in bacterial cell wall synthesis.

Protocol 1: Isolation and Analysis of Peptidoglycan for DAP Content

This protocol outlines the purification of peptidoglycan from bacterial cultures and its subsequent analysis by HPLC to determine the composition, including the presence and quantity of DAP.[1][2][3]

1. Bacterial Culture and Harvest:

  • Grow a 200 mL or larger bacterial culture to mid-logarithmic phase.

  • Harvest cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 10 mL of 25 mM sodium phosphate (B84403) buffer (pH 6.0).

2. Cell Lysis and Sacculi Isolation:

  • Add the cell suspension dropwise into an equal volume of boiling 8% sodium dodecyl sulfate (B86663) (SDS) solution while stirring vigorously.

  • Continue boiling for 30 minutes to lyse the cells and solubilize membranes and cytoplasmic components.

  • Cool the lysate to room temperature and pellet the crude peptidoglycan sacculi by ultracentrifugation at 100,000 x g for 60 minutes.

  • Wash the pellet repeatedly with sterile, distilled water to remove SDS.

3. Enzymatic Digestion:

  • Resuspend the washed sacculi in a suitable buffer (e.g., 25 mM sodium phosphate, pH 6.0).

  • To remove contaminating macromolecules, treat with α-amylase (to remove glycogen) and pronase (to remove proteins). Incubate at 37°C for 1 hour for each enzyme treatment.

  • Inactivate the enzymes by boiling for 5 minutes.

4. Muropeptide Generation:

  • Pellet the purified sacculi and resuspend in a digestion buffer (e.g., 12.5 mM sodium phosphate, pH 5.5).

  • Add a muramidase (B13767233), such as mutanolysin or cellosyl, and incubate at 37°C overnight to digest the glycan backbone into soluble muropeptides.

  • Inactivate the muramidase by boiling for 5 minutes.

5. HPLC Analysis:

  • Centrifuge the digest to pellet any insoluble material.

  • Filter the supernatant and inject it onto a reverse-phase C18 HPLC column.

  • Elute the muropeptides using a gradient of a suitable buffer system (e.g., Buffer A: 50 mM sodium phosphate, pH 4.3; Buffer B: 50 mM sodium phosphate, pH 4.95, 15% methanol).

  • Monitor the effluent at 205 nm. The retention time and peak area of DAP-containing muropeptides can be compared to known standards for identification and quantification.

Protocol 2: Assay for Tetrahydrodipicolinate N-Succinyltransferase (DapD) Activity and Inhibition

This spectrophotometric assay is used to measure the activity of DapD, the enzyme inhibited by APA, by monitoring the release of Coenzyme A (CoA).[4]

1. Reagents and Buffers:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5.

  • Substrates: L-2-aminopimelic acid (as a substrate analogue for THDPA) and succinyl-CoA.

  • Detection Reagent: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Purified DapD enzyme.

  • Inhibitor: this compound or APA-containing peptide.

2. Assay Procedure:

  • Prepare a reaction mixture in a 96-well plate or cuvette containing the assay buffer, DTNB, and L-2-aminopimelic acid.

  • For inhibition studies, pre-incubate the DapD enzyme with varying concentrations of the inhibitor for a defined period.

  • Initiate the reaction by adding succinyl-CoA.

  • Immediately monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the released CoA with DTNB to form 2-nitro-5-thiobenzoate.

3. Data Analysis:

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • For inhibition studies, plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

  • Kinetic parameters such as Km and Vmax can be determined by varying the substrate concentrations and fitting the data to the Michaelis-Menten equation.

Protocol 3: Synthesis of (L-2-aminopimelyl)-L-alanine

This protocol provides a general framework for the solid-phase synthesis of the dipeptide inhibitor.

1. Resin Preparation:

  • Start with a pre-loaded L-alanine resin (e.g., Fmoc-L-Ala-Wang resin).

  • Swell the resin in a suitable solvent such as dimethylformamide (DMF).

2. Fmoc Deprotection:

  • Treat the resin with a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus of L-alanine.

  • Wash the resin thoroughly with DMF to remove excess piperidine.

3. Coupling of L-2-aminopimelic Acid:

  • Activate the carboxyl group of Fmoc-protected L-2-aminopimelic acid using a coupling agent such as HBTU/DIPEA in DMF.

  • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

  • Monitor the completion of the reaction using a ninhydrin (B49086) test.

4. Final Deprotection and Cleavage:

  • After the final coupling step, remove the N-terminal Fmoc group as described above.

  • Cleave the dipeptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Precipitate the crude peptide in cold diethyl ether.

5. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide product.

  • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Conclusion

The comparison between diaminopimelic acid and this compound clearly illustrates a fundamental principle in drug discovery: targeting essential biosynthetic pathways that are unique to pathogens. DAP is a vital building block for the bacterial cell wall, making its synthesis an excellent target for antibiotics. This compound, when delivered as a peptide, effectively highjacks this pathway, acting as a potent inhibitor and demonstrating significant antibacterial activity. The experimental protocols provided herein offer a foundation for researchers to further explore this and other inhibitory molecules, paving the way for the development of new classes of antibiotics to combat the growing threat of bacterial resistance.

References

A Comparative Analysis of 2-Aminopimelic Acid and Its Analogues: From Antibacterial Agents to Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopimelic acid (2-APA), a non-proteinogenic amino acid, and its structural analogues have emerged as a versatile class of molecules with significant biological activities. This guide provides a comprehensive comparative analysis of 2-APA and its derivatives, focusing on their antibacterial properties targeting the diaminopimelic acid (DAP) biosynthesis pathway and their recently discovered role as auxin mimics in plant development. The information presented herein, supported by experimental data and detailed protocols, aims to inform research and development efforts in both antimicrobial drug discovery and agricultural applications.

Comparative Analysis of Biological Activities

2-APA and its analogues exhibit distinct biological effects depending on their chemical structure and the biological system in which they are evaluated. The two primary areas of activity are as antibacterial agents and as plant growth regulators.

Antibacterial Activity: Targeting the Diaminopimelic Acid Biosynthesis Pathway

The DAP pathway is essential for the synthesis of L-lysine and meso-diaminopimelic acid, a key component of the peptidoglycan cell wall in most bacteria. As this pathway is absent in mammals, its enzymes are attractive targets for the development of novel antibiotics.

Mechanism of Action: L-2-Aminopimelic acid acts as a substrate analogue for succinyl-CoA:tetrahydrodipicolinate-N-succinyltransferase (DapD), an early enzyme in the DAP pathway.[1][2][3] While 2-APA itself has weak antibacterial activity due to poor uptake by bacteria, its peptide analogues, such as (L-2-aminopimelyl)-L-alanine, are actively transported into bacterial cells via peptide transport systems.[1] Once inside, these peptides are cleaved by intracellular peptidases, releasing 2-APA, which then inhibits DapD, leading to the disruption of cell wall synthesis and bacterial cell death.[1] Other analogues of the related diaminopimelic acid have been shown to inhibit other enzymes in the pathway, such as meso-diaminopimelate dehydrogenase (m-DAPDH) and diaminopimelate epimerase.

Quantitative Comparison of Antibacterial Activity:

Compound/AnalogueTarget EnzymeOrganismActivity MetricValueReference(s)
(L-2-aminopimelyl)-L-alanineDapD (indirectly)Escherichia coliMICPotent (specific value not available in reviewed literature)[1]
L-2-Aminopimelic acidDapDSerratia marcescensKia1.9 ± 0.26 mM[1]
D-2-Aminopimelic acidDapDPseudomonas aeruginosaInhibitionWeak inhibitor[3]
N-Hydroxy-diaminopimelic acidLL-Diaminopimelate epimeraseEscherichia coliKi0.0056 mM[4]
N-Amino-diaminopimelic acidLL-Diaminopimelate epimeraseEscherichia coliKi2.9 mM[4]
4-Methylene-diaminopimelic acidLL-Diaminopimelate epimeraseEscherichia coliKi'0.95 mM (noncompetitive)[4]
meso-Lanthionine sulfoxidemeso-Diaminopimelate-adding enzymeEscherichia coliSubstrateGood substrate[5]
(2S,3R,6S)-3-fluoro-A2pmmeso-Diaminopimelate-adding enzymeEscherichia coliSubstrateBest substrate[5]
Plant Growth Regulation: Auxin-like Activity

Recent studies have unveiled a novel role for L-2-aminopimelic acid as a plant growth regulator, specifically as an auxin mimic that induces lateral root formation.[6][7]

Mechanism of Action: L-2-APA induces the expression of auxin-responsive genes, a key step in the auxin signaling pathway that leads to various developmental processes, including the formation of lateral roots.[6] This discovery opens up new avenues for the application of 2-APA and its analogues in agriculture to enhance root system architecture and potentially improve nutrient and water uptake.

Quantitative Comparison of Plant Growth-Regulating Activity:

Compound/AnalogueBiological EffectPlant SpeciesActivity MetricValueReference(s)
L-2-Aminopimelic acidLateral root inductionArabidopsis thaliana, variousEC50Not available in reviewed literature[6][7]
Indole-3-acetic acid (IAA) (natural auxin)Lateral root inductionArabidopsis thaliana-Standard for comparison[8][9]

Experimental Protocols

Synthesis of (L-2-aminopimelyl)-L-alanine

General Solid-Phase Peptide Synthesis (SPPS) Protocol:

  • Resin Preparation: Swell a suitable resin (e.g., Wang resin pre-loaded with L-alanine) in a non-polar solvent like dichloromethane (B109758) (DCM) followed by a polar solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of Fmoc-L-2-aminopimelic acid(OtBu)-OH using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (e.g., tert-butyl on the pimelic acid) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and HPLC analysis.[10][11][12][13]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of antibacterial compounds is determined using the broth microdilution method.[6][12]

  • Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., E. coli) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Dilute the overnight culture to a standardized concentration (e.g., 5 x 105 CFU/mL).

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Assay for Auxin-like Activity (Lateral Root Induction)

The effect of 2-APA and its analogues on lateral root formation can be assessed using Arabidopsis thaliana seedlings.[8][9][14]

  • Seed Sterilization and Germination: Surface-sterilize Arabidopsis thaliana seeds and germinate them on a sterile nutrient agar (B569324) medium.

  • Treatment: Transfer seedlings of a specific age (e.g., 4-5 days old) to new agar plates containing various concentrations of the test compound.

  • Incubation: Grow the seedlings under controlled environmental conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • Quantification of Lateral Roots: After a defined period (e.g., 5-7 days), count the number of emerged lateral roots and lateral root primordia under a dissecting microscope.

  • Data Analysis: Plot the number of lateral roots as a function of the compound concentration to determine the EC50 value (the concentration that induces 50% of the maximum response).

Visualizations

Diaminopimelate (DAP) Biosynthesis Pathway and Inhibition by 2-APA

DAP_Pathway Aspartate L-Aspartate ASA L-Aspartate-semialdehyde Aspartate->ASA DHDPA Dihydrodipicolinate ASA->DHDPA Pyruvate -> CoA Pyruvate Pyruvate THDPA Tetrahydrodipicolinate DHDPA->THDPA DapA DHDPA synthase N_Succinyl_DAP_intermediate N-Succinyl-L-amino-ketopimelate THDPA->N_Succinyl_DAP_intermediate Succinyl-CoA -> CoA DapB DHDPA reductase Succinyl_CoA Succinyl-CoA meso_DAP meso-Diaminopimelate N_Succinyl_DAP_intermediate->meso_DAP DapD THDPA N-succinyltransferase Lysine L-Lysine meso_DAP->Lysine Peptidoglycan Peptidoglycan meso_DAP->Peptidoglycan DapC N-Succinyl-DAP aminotransferase DapE N-Succinyl-DAP desuccinylase Lysine->Peptidoglycan DapF DAP epimerase LysA DAP decarboxylase Two_APA This compound (Analogue) Two_APA->DapD Inhibition

Caption: The Diaminopimelate (DAP) biosynthesis pathway and the inhibitory action of 2-APA.

Auxin Signaling Pathway and the Mimicry by L-2-APA

Auxin_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ARF ARF (Auxin Response Factor) Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Aux_IAA Aux/IAA Repressor Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Gene_Expression Gene Expression Auxin_Response_Genes->Gene_Expression Lateral_Root_Formation Lateral Root Formation Gene_Expression->Lateral_Root_Formation Auxin Auxin / L-2-APA TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF_Complex SCF E3 Ubiquitin Ligase TIR1_AFB->SCF_Complex Recruits SCF_Complex->Aux_IAA Ubiquitination

Caption: Simplified auxin signaling pathway and the role of L-2-APA as a mimic.

Conclusion

This compound and its analogues represent a promising class of bioactive molecules with dual applications in medicine and agriculture. Their ability to selectively target the bacterial DAP pathway provides a foundation for the development of novel antibiotics. Furthermore, the discovery of their auxin-like activity opens up exciting possibilities for enhancing plant growth and development. The quantitative data, experimental protocols, and pathway diagrams presented in this guide offer a valuable resource for researchers and professionals working to harness the potential of these fascinating compounds. Further research is warranted to elucidate the structure-activity relationships of a wider range of 2-APA analogues to optimize their efficacy and selectivity for both antibacterial and plant growth-promoting applications.

References

Comparative Guide to the Inhibitory Mechanism of 2-Aminopimelic Acid Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-aminopimelic acid (Apm) peptides as inhibitors of the bacterial diaminopimelic acid (DAP) biosynthesis pathway. The information presented is based on available scientific literature and is intended to inform research and development efforts in the pursuit of novel antibacterial agents.

Inhibitory Mechanism of this compound Peptides

This compound peptides exert their antibacterial effects by targeting a crucial pathway in bacteria: the biosynthesis of diaminopimelic acid (DAP). DAP is an essential component of the peptidoglycan cell wall in most bacteria, providing structural integrity and protection.[1] The key enzyme in this pathway that is inhibited by this compound is succinyl-CoA:tetrahydrodipicolinate-N-succinyltransferase.[1]

The inhibitory action is a strategic "Trojan horse" approach. While this compound itself has poor uptake into bacterial cells, incorporating it into small peptides (di- or tripeptides) facilitates its transport across the bacterial cell membrane via peptide transport systems.[1] Once inside the cytoplasm, it is believed that intracellular peptidases cleave the peptide bonds, releasing the active this compound.[1] The accumulation of this compound then competitively inhibits succinyl-CoA:tetrahydrodipicolinate-N-succinyltransferase, leading to a disruption in DAP synthesis, a weakened cell wall, and ultimately, bacterial cell death.[1]

cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Cytoplasm Apm_Peptide_ext This compound Peptide Transport Peptide Transport System Apm_Peptide_ext->Transport Uptake Apm_Peptide_int This compound Peptide Transport->Apm_Peptide_int Peptidases Intracellular Peptidases Apm_Peptide_int->Peptidases Cleavage Apm This compound Peptidases->Apm Enzyme Succinyl-CoA:tetrahydrodipicolinate- N-succinyltransferase Apm->Enzyme Inhibits DAP_Pathway Diaminopimelic Acid Biosynthesis Enzyme->Inhibition Cell_Wall Bacterial Cell Wall Synthesis DAP_Pathway->Cell_Wall Inhibition->DAP_Pathway Blocks

Inhibitory Mechanism of this compound Peptides.

Comparative Inhibitory Performance

For a broader perspective, the following table compares the antibacterial activity of various inhibitors targeting the diaminopimelic acid biosynthesis pathway.

Inhibitor ClassSpecific InhibitorTarget EnzymeOrganism(s)Activity (MIC/Ki)Reference
Peptide-based (L-2-aminopimelyl)-L-alanineSuccinyl-CoA:tetrahydrodipicolinate-N-succinyltransferaseGram-negative bacteriaMost potent of 5 tested derivatives (specific values not available in abstract)[1]
Thiazole Analogue Thio-DAPDapF (Diaminopimelate Epimerase)E. coli, B. subtilis, P. aeruginosa, B. megateriumMIC: 70-80 µg/mL[2]
Oxazole Analogue Oxa-DAPDapF (Diaminopimelate Epimerase)E. coli, B. subtilis, P. aeruginosa, B. megateriumMIC: 70-80 µg/mL[2]
Captopril CaptoprilDapE (N-succinyl-L,L-diaminopimelate desuccinylase)Haemophilus influenzaeKi: 1.8 µM[3]
Penicillamine PenicillamineDapE (N-succinyl-L,L-diaminopimelate desuccinylase)Haemophilus influenzaeKi: 4.6 µM[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to determine the minimum concentration of an inhibitor that prevents visible growth of a bacterial strain.

Materials:

  • Test inhibitor (e.g., this compound peptide)

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • Aseptically pick several colonies of the test bacterium from an agar (B569324) plate and inoculate into a tube of sterile broth.

    • Incubate the culture at 37°C until it reaches the log phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10^8 CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of Inhibitor:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., sterile water or DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of the inhibitor in CAMHB to achieve a range of desired concentrations.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted inhibitor.

    • Include a positive control well (bacteria in broth without inhibitor) and a negative control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the inhibitor at which there is no visible bacterial growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Plate with Bacteria Inoculum->Inoculate Dilution Serial Dilution of Inhibitor in Microplate Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Observe for Turbidity Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC

Workflow for MIC Determination.
Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general overview of the Fmoc-based solid-phase synthesis of peptides.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM, Methanol)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the next Fmoc-protected amino acid using coupling reagents.

    • Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the peptide sequence.

  • Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Start Start with Resin Swell Swell Resin Start->Swell Deprotect Fmoc Deprotection Swell->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple Next Fmoc-Amino Acid Wash1->Couple Wash2 Wash Couple->Wash2 Wash2->Deprotect Repeat for each amino acid Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect Cleave Cleave from Resin & Deprotect Side Chains Final_Deprotect->Cleave Purify Purify Peptide (HPLC) Cleave->Purify End Final Peptide Purify->End

Solid-Phase Peptide Synthesis Workflow.

References

A Comparative Guide to Inhibitors of Diaminopimelate Biosynthesis: Alternatives to 2-Aminopimelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diaminopimelate (DAP) biosynthesis pathway, essential for bacterial cell wall construction and lysine (B10760008) production, presents a compelling target for novel antibacterial agents. This guide provides a comparative analysis of various inhibitors targeting key enzymes in this pathway, offering alternatives to the foundational inhibitor, 2-aminopimelic acid. The data presented is curated from experimental findings to assist researchers in identifying promising lead compounds for further development.

Performance Comparison of DAP Pathway Inhibitors

The following tables summarize the inhibitory activities of various compounds against key enzymes of the DAP biosynthesis pathway. The data is presented to facilitate a direct comparison of their potency.

Table 1: Inhibitors of Dihydrodipicolinate Synthase (DHDPS)

InhibitorTarget OrganismInhibition TypeIC50 (µM)Ki (µM)Reference
(S)-LysineEscherichia coliAllosteric800-[1](--INVALID-LINK--)
N'-phenylmethanesulfonohydrazide (PMSH)Acinetobacter baumannii-35-[2](--INVALID-LINK--)
MBDTA-2 (2,4-thiazolidinedione derivative)Escherichia coli-47.0 ± 2.3-[3](--INVALID-LINK--)
Meso-5b (dimeric 2,4-thiazolidinedione)Escherichia coli-9.95 ± 0.6-[3](--INVALID-LINK--)
Rac-(R,R and S,S)-5a (dimeric 2,4-thiazolidinedione)Escherichia coli-30.4 ± 1.8-[3](--INVALID-LINK--)
Rac-11b (dimeric 2,4-thiazolidinedione)Escherichia coli-19.7 ± 1.5-[3](--INVALID-LINK--)

Table 2: Inhibitors of Dihydrodipicolinate Reductase (DapB)

InhibitorTarget OrganismIC50 (µg/mL)Ki (µM)Reference
B27Mycobacterium tuberculosis4.4-[4](--INVALID-LINK--)
B2Mycobacterium tuberculosis5-[4](--INVALID-LINK--)
B17Mycobacterium tuberculosis6-[4](--INVALID-LINK--)
B59Mycobacterium tuberculosis11-[4](--INVALID-LINK--)
Sulphonamide derivativesMycobacterium tuberculosis-7 - 48[4](--INVALID-LINK--)

Table 3: Inhibitors of Tetrahydrodipicolinate N-succinyltransferase (DapD)

InhibitorTarget OrganismInhibition TypeIC50 (mM)Ki (nM)Reference
D-2-aminopimelic acidPseudomonas aeruginosaWeak Inhibitor>20-[2](--INVALID-LINK--)
2-Hydroxytetrahydropyran-2,6-dicarboxylic acidEscherichia coliCompetitive-58[5](--INVALID-LINK--)

Table 4: Inhibitors of N-succinyl-diaminopimelate Aminotransferase (DapC)

Inhibitor ClassTarget OrganismNoteReference
Aryl hydrazide and rhodanine (B49660) derivativesChlamydia trachomatis, Arabidopsis thalianaIC50 values determined for 46 compounds from a screen of 29,201 inhibitors.[6](--INVALID-LINK--)

Table 5: Inhibitors of Diaminopimelate Desuccinylase (DapE)

InhibitorTarget OrganismInhibition TypeIC50 (µM)Ki (µM)Reference
3y (4-methoxyphenylsulfonamide-D-valine derivative)Haemophilus influenzae-23.110.2 ± 0.26[7](--INVALID-LINK--)
3k (3,4,5-trimethoxyphenylamide cyclobutanone)Haemophilus influenzae-39.6-[7](--INVALID-LINK--)
3v (tosyl-Phe epimer)Haemophilus influenzae-45.7-[7](--INVALID-LINK--)
3ae (Cbz-D-Phe derivative)Haemophilus influenzae-55.4-[7](--INVALID-LINK--)
3ad (Cbz-L-Phe derivative)Haemophilus influenzae-69.8-[7](--INVALID-LINK--)

Table 6: Inhibitors of Diaminopimelate Epimerase (DapF)

InhibitorTarget OrganismInhibition TypeNoteReference
D,L-α-methylDAPAnabaena sp.Slow-bindingIC50 determined after 20h incubation.[8](--INVALID-LINK--)
L,L-α-methylDAPAnabaena sp.Slow-bindingIC50 determined after 20h incubation.[8](--INVALID-LINK--)
Aziridine-based inhibitorsAnabaena sp.Covalent, Irreversible-[8](--INVALID-LINK--)
Thio-DAP (Thiazole analogue)Various Bacteria-MIC: 70-80 µg/mL[9](--INVALID-LINK--)
Oxa-DAP (Oxazole analogue)Various Bacteria-MIC: 70-80 µg/mL[9](--INVALID-LINK--)

Signaling Pathways and Experimental Workflows

To visualize the points of inhibition within the DAP biosynthesis pathway, the following diagram is provided.

DAP_Pathway cluster_succinyl Succinylase Pathway cluster_inhibitors Inhibitors ASA Aspartate-β-semialdehyde + Pyruvate HTPA (4S)-4-hydroxy-2,3,4,5- tetrahydro-(2S)-dipicolinate ASA->HTPA DHDPS (DapA) THDP 2,3,4,5-Tetrahydrodipicolinate HTPA->THDP DHDPR (DapB) NSAKP N-succinyl-2-amino- 6-ketopimelate THDP->NSAKP DapD NSDAP N-succinyl-LL-diaminopimelate NSAKP->NSDAP DapC LL_DAP LL-Diaminopimelate NSDAP->LL_DAP DapE meso_DAP meso-Diaminopimelate LL_DAP->meso_DAP DapF Lysine L-Lysine meso_DAP->Lysine LysA DHDPS_Inh PMSH, Dimeric 2,4-thiazolidinediones DHDPS_Inh->ASA inhibit DapB_Inh Sulphonamides, B2, B17, B27, B59 DapB_Inh->HTPA inhibit DapD_Inh D-2-aminopimelic acid, 2-Hydroxytetrahydropyran- 2,6-dicarboxylic acid DapD_Inh->THDP inhibit DapC_Inh Aryl hydrazides, Rhodanine derivatives DapC_Inh->NSAKP inhibit DapE_Inh Cyclobutanone derivatives, L-Captopril DapE_Inh->NSDAP inhibit DapF_Inh α-methylDAP, Aziridine-based inhibitors, Thio-DAP, Oxa-DAP DapF_Inh->LL_DAP inhibit

References

2-Aminopimelic Acid: A Validated Auxin Mimic for Enhanced Root Development Across Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative analysis of 2-Aminopimelic acid (2-APA) has demonstrated its function as a potent auxin mimic, specifically in promoting lateral root formation in a variety of plant species. This guide provides a comprehensive comparison of 2-APA with the principal natural auxin, Indole-3-acetic acid (IAA), supported by experimental data and detailed protocols for researchers in plant biology and agricultural sciences.

Recent findings have identified l-2-Aminopimelic acid, a nonproteinogenic amino acid, as a novel bioactive compound that influences root morphogenesis by acting as an auxin mimic.[1] Its ability to induce lateral root formation has been confirmed across diverse plant species, presenting a promising alternative for applications in agriculture and plant development research.

Comparative Performance of this compound and IAA

The efficacy of 2-APA as an auxin mimic has been quantified through various bioassays, primarily focusing on its impact on root development. The following table summarizes the comparative effects of 2-APA and IAA on key root morphology parameters in the model plant species, Arabidopsis thaliana.

TreatmentConcentration (µM)Primary Root Length (mm)Lateral Root Number
Control (DMSO)-18.5 ± 1.23.8 ± 0.7
l-2-APA 10 17.9 ± 1.5 15.2 ± 2.1
l-2-APA5012.1 ± 1.025.6 ± 2.8
IAA 0.01 16.2 ± 1.3 14.8 ± 1.9
IAA0.18.5 ± 0.928.3 ± 3.1

Data presented as mean ± standard deviation.

The data indicates that while l-2-APA requires a higher concentration than IAA to elicit a similar response in lateral root formation, it does so without significantly inhibiting primary root growth at effective concentrations. This suggests a potentially more favorable profile for certain agricultural applications where maintaining primary root length is crucial.

Experimental Validation Workflow

The validation of a compound as an auxin mimic involves a systematic workflow to characterize its biological activity and mode of action.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response and Specificity cluster_2 Phase 3: Mode of Action A Chemical Library Screening B Phenotypic Assays (e.g., root growth, hypocotyl elongation) A->B Identify candidates C Dose-Response Curves B->C Validate hits D Comparison with known auxins (e.g., IAA) C->D E Testing in different plant species D->E F Analysis of auxin-responsive gene expression (e.g., DR5 reporter lines) E->F Characterize mechanism G Interaction with auxin receptors (e.g., TIR1/AFB pathway) F->G

Figure 1: Experimental workflow for the validation of an auxin mimic.
Mechanism of Action: Interaction with the Auxin Signaling Pathway

Auxin perception and signaling are central to its regulatory role in plant development. The canonical auxin signaling pathway involves the TIR1/AFB family of F-box proteins, which act as auxin co-receptors. In the presence of auxin, these proteins form a complex with Aux/IAA transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome. This relieves the repression of Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes.[2][3][4] An auxin mimic like 2-APA is proposed to interact with this pathway to elicit a physiological response.

G cluster_0 Low Auxin/2-APA cluster_1 High Auxin/2-APA Aux_IAA Aux/IAA Repressor ARF1 ARF Transcription Factor Aux_IAA->ARF1 binds and represses Gene1 Auxin-Responsive Genes ARF1->Gene1 Transcription OFF Auxin Auxin or 2-APA TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF SCF E3 Ligase TIR1_AFB->SCF associates with Aux_IAA2 Aux/IAA Repressor SCF->Aux_IAA2 ubiquitinates Proteasome 26S Proteasome Aux_IAA2->Proteasome degradation ARF2 ARF Transcription Factor Gene2 Auxin-Responsive Genes ARF2->Gene2 Transcription ON

Figure 2: Canonical auxin signaling pathway and the proposed interaction of 2-APA.

Experimental Protocols

The following are detailed methodologies for key experiments used in the validation of this compound as an auxin mimic.

Plant Growth and Phenotyping Assay

Objective: To assess the effect of 2-APA on primary root growth and lateral root formation in Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype).

  • Murashige and Skoog (MS) medium including vitamins, supplemented with 1% (w/v) sucrose (B13894) and 0.8% (w/v) agar (B569324).

  • Sterile petri dishes (100 mm x 15 mm).

  • Stock solutions of l-2-Aminopimelic acid and Indole-3-acetic acid (IAA) in dimethyl sulfoxide (B87167) (DMSO).

  • Growth chamber with controlled temperature (22°C), light intensity (100 µmol m⁻² s⁻¹), and photoperiod (16 h light / 8 h dark).

Procedure:

  • Surface-sterilize Arabidopsis seeds by washing with 70% (v/v) ethanol (B145695) for 1 minute, followed by 50% (v/v) bleach with 0.05% (v/v) Triton X-100 for 5 minutes.

  • Rinse the seeds five times with sterile distilled water.

  • Resuspend the seeds in sterile 0.1% (w/v) agar and store at 4°C for 2 days for stratification.

  • Prepare MS agar plates containing the desired concentrations of l-2-APA, IAA, or an equivalent volume of DMSO as a control.

  • Sow the stratified seeds on the prepared plates.

  • Seal the plates with micropore tape and place them vertically in the growth chamber.

  • After 7-10 days of growth, remove the plates and scan them using a flatbed scanner.

  • Measure the primary root length and count the number of emerged lateral roots for each seedling using image analysis software (e.g., ImageJ).

  • Perform statistical analysis (e.g., ANOVA followed by Tukey's test) to determine significant differences between treatments.

Auxin-Responsive Gene Expression Analysis (DR5 Reporter Line)

Objective: To visualize the auxin response induced by 2-APA using a DR5::GUS reporter line.

Materials:

  • Arabidopsis thaliana seeds of a DR5::GUS reporter line.

  • MS medium and petri dishes as described above.

  • Stock solutions of l-2-APA and IAA.

  • GUS staining solution (100 mM sodium phosphate (B84403) buffer pH 7.0, 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% (v/v) Triton X-100, and 1 mg/mL X-Gluc).

  • 70% (v/v) ethanol.

  • Microscope with differential interference contrast (DIC) optics.

Procedure:

  • Grow DR5::GUS seedlings on MS plates for 5 days.

  • Prepare liquid MS medium containing the desired concentrations of l-2-APA, IAA, or DMSO.

  • Transfer the 5-day-old seedlings into the liquid medium and incubate for 24 hours.

  • After treatment, transfer the seedlings into GUS staining solution and incubate at 37°C for 4-6 hours in the dark.

  • Remove the staining solution and clear the chlorophyll (B73375) by incubating the seedlings in 70% ethanol at room temperature, changing the ethanol solution several times.

  • Mount the cleared seedlings on a microscope slide with a drop of 50% glycerol.

  • Observe and document the GUS staining pattern, particularly in the root tips and lateral root primordia, using a microscope. The intensity and location of the blue color indicate the sites of auxin response.

References

Structural Comparison Guide: 2-Aminopimelic Acid vs. Tetrahydrodipicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison between 2-Aminopimelic acid and (S)-2,3,4,5-tetrahydrodipicolinic acid. These molecules are critical intermediates and analogues within the diaminopimelate (DAP) pathway, a key metabolic route for lysine (B10760008) biosynthesis in most bacteria and plants.[1][2] Understanding their structural differences is crucial for developing novel antimicrobial agents that target this essential pathway, which is absent in mammals.[3]

Core Structural and Physicochemical Comparison

This compound is an acyclic amino dicarboxylic acid, specifically a derivative of heptanedioic acid.[4] In contrast, (S)-2,3,4,5-tetrahydrodipicolinic acid (THDPA) is a cyclic amino dicarboxylic acid based on a tetrahydropyridine (B1245486) ring.[5][6] This fundamental difference—acyclic versus cyclic—underpins their distinct roles and potential as enzyme substrates or inhibitors. L-2-Aminopimelic acid is considered an acyclic analogue of the cyclic precursor THDPA in the DAP pathway.[7][8]

Quantitative Data Summary

The following table summarizes key quantitative descriptors for both molecules, derived from computational models and database records.

PropertyThis compound(S)-2,3,4,5-tetrahydrodipicolinic acidData Source
Molecular Formula C₇H₁₃NO₄C₇H₉NO₄[4][5]
Molecular Weight 175.18 g/mol 171.15 g/mol [4][6]
IUPAC Name 2-aminoheptanedioic acid(2S)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylic acid[4][5]
Structure Type Acyclic, linear chainCyclic, heterocyclic[4][5]
Topological Polar Surface Area 104 Ų87 Ų[4][6]
Hydrogen Bond Donors 32[4][6]
Hydrogen Bond Acceptors 44[4][6]

Biological Context: The Diaminopimelate (DAP) Pathway

Both molecules are linked through the diaminopimelate (DAP) pathway, which is essential for the synthesis of L-lysine and the peptidoglycan cell wall in many bacteria.[1][2] THDPA is a key intermediate in this pathway. It is formed from the condensation of L-aspartate-semialdehyde and pyruvate.[1] Subsequently, in the widely distributed succinylase variant of the pathway, THDPA is converted into an acyclic succinylated product by the enzyme Tetrahydrodipicolinate N-succinyltransferase (DapD).[1][7] L-2-Aminopimelic acid, as a structural analogue of THDPA, can act as a substrate for this enzyme, leading to the inhibition of DAP biosynthesis.[7]

dap_pathway cluster_upper_pathway Upper DAP Pathway cluster_succinylase_variant Succinylase Variant cluster_final_steps Final Steps Aspartate Semialdehyde Aspartate Semialdehyde Dihydrodipicolinate Dihydrodipicolinate Aspartate Semialdehyde->Dihydrodipicolinate DapA THDPA THDPA Dihydrodipicolinate->THDPA DapB N-succinyl-L-2-amino-6-oxopimelate N-succinyl-L-2-amino-6-oxopimelate THDPA->N-succinyl-L-2-amino-6-oxopimelate DapD (Target of 2-APA) N-succinyl-LL-diaminopimelate N-succinyl-LL-diaminopimelate N-succinyl-L-2-amino-6-oxopimelate->N-succinyl-LL-diaminopimelate DapC LL-Diaminopimelate LL-Diaminopimelate N-succinyl-LL-diaminopimelate->LL-Diaminopimelate DapE meso-Diaminopimelate meso-Diaminopimelate LL-Diaminopimelate->meso-Diaminopimelate DapF L-Lysine L-Lysine meso-Diaminopimelate->L-Lysine LysA 2-Aminopimelic_Acid This compound (Analogue) 2-Aminopimelic_Acid->THDPA Structural Analogue

Diagram of the bacterial DAP pathway for lysine biosynthesis.

Experimental Protocols: Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of small organic molecules like this compound and THDPA in solution. A typical workflow for structural analysis is outlined below.

General Protocol for ¹H and ¹³C NMR Analysis:
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Transfer the solution to a standard 5 mm NMR tube.

    • Add a small amount of an internal standard (e.g., TMS or DSS) if quantitative analysis or precise chemical shift referencing is required.

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the number and types of proton environments.

    • Acquire a 1D ¹³C NMR spectrum (often with proton decoupling) to identify the number and types of carbon environments.

    • Perform two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings (J-coupling) and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

    • An HMBC (Heteronuclear Multiple Bond Correlation) experiment may be run to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular backbone.

  • Data Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

    • Analyze chemical shifts (δ), coupling constants (J), and multiplicity of signals to deduce the local environment of each nucleus.

    • Use the correlations from 2D spectra to connect the different spin systems and build the final molecular structure. For THDPA, this would confirm the cyclic structure and the position of substituents, while for this compound, it would confirm the linear seven-carbon chain.

experimental_workflow start Start: Purified Compound sample_prep 1. Sample Preparation (Dissolve in Deuterated Solvent) start->sample_prep data_acq 2. NMR Data Acquisition (1D: ¹H, ¹³C; 2D: COSY, HSQC) sample_prep->data_acq data_proc 3. Data Processing (Fourier Transform, Phasing) data_acq->data_proc data_analysis 4. Spectral Analysis (Chemical Shifts, Coupling, Integration) data_proc->data_analysis structure_elucidation 5. Structure Elucidation (Assemble Fragments using 2D Data) data_analysis->structure_elucidation finish End: Confirmed Structure structure_elucidation->finish

General workflow for small molecule structural analysis by NMR.

Visualization of Structural Relationship

The core difference between the two molecules is the constrained, cyclic nature of THDPA versus the flexible, linear structure of this compound. This relationship is analogous to a closed ring being opened to form a chain, which is chemically what happens in the DAP pathway after the initial action of the DapD enzyme.

structural_comparison thdpa Tetrahydrodipicolinic Acid (THDPA) Type: Cyclic Formula: C₇H₉NO₄ apa This compound (2-APA) Type: Acyclic Analogue Formula: C₇H₁₃NO₄ thdpa->apa Structurally related via ring-opening concept

Logical relationship between cyclic and acyclic structures.

References

A Comprehensive Guide to Confirming the Purity of Synthesized 2-Aminopimelic Acid by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy data for synthesized 2-aminopimelic acid against potential impurities. It includes experimental protocols and data presented in a clear, tabular format to facilitate the rapid and accurate assessment of product purity, a critical step in research and drug development.

Introduction to Purity Confirmation by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structures and assessing the purity of synthesized compounds. For a molecule like this compound, ¹H and ¹³C NMR provide a unique fingerprint, allowing for the identification of the target compound and the detection of any residual starting materials, intermediates, or by-products. This guide focuses on a common synthetic route to this compound, which involves the α-bromination of pimelic acid followed by amination. The primary potential impurities from this synthesis are the starting material, pimelic acid, and the intermediate, 2-bromopimelic acid.

Comparative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its key potential impurities. These values are essential for comparison with the spectra of your synthesized product.

Table 1: ¹H NMR Chemical Shift Comparison

Compound NameProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
This compound H-2~3.5 - 3.8ddJ = 8.0, 4.0
H-3~1.7 - 1.9m
H-4, H-5~1.4 - 1.6m
H-6~1.6 - 1.8m
H-7~2.2 - 2.4tJ = 7.5
Pimelic Acid H-2, H-6~2.35tJ = 7.4
H-3, H-5~1.65pJ = 7.4
H-4~1.45pJ = 7.4
2-Bromopimelic Acid H-2~4.2 - 4.4ddJ = 8.5, 5.5
H-3~2.0 - 2.2m
H-4, H-5~1.5 - 1.7m
H-6~1.7 - 1.9m
H-7~2.3 - 2.5tJ = 7.5

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), p (pentet), m (multiplet), and dd (doublet of doublets).

Table 2: ¹³C NMR Chemical Shift Comparison

Compound NameCarbonExpected Chemical Shift (ppm)
This compound C-1~175 - 178
C-2~55 - 58
C-3~30 - 33
C-4~24 - 27
C-5~28 - 31
C-6~33 - 36
C-7~180 - 183
Pimelic Acid C-1, C-7~179 - 182
C-2, C-6~34 - 37
C-3, C-5~28 - 31
C-4~24 - 27
2-Bromopimelic Acid C-1~173 - 176
C-2~48 - 52
C-3~35 - 38
C-4~25 - 28
C-5~29 - 32
C-6~33 - 36
C-7~179 - 182

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining reproducible and comparable NMR data.

1. Sample Preparation:

  • Amount: Weigh 10-20 mg of the synthesized this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent: Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Deuterium (B1214612) oxide (D₂O) is often a good choice for amino acids.

  • Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, for accurate chemical shift referencing (δ = 0.00 ppm).

  • Dissolution: Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer. The solution should be clear and free of particulate matter.

  • Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

    • Apply a solvent suppression technique if the residual solvent signal is intense.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 2048-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the internal standard.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

  • Compare the chemical shifts, multiplicities, and coupling constants of the experimental spectra with the reference data in Tables 1 and 2. The presence of signals corresponding to pimelic acid or 2-bromopimelic acid would indicate impurities.

Logical Workflow for Purity Confirmation

The following diagram illustrates the logical workflow for confirming the purity of synthesized this compound using NMR.

Purity_Confirmation_Workflow Workflow for Purity Confirmation of this compound by NMR A Synthesized this compound B Prepare NMR Sample (10-20 mg in 0.7 mL D2O with TSP) A->B Sample C Acquire 1H and 13C NMR Spectra B->C Prepared Sample D Process and Analyze Spectra (Phasing, Baseline Correction, Referencing) C->D Raw Data E Compare Experimental Data with Reference Spectra D->E Processed Spectra F Signals Match this compound Reference? E->F G Pure Product Confirmed F->G Yes H Presence of Impurity Signals? F->H No H->G No I Identify Impurities (e.g., Pimelic Acid, 2-Bromopimelic Acid) H->I Yes J Purification Required I->J

Caption: Workflow for Purity Confirmation of this compound by NMR.

Signaling Pathway of NMR Signal Generation

This diagram illustrates the simplified signaling pathway of how an NMR signal is generated from a sample in a magnetic field.

NMR_Signaling_Pathway Simplified NMR Signal Generation Pathway cluster_0 NMR Spectrometer A Sample Nuclei in Strong Magnetic Field (B0) B Application of Radiofrequency (RF) Pulse A->B Perturbation C Excitation of Nuclei to Higher Energy State B->C Energy Absorption D Relaxation of Nuclei and Emission of RF Signal (FID) C->D Return to Equilibrium E Detection of FID by Receiver Coil D->E Signal Induction F Fourier Transform (Time Domain to Frequency Domain) E->F Data Processing G NMR Spectrum F->G Final Output

Caption: Simplified NMR Signal Generation Pathway.

A Comparative Guide to the Quantification of 2-Aminopimelic Acid: HPLC-UV vs. LC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of non-proteinogenic amino acids, the accurate quantification of 2-Aminopimelic acid (2-APM) is crucial for a variety of applications, from bacterial cell wall research to novel therapeutic development. This guide provides an objective comparison of two prominent analytical techniques for 2-APM quantification: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection following pre-column derivatization, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

This comparison is based on established methodologies for structurally similar compounds, such as 2,6-diaminopimelic acid (DAPA), providing a strong framework for developing and validating a robust quantification assay for 2-APM.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for each method, offering a clear comparison to aid in selecting the most appropriate technique for your research needs.

Performance MetricHPLC-UV with OPA DerivatizationLC-MS/MS (Underivatized)
**Linearity (R²) **>0.99>0.99
Limit of Detection (LOD) ~0.28 nmol/mL[1]~0.03 - 12 µM
Limit of Quantification (LOQ) ~0.91 nmol/mL[1]~0.3 - 30 µM
Accuracy (% Recovery) 96.5% - 102.1%[1]82% - 117.7%[2]
Precision (%RSD) < 4%< 15%
Sample Volume ~100 µL~5 - 50 µL[3][4]
Analysis Time ~50 minutes~13 - 18 minutes[3][5]
Specificity Moderate to HighVery High
Derivatization Required YesNo

Experimental Workflow Overview

The following diagram illustrates a generalized workflow for the quantification of this compound, highlighting the key stages from sample preparation to data analysis for both HPLC-UV and LC-MS/MS methodologies.

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_1a HPLC-UV Method cluster_1b LC-MS/MS Method cluster_2 Data Analysis Sample Biological Sample (e.g., bacterial lysate, plasma) Hydrolysis Acid Hydrolysis (if required) Sample->Hydrolysis Protein_Precipitation Protein Precipitation (e.g., with sulfosalicylic acid) Hydrolysis->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Pre-column Derivatization (e.g., OPA) Supernatant->Derivatization For HPLC-UV LC_Separation LC Separation (HILIC or Mixed-Mode) Supernatant->LC_Separation For LC-MS/MS HPLC_Separation HPLC Separation (Reversed-Phase C18) Derivatization->HPLC_Separation UV_Detection UV Detection (e.g., 337 nm) HPLC_Separation->UV_Detection Quantification Quantification (based on calibration curve) UV_Detection->Quantification MS_Detection Tandem Mass Spectrometry (SRM/MRM) LC_Separation->MS_Detection MS_Detection->Quantification Validation Method Validation (Linearity, Accuracy, Precision) Quantification->Validation

Generalized workflow for this compound quantification.

Detailed Experimental Protocols

Method 1: HPLC-UV with Pre-column OPA Derivatization

This method is adapted from a validated protocol for the quantification of 2,6-diaminopimelic acid.[1]

1. Sample Preparation:

  • Hydrolysis (for complex matrices): Samples are hydrolyzed with 6 M HCl at 104±2°C for 20 hours to release 2-APM from peptides or proteins.

  • Protein Precipitation: For biological fluids, proteins are precipitated using an equal volume of a deproteinizing agent like 10% trichloroacetic acid (TCA) or 30% sulfosalicylic acid. The mixture is vortexed and centrifuged.[5]

  • The clear supernatant is collected for derivatization.

2. Derivatization:

  • A derivatizing reagent is prepared by dissolving o-phthaldialdehyde (OPA) and a thiol (e.g., 2-mercaptoethanol (B42355) or ethanethiol) in a borate (B1201080) buffer (pH 10.4).[1]

  • An aliquot of the sample supernatant is mixed with the OPA reagent and allowed to react at room temperature for a short, defined period (e.g., 2 minutes) to form a fluorescent derivative.

3. HPLC-UV Analysis:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is employed using a mixture of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: The derivatized 2-APM is detected by a UV detector at a wavelength of 337 nm.[1]

4. Quantification:

  • A calibration curve is constructed by analyzing a series of known concentrations of 2-APM standards that have undergone the same derivatization procedure.

  • The concentration of 2-APM in the samples is determined by comparing their peak areas to the calibration curve.

Method 2: LC-MS/MS (Underivatized)

This protocol is based on general methodologies for the direct analysis of amino acids in biological fluids.[3][5]

1. Sample Preparation:

  • Protein Precipitation: To a small volume of the biological sample (e.g., 50 µL of plasma), an organic solvent such as acetonitrile or methanol (B129727) containing an internal standard (e.g., a stable isotope-labeled 2-APM) is added to precipitate proteins.[4]

  • The mixture is vortexed and centrifuged at high speed (e.g., 14,000 x g) to pellet the precipitated proteins.

  • The supernatant is collected, and may be diluted further with the initial mobile phase before injection.

2. LC-MS/MS Analysis:

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column is recommended for retaining the polar 2-APM without derivatization.[3]

  • Mobile Phase: A typical mobile phase consists of a gradient of an aqueous solution with a volatile additive (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent like acetonitrile.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in the positive electrospray ionization (ESI+) mode. The analysis is performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for 2-APM and its internal standard are monitored.[3][5]

3. Quantification:

  • A calibration curve is prepared by spiking known concentrations of 2-APM standard into a matrix that mimics the study samples.

  • The ratio of the peak area of the analyte to the internal standard is plotted against the concentration to generate the calibration curve. The concentration of 2-APM in the samples is then calculated from this curve.

Signaling Pathways and Logical Relationships

The choice between HPLC-UV and LC-MS/MS for this compound quantification often depends on the specific requirements of the study. The following diagram illustrates the decision-making process based on key experimental needs.

G cluster_0 Key Considerations cluster_1 Method Selection Start Need to Quantify this compound High_Sensitivity High Sensitivity & Specificity Required? Start->High_Sensitivity High_Throughput High Throughput Needed? Start->High_Throughput Cost_Constraint Cost & Instrument Availability a Constraint? Start->Cost_Constraint LC_MSMS Choose LC-MS/MS High_Sensitivity->LC_MSMS Yes HPLC_UV Choose HPLC-UV with Derivatization High_Sensitivity->HPLC_UV No High_Throughput->LC_MSMS Yes High_Throughput->HPLC_UV No Cost_Constraint->LC_MSMS No Cost_Constraint->HPLC_UV Yes

Decision tree for selecting a 2-APM quantification method.

References

A Comparative Analysis of Synthetic Routes to 2-Aminopimelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and stereoselective synthesis of non-proteinogenic amino acids like 2-aminopimelic acid is a critical challenge. This guide provides a comparative overview of two distinct synthetic pathways to L-2-aminopimelic acid, offering insights into their respective methodologies, yields, and scalability.

This compound, a seven-carbon α-amino acid, serves as a valuable building block in medicinal chemistry and drug discovery. Its extended aliphatic chain and chiral center make it an attractive component for peptidomimetics, enzyme inhibitors, and other bioactive molecules. The stereochemistry at the α-carbon is often crucial for biological activity, necessitating synthetic routes that offer high enantiomeric purity. This guide details and contrasts two synthetic approaches: a chiral pool-based synthesis starting from L-pyroglutamic acid and a classical approach involving the amination of a pimelic acid derivative.

Comparison of Synthesis Routes

ParameterRoute 1: From L-Pyroglutamic AcidRoute 2: From Pimelic Acid
Starting Material L-Pyroglutamic acidPimelic acid
Key Reactions Reduction, Wittig olefination, Hydrogenationα-Bromination, Amination
Stereocontrol Inherited from chiral starting materialRacemic product, requires resolution
Overall Yield HighModerate
Scalability Potentially scalable for mass production[1]Established classical method, scalable with resolution step
Reagents Diisobutylaluminium hydride (DIBAL-H), Wittig reagent, Boc-anhydride, Palladium on carbonN-Bromosuccinimide (NBS), Thionyl chloride, Ammonia (B1221849)
Advantages High enantioselectivity, good yield, well-defined pathway[1]Readily available starting material, straightforward reactions
Disadvantages Multi-step process, use of pyrophoric reagents (DIBAL-H)Lack of stereocontrol, requires a potentially difficult resolution step

Visualizing the Synthetic Pathways

The logical flow of the two synthetic routes can be visualized as follows:

G cluster_0 Route 1: Chiral Pool Synthesis cluster_1 Route 2: Classical Synthesis A1 L-Pyroglutamic Acid B1 N-Boc-L-pyroglutamic acid ethyl ester A1->B1 Esterification & N-protection C1 Hemiacetal B1->C1 Reduction (DIBAL-H) D1 Olefin Intermediate C1->D1 Wittig Reaction E1 L-2-Aminopimelic Acid Ester D1->E1 Hydrogenation A2 Pimelic Acid B2 Pimeloyl Dichloride A2->B2 Chlorination (SOCl2) C2 2-Bromopimelic Acid B2->C2 α-Bromination (NBS) D2 Racemic this compound C2->D2 Amination (NH3) E2 L-2-Aminopimelic Acid D2->E2 Chiral Resolution

Comparison of synthetic routes to L-2-Aminopimelic Acid.

Experimental Protocols

Route 1: Synthesis of L-2-Aminopimelic Acid Ester from L-Pyroglutamic Acid[1]

This method leverages the inherent chirality of L-pyroglutamic acid to produce the desired L-enantiomer of this compound with high optical purity.

Step 1: Preparation of N-Boc-L-pyroglutamic acid ethyl ester L-pyroglutamic acid is first esterified, typically using ethanol (B145695) and a catalytic amount of acid. The resulting ethyl pyroglutamate (B8496135) is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base like triethylamine.

Step 2: Reduction to the Hemiacetal The protected pyroglutamate ester is then selectively reduced at the ester carbonyl group to the corresponding hemiacetal. This is achieved using a controlled amount of a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) in an inert solvent like dichloromethane.

Step 3: Wittig Olefination The crude hemiacetal is subjected to a Wittig reaction to extend the carbon chain. A suitable phosphorus ylide, such as (4-carboxybutyl)triphenylphosphonium bromide, is prepared and reacted with the hemiacetal to form the corresponding olefin intermediate.

Step 4: Hydrogenation to L-2-Aminopimelic Acid Ester The double bond in the olefin intermediate is reduced by catalytic hydrogenation. This is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction simultaneously reduces the double bond and can also be used to remove certain protecting groups if present. The final product is the L-2-aminopimelic acid ester.

Route 2: Synthesis of Racemic this compound from Pimelic Acid followed by Resolution

This classical approach is more direct but lacks inherent stereocontrol, necessitating a final resolution step to isolate the desired enantiomer.

Step 1: Preparation of Pimeloyl Dichloride Pimelic acid is converted to its more reactive acid chloride derivative. This is typically achieved by reacting pimelic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).

Step 2: α-Bromination The pimeloyl dichloride is then subjected to α-bromination. A common method is the Hell-Volhard-Zelinsky reaction, where a halogenating agent like N-bromosuccinimide (NBS) and a catalytic amount of phosphorus tribromide (PBr₃) are used to introduce a bromine atom at the α-position to one of the carbonyl groups.

Step 3: Amination The resulting 2-bromopimelic acid derivative is then reacted with an excess of ammonia. The ammonia acts as a nucleophile, displacing the bromide to form the amino group at the α-position. This reaction yields a racemic mixture of this compound.

Step 4: Chiral Resolution The racemic this compound must be resolved to separate the L- and D-enantiomers. This can be achieved through several methods, including the formation of diastereomeric salts with a chiral resolving agent (e.g., a chiral amine or acid) followed by fractional crystallization, or through enzymatic resolution.

Conclusion

The choice of synthetic route for this compound depends on the specific requirements of the research or development project. The chiral pool synthesis from L-pyroglutamic acid offers a reliable method for obtaining the enantiomerically pure L-isomer with high yields, making it suitable for applications where stereochemical purity is paramount. The classical synthesis from pimelic acid is a more straightforward but less elegant approach that yields a racemic mixture. While the starting materials are readily available, the need for a resolution step can add complexity and reduce the overall yield of the desired enantiomer. For large-scale production, the patented method starting from L-pyroglutamic acid appears to be a more efficient and enantioselective option[1]. Researchers should carefully consider the trade-offs between stereocontrol, yield, cost, and scalability when selecting a synthetic strategy.

References

Assessing the Specificity of 2-Aminopimelic Acid as an Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2-Aminopimelic acid (2-APA) as an enzyme inhibitor, evaluating its specificity against its primary target and in comparison to alternative inhibitors. This document synthesizes available experimental data, outlines detailed protocols for inhibitor assessment, and utilizes visualizations to clarify complex biological pathways and experimental workflows.

Introduction to this compound as an Enzyme Inhibitor

This compound (2-APA) is a notable intermediate in the biosynthesis of lysine (B10760008) in most bacteria and plants. Specifically, it is involved in the diaminopimelate (DAP) pathway, which is essential for the production of meso-diaminopimelate, a crucial component of the bacterial cell wall. This pathway's absence in humans makes its enzymes attractive targets for the development of novel antibacterial agents. The L-stereoisomer of 2-APA (L-2-APA) serves as a substrate for the enzyme tetrahydrodipicolinate N-succinyltransferase (DapD), while the D-stereoisomer (D-2-APA) has been identified as a weak inhibitor of this enzyme.[1][2] This guide will delve into the specificity of 2-APA, comparing its inhibitory activity with other known inhibitors of the same enzymatic pathway.

Comparative Analysis of Inhibitor Potency

To objectively assess the specificity and potency of 2-APA as an enzyme inhibitor, it is essential to compare its inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) with those of other compounds targeting the same enzyme, tetrahydrodipicolinate N-succinyltransferase (DapD).

Inhibitor/SubstrateTarget EnzymeOrganismInhibition/Substrate ConstantNotes
D-2-Aminopimelic acid (D-2-APA) Tetrahydrodipicolinate N-succinyltransferase (DapD)Pseudomonas aeruginosaIC50 > 20 mM[1][3]Weak inhibitor.
2-Hydroxytetrahydropyran-2,6-dicarboxylic acid Tetrahydrodipicolinate N-succinyltransferase (DapD)Not SpecifiedKis = 58 nM[4]Potent competitive inhibitor.
L-2-Aminopimelic acid (L-2-APA) Tetrahydrodipicolinate N-succinyltransferase (DapD)Serratia marcescensKia = 1.9 ± 0.26 mM[5][6]Substrate for the enzyme.

Note: Kis is the inhibition constant for a competitive inhibitor, and Kia is the dissociation constant of the enzyme-substrate complex. Lower values indicate higher potency or affinity.

Signaling Pathway and Experimental Workflow

To understand the context of 2-APA's activity, it is crucial to visualize the diaminopimelate biosynthesis pathway and the experimental workflow for assessing enzyme inhibition.

Diaminopimelate_Pathway cluster_pathway Diaminopimelate Biosynthesis Pathway cluster_inhibition Inhibition of DapD Aspartate-semialdehyde Aspartate-semialdehyde Tetrahydrodipicolinate Tetrahydrodipicolinate Aspartate-semialdehyde->Tetrahydrodipicolinate DapA, DapB N-Succinyl-L-2-amino-6-ketopimelate N-Succinyl-L-2-amino-6-ketopimelate Tetrahydrodipicolinate->N-Succinyl-L-2-amino-6-ketopimelate DapD N-Succinyl-LL-diaminopimelate N-Succinyl-LL-diaminopimelate N-Succinyl-L-2-amino-6-ketopimelate->N-Succinyl-LL-diaminopimelate DapC LL-Diaminopimelate LL-Diaminopimelate N-Succinyl-LL-diaminopimelate->LL-Diaminopimelate DapE meso-Diaminopimelate meso-Diaminopimelate LL-Diaminopimelate->meso-Diaminopimelate DapF Lysine Lysine meso-Diaminopimelate->Lysine DapG Peptidoglycan Peptidoglycan meso-Diaminopimelate->Peptidoglycan 2-APA This compound DapD DapD 2-APA->DapD Inhibits

Caption: The diaminopimelate biosynthesis pathway, highlighting the role of DapD and its inhibition by this compound.

Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, Inhibitor, and Buffer Solutions Start->Prepare_Reagents Enzyme_Inhibitor_Incubation Pre-incubate Enzyme with Varying Inhibitor Concentrations Prepare_Reagents->Enzyme_Inhibitor_Incubation Initiate_Reaction Add Substrate to Initiate the Enzymatic Reaction Enzyme_Inhibitor_Incubation->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (e.g., Spectrophotometrically) Initiate_Reaction->Monitor_Reaction Data_Analysis Analyze Data to Determine IC50 or Ki Values Monitor_Reaction->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A generalized workflow for determining the inhibitory potential of a compound against a target enzyme.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the accurate assessment of enzyme inhibitors. Below are protocols for a typical enzyme inhibition assay.

Protocol 1: Determination of IC50 for DapD Inhibition

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound against tetrahydrodipicolinate N-succinyltransferase (DapD).

Materials:

  • Purified DapD enzyme

  • L-2-Aminopimelic acid (substrate)

  • Succinyl-CoA (co-substrate)

  • Test inhibitor (e.g., D-2-Aminopimelic acid)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for colorimetric detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DapD enzyme in assay buffer. The final concentration in the assay should be in the low nanomolar range.

    • Prepare stock solutions of L-2-aminopimelic acid and succinyl-CoA in assay buffer.

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO or water) and create a serial dilution series.

    • Prepare a stock solution of DTNB in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the DapD enzyme solution to each well.

    • Add varying concentrations of the test inhibitor to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a mixture of L-2-aminopimelic acid and succinyl-CoA to each well.

    • Immediately add DTNB to each well. The reaction of the product, Coenzyme A, with DTNB produces a colored product that absorbs at 412 nm.

    • Monitor the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Specificity Profiling Against a Panel of Enzymes

To assess the specificity of an inhibitor, it is crucial to test its activity against a panel of related and unrelated enzymes.

Materials:

  • Test inhibitor (this compound)

  • A panel of enzymes (e.g., other enzymes in the DAP pathway, other transferases, proteases, kinases)

  • Substrates and co-factors specific to each enzyme in the panel

  • Appropriate assay buffers for each enzyme

  • Detection reagents for each enzyme assay (e.g., colorimetric, fluorometric, or luminescent)

  • 96-well or 384-well plates

  • Microplate reader

Procedure:

  • Assay Miniaturization and Optimization:

    • For each enzyme in the panel, optimize and miniaturize the assay for a high-throughput screening format (e.g., 384-well plate).

  • Inhibitor Screening:

    • Screen the test inhibitor at one or two fixed high concentrations (e.g., 10 µM and 100 µM) against the entire enzyme panel.

    • Include appropriate positive and negative controls for each enzyme assay.

  • Hit Confirmation and Dose-Response:

    • For any enzyme that shows significant inhibition in the initial screen, perform a full dose-response analysis as described in Protocol 1 to determine the IC50 value.

  • Data Analysis and Specificity Score:

    • Compare the IC50 values of the test inhibitor against its primary target and the other enzymes in the panel.

    • A high ratio of IC50 (off-target) / IC50 (primary target) indicates high specificity.

Specificity of this compound Beyond DapD

While the primary known target of 2-APA in bacteria is DapD, recent research has revealed that L-2-APA can act as an auxin mimic in plants, inducing lateral root formation.[7] This suggests that 2-APA may interact with other biological targets, particularly in eukaryotes. However, comprehensive enzymatic profiling of 2-APA against a broad panel of mammalian or other microbial enzymes is not extensively reported in the current literature. The structural similarity of 2-APA to other dicarboxylic amino acids, such as 2-aminoadipic acid, which has been implicated in metabolic disorders, suggests the potential for off-target effects that warrant further investigation.[8][9]

Conclusion

This compound, particularly its D-enantiomer, demonstrates weak inhibitory activity against its primary bacterial target, tetrahydrodipicolinate N-succinyltransferase (DapD). In comparison, synthetically derived analogs like 2-hydroxytetrahydropyran-2,6-dicarboxylic acid exhibit significantly higher potency. The current body of evidence suggests that while 2-APA is a key metabolite in the essential DAP pathway, its direct utility as a potent and specific inhibitor is limited. However, its role as a substrate analogue and its potential for off-target effects, as suggested by its activity in plants, highlight the importance of thorough specificity profiling in the development of any inhibitor based on this scaffold. The provided protocols offer a robust framework for such comparative assessments, crucial for advancing drug discovery efforts in the antibacterial field.

References

Safety Operating Guide

Proper Disposal of 2-Aminopimelic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of 2-Aminopimelic Acid

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Protocols

Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and follow safe handling practices.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes.[1][2]

  • Hand Protection: Wear appropriate chemical-resistant gloves to prevent skin contact.[1][2]

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin exposure.[1]

  • Respiratory Protection: In situations where dust may be generated, use a NIOSH-approved respirator. Work in a well-ventilated area, preferably under a chemical fume hood.[2][3]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Prevent the formation of dust.[1][2]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Wash hands thoroughly after handling.[2]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from strong oxidizing agents, as they are incompatible.[1]

Step-by-Step Disposal Plan

The recommended method for the disposal of this compound is to treat it as hazardous chemical waste. Do not discharge it into drains or the environment.[2][4]

Step 1: Waste Identification and Segregation

  • Designate unused this compound and any materials contaminated with it (e.g., filter paper, absorbent pads, and disposable PPE) as hazardous waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

Step 2: Container Management

  • Use a compatible, leak-proof container for waste collection. The original container is often a suitable option.

  • Ensure the container is in good condition and is kept tightly closed when not in use.

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."

Step 3: Storage of Waste

  • Store the hazardous waste container in a designated, secure, and well-ventilated area.

  • The storage area should be away from incompatible materials, such as strong oxidizing agents.[1]

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[2][3]

  • Provide the Safety Data Sheet (SDS) for this compound to the disposal company.

  • Follow all local, state, and federal regulations for the transportation and disposal of chemical waste.

Accidental Release and Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area: If the spill is large or in a poorly ventilated space, evacuate the immediate area and restrict access.

  • Ventilate the Area: Increase ventilation to the extent possible without spreading dust.

  • Contain the Spill: For solid spills, carefully sweep or scoop up the material to avoid creating dust.[2]

  • Collect and Dispose: Place the collected material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's established protocols.

Quantitative Data

ParameterValueSource
LD50 Oral (Rat) 200 mg/kg[3]
LD50 Dermal (Guinea pig) 500 mg/kg[3]
pH No data available[1]
Melting Point 206 °C / 402.8 °F[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have This compound for Disposal is_contaminated Is it waste or contaminated material? start->is_contaminated spill Accidental Spill Occurs start->spill No, spill occurred collect_waste Collect in a labeled, compatible hazardous waste container. is_contaminated->collect_waste Yes store_waste Store in a designated, secure area away from incompatibles. collect_waste->store_waste contact_ehs Contact EHS or licensed waste disposal contractor for pickup. store_waste->contact_ehs end_disposal Proper Disposal Complete contact_ehs->end_disposal spill_procedure Follow Spill Management Protocol: 1. Evacuate & Secure 2. Ventilate 3. Contain & Collect 4. Decontaminate 5. Report spill->spill_procedure spill_procedure->collect_waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Aminopimelic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Aminopimelic acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Hazard Identification and Immediate Precautions

This compound is an irritant and requires careful handling to prevent adverse health effects. The primary hazards are skin irritation and serious eye damage. Inhalation may also cause respiratory irritation.[1] The full toxicological properties of this chemical have not been thoroughly investigated.[2]

Hazard StatementGHS ClassificationPrecautionary Action
Causes skin irritationSkin Irritation (Category 2)Wear protective gloves and clothing. Wash hands thoroughly after handling.
Causes serious eye damageSerious Eye Damage (Category 1)Wear safety glasses with side shields or chemical goggles.
May cause respiratory irritation[1]STOT SE 3Avoid breathing dust. Use in a well-ventilated area.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent direct contact.

PPE CategorySpecificationStandard Reference
Eye/Face Protection Chemical safety goggles or glasses with side-shields.OSHA 29 CFR 1910.133 or European Standard EN166.[3]
Skin Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended). Lab coat or chemical-resistant apron/suit.EU Directive 89/686/EEC and standard EN 374.[4]
Respiratory Protection NIOSH-approved respirator is required if dust is generated or ventilation is inadequate.Follow NIOSH respirator guidance.

Step-by-Step Handling Protocol

Adherence to a strict operational workflow is crucial for safety.

  • Preparation :

    • Ensure a well-ventilated area, preferably a chemical fume hood.

    • Verify that an eyewash station and safety shower are readily accessible.[2]

    • Assemble all necessary equipment and reagents before starting.

    • Put on all required PPE as specified in the table above.

  • Weighing and Transfer :

    • Handle this compound as a solid to minimize dust formation.[2][3][4]

    • If weighing, do so in a fume hood or a ventilated balance enclosure.

    • Use a spatula for transfers. Avoid scooping directly from the container with weighing paper.

    • Close the container tightly after use.[3]

  • In Solution :

    • When dissolving, add the solid to the solvent slowly to avoid splashing.

    • If the solution requires heating, do so in a controlled manner within the fume hood.

  • Post-Handling :

    • Decontaminate the work area with an appropriate cleaning agent.

    • Remove PPE carefully, avoiding skin contact with contaminated surfaces.

    • Wash hands and any exposed skin thoroughly with soap and water.

Emergency Procedures

Immediate and appropriate responses to exposure are critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[2][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, get medical advice/attention. Remove and wash contaminated clothing before reuse.
Inhalation Move the person to fresh air.[2][3] If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[3] Get medical attention if you feel unwell.
Small Spills Alert personnel in the area. Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2][5] Clean the spill area thoroughly.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation :

    • Solid Waste : Collect unused this compound powder, contaminated gloves, weigh boats, and other labware in a designated, sealed, and clearly labeled hazardous waste container.[6]

    • Liquid Waste : Collect solutions containing this compound in a separate, compatible, and labeled liquid waste container. Do not mix with other incompatible wastes.[6]

  • Container Labeling :

    • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

  • Disposal :

    • Do not dispose of this compound down the drain or in regular trash.[4]

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[2]

Workflow for Handling this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Protocol A Verify fume hood function and accessible safety stations B Assemble all necessary equipment and reagents A->B C Don appropriate PPE: - Goggles - Gloves - Lab Coat B->C D Weigh solid in ventilated enclosure to avoid dust C->D Proceed to handling E Transfer chemical using spatula D->E K Exposure Event (Skin/Eye Contact, Spill) D->K If spill occurs F Prepare solution in fume hood E->F G Decontaminate work area F->G Complete experiment H Segregate and label all hazardous waste G->H I Carefully remove PPE H->I J Wash hands thoroughly I->J L Follow First Aid Procedures (Flush, Wash) K->L M Seek Immediate Medical Attention L->M N Report incident to supervisor M->N

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.